molecular formula C48H40O4Si4 B1329330 Octaphenylcyclotetrasiloxane CAS No. 546-56-5

Octaphenylcyclotetrasiloxane

Cat. No.: B1329330
CAS No.: 546-56-5
M. Wt: 793.2 g/mol
InChI Key: VSIKJPJINIDELZ-UHFFFAOYSA-N
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Description

Octaphenylcyclotetrasiloxane is a useful research compound. Its molecular formula is C48H40O4Si4 and its molecular weight is 793.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,4,4,6,6,8,8-octakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
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InChI

InChI=1S/C48H40O4Si4/c1-9-25-41(26-10-1)53(42-27-11-2-12-28-42)49-54(43-29-13-3-14-30-43,44-31-15-4-16-32-44)51-56(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50-53,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H
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InChI Key

VSIKJPJINIDELZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
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Molecular Formula

C48H40O4Si4
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Related CAS

84866-78-4
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID5052206
Record name Octaphenylcyclotetrasiloxane
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Molecular Weight

793.2 g/mol
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Physical Description

Liquid, White crystalline powder; [Alfa Aesar MSDS]
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
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CAS No.

546-56-5
Record name Octaphenylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Octaphenylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaphenylcyclotetrasiloxane (OPCTS) is a well-defined organosilicon compound with the chemical formula C₄₈H₄₀O₄Si₄. It consists of a central, eight-membered ring of alternating silicon and oxygen atoms, with two phenyl groups attached to each silicon atom. This structure imparts a unique combination of thermal stability, chemical resistance, and defined molecular architecture, making it a valuable molecule in materials science, and as a structural analogue for more complex siloxane-based polymers and materials. This guide provides a detailed analysis of the chemical structure and bonding of OPCTS, supported by crystallographic and spectroscopic data, along with the experimental protocols used for its characterization.

Chemical Structure and Bonding

The core of the this compound molecule is the tetrasiloxane (B1260621) ring, a non-planar, cyclic arrangement of four silicon atoms and four oxygen atoms. Each silicon atom is further bonded to two phenyl groups, resulting in a tetrahedral geometry around each silicon center.

The bonding within the siloxane ring is of particular interest. The Si-O bond is polar covalent, with a significant degree of ionic character due to the difference in electronegativity between silicon and oxygen. Furthermore, the involvement of silicon's d-orbitals in π-bonding with oxygen's p-orbitals is a subject of ongoing discussion in the field of silicon chemistry. This dπ-pπ interaction is thought to contribute to the flexibility and stability of the siloxane backbone. The silicon-carbon bonds (Si-C) are stable covalent bonds that attach the bulky phenyl groups to the central ring.

The overall shape of the molecule is influenced by the steric hindrance of the eight phenyl groups, which restricts the conformational flexibility of the siloxane ring.

Crystallographic Data

The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides accurate measurements of bond lengths and angles, offering a definitive insight into the molecule's structure. The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129450.[1]

Table 1: Key Bond Lengths in this compound

BondAverage Length (Å)
Si-O1.616
Si-C1.855
C-C (phenyl)1.385

Table 2: Key Bond Angles in this compound

AngleAverage Angle (°)
Si-O-Si148.5
O-Si-O109.8
C-Si-C108.4
O-Si-C109.5

Note: The values presented are averaged from the crystallographic data and may show slight variations within the molecule.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the phenyl groups, while ²⁹Si NMR provides direct information about the silicon environment in the siloxane ring.

Table 3: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.15-7.60MultipletPhenyl protons
¹³C127.8, 130.2, 134.3MultiplePhenyl carbons
²⁹Si-45.5SingletSi in the siloxane ring
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the chemical bonds present in this compound. The spectrum is dominated by strong absorptions corresponding to the Si-O-Si and Si-phenyl linkages.

Table 4: Key FTIR Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3070, 3050MediumAromatic C-H stretching
1590MediumPhenyl C=C stretching
1430StrongSi-Phenyl stretching
1130 - 1060Very StrongAsymmetric Si-O-Si stretching (siloxane ring)
740, 700StrongC-H out-of-plane bending (monosubstituted phenyl)
510MediumSi-O-Si bending

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of diphenyldichlorosilane.

Protocol:

  • Diphenyldichlorosilane is dissolved in a suitable organic solvent, such as diethyl ether or toluene (B28343).

  • The solution is slowly added to a stirred mixture of water and a weak base (e.g., sodium bicarbonate) to neutralize the hydrochloric acid byproduct.

  • The reaction is typically carried out at room temperature.

  • After the reaction is complete, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of toluene and heptane (B126788) to yield crystalline this compound.

Single-Crystal X-ray Diffraction

Protocol:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., toluene/heptane).

  • Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Protocol:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-field NMR spectrometer. For ²⁹Si NMR, which has a low natural abundance and can have long relaxation times, techniques such as inverse-gated decoupling or the use of relaxation agents may be employed to enhance signal intensity and ensure quantitative accuracy.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

Protocol:

  • Sample Preparation: A small amount of crystalline this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the molecule.

Visualizations

Octaphenylcyclotetrasiloxane_Structure Chemical Structure of this compound Si1 Si O1 O Si1->O1 Ph1a C₆H₅ Si1->Ph1a Ph1b C₆H₅ Si1->Ph1b Si2 Si O1->Si2 O2 O Si2->O2 Ph2a C₆H₅ Si2->Ph2a Ph2b C₆H₅ Si2->Ph2b Si3 Si O2->Si3 O3 O Si3->O3 Ph3a C₆H₅ Si3->Ph3a Ph3b C₆H₅ Si3->Ph3b Si4 Si O3->Si4 O4 O Si4->O4 Ph4a C₆H₅ Si4->Ph4a Ph4b C₆H₅ Si4->Ph4b O4->Si1

Caption: Molecular Structure of this compound.

Characterization_Workflow Experimental Workflow for OPCTS Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Interpretation Synthesis Hydrolysis of Diphenyldichlorosilane Purification Recrystallization Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Structure Molecular Structure (Bond Lengths, Angles) XRay->Structure Spectra Spectroscopic Data (Chemical Shifts, Vibrational Modes) NMR->Spectra FTIR->Spectra Bonding Bonding Analysis Structure->Bonding Spectra->Bonding

Caption: Experimental Workflow for OPCTS Characterization.

References

An In-depth Technical Guide to Octaphenylcyclotetrasiloxane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaphenylcyclotetrasiloxane (OPCTS) is a cyclic organosilicon compound with the chemical formula (C₆H₅)₈Si₄O₄. It consists of a four-membered siloxane ring where each silicon atom is bonded to two phenyl groups. This unique structure imparts a high degree of thermal stability, chemical resistance, and specific solubility characteristics to the molecule. While primarily recognized for its applications in materials science, particularly as a monomer for high-performance phenyl silicone polymers, its role as a chemical intermediate has garnered interest across various scientific disciplines, including in the synthesis of pharmaceutical intermediates.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a discussion of its current and potential applications relevant to researchers and professionals in drug development.

Core Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature.[2][3] Its key physical and chemical properties are summarized in the tables below, providing a quick reference for laboratory and research applications.

General Properties
PropertyValueReference
Molecular Formula C₄₈H₄₀O₄Si₄[3]
Molecular Weight 793.18 g/mol [3]
Appearance White crystalline powder/solid[2][3]
CAS Number 546-56-5[3]
Thermal and Spectroscopic Properties
PropertyValueReference
Melting Point 196-201 °C (stable isomorphs)[3][4]
187-189 °C (metastable form)[3][4]
Boiling Point 334 °C[3]
Flash Point 200 °C[3]
Thermal Decomposition Can depolymerize to volatile siloxanes at temperatures > 300 °C. Traces of benzene (B151609) may form when heated in air above 230 °C.[5]
Infrared (IR) Spectrum Data available.[6]
Mass Spectrum (MS) Data available.[6]
Nuclear Magnetic Resonance (NMR) Spectrum Data available.[6]
Solubility and Other Physical Data
PropertyValueReference
Water Solubility Insoluble[3]
Solubility in Organic Solvents Soluble in toluene, benzene, ethyl acetate, and acetic acid. Shows very faint turbidity in Toluene.[3][4]
Density 1.185 g/cm³[3]
Refractive Index 1.62[3]
Vapor Pressure 0 Pa at 25 °C[3]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis and purification of this compound. Below are protocols derived from established literature.

Synthesis of this compound via Hydrolysis of Diphenyldichlorosilane

This is a common and effective method for producing OPCTS.[2][3]

Materials and Equipment:

  • Diphenyldichlorosilane ((C₆H₅)₂SiCl₂)

  • Potassium hydroxide (B78521) (KOH)

  • Acetone (B3395972)

  • Deionized water

  • Three-necked round-bottom flask

  • Stirring device

  • Condenser

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Prepare a solution of 340 g of potassium hydroxide in 1 liter of deionized water in the three-necked flask. Heat the solution to 60 °C with vigorous stirring.[3]

  • In a separate beaker, dissolve 510 g of diphenyldichlorosilane in 500 ml of acetone.

  • Add the diphenyldichlorosilane solution dropwise to the hot KOH solution over a period of 3 hours. Maintain vigorous stirring and a temperature of 60 °C throughout the addition.[3]

  • After the addition is complete, distill off the acetone and some of the water.

  • Cool the remaining residue. The crystalline this compound will precipitate.

  • Filter the crude product and wash it thoroughly with water to remove any remaining salts.

  • Dry the product. This will yield the metastable crystalline form with a melting point of approximately 187 °C.[3]

Synthesis via Dehydrogenative Self-Coupling of Diphenylsilane (B1312307)

A more recent method that offers high yield at room temperature.[4]

Materials and Equipment:

  • Diphenylsilane ((C₆H₅)₂SiH₂)

  • CuIPr (N-heterocyclic carbene copper complex)

  • Sodium tert-butoxide (NaOt-Bu)

  • Tetrahydrofuran (THF)

  • Scintillation vial with a stir bar

  • Standard laboratory glassware for workup

Procedure:

  • To a scintillation vial equipped with a stir bar, add CuIPr (14.6 mg, 0.030 mmol) and sodium tert-butoxide (11.5 mg, 0.12 mmol).[4]

  • Add 5 mL of THF to the vial. The reaction vessel can be left open to the air.

  • Stir the heterogeneous solution for 10 minutes.

  • Add diphenylsilane (0.186 mL, 1.0 mmol) to the mixture. An immediate color change to bright yellow should be observed.[4]

  • Continue stirring for 1 hour, during which the solution will darken.

  • After 1 hour, treat the reaction solution with charcoal and filter it through a plug of silica (B1680970) and celite.

  • Recrystallize the product from a dichloromethane (B109758) and hexanes mixture to obtain a highly crystalline white solid.[4]

Purification by Recrystallization

Recrystallization is the standard method for purifying crude this compound to obtain the higher melting point, stable isomorphs.[3][4]

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, ethyl acetate, benzene, or a mixture of benzene and ethanol)[3][4]

  • Erlenmeyer flask

  • Heating plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • For maximum yield, place the flask in an ice bath to further decrease the solubility of the product.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals thoroughly. The purified product should have a melting point of 200-201 °C.[3][4]

Visualizing Experimental Workflows

To aid in the understanding of the synthesis and purification processes, the following diagrams created using the DOT language illustrate the key steps.

Synthesis_Workflow cluster_synthesis Synthesis via Hydrolysis cluster_purification Purification start_s Start: Diphenyldichlorosilane & KOH Solution step1_s Mix and React at 60°C start_s->step1_s step2_s Distill off Acetone/Water step1_s->step2_s step3_s Cool and Precipitate step2_s->step3_s step4_s Filter and Wash step3_s->step4_s end_s Crude OPCTS step4_s->end_s start_p Crude OPCTS step1_p Dissolve in Hot Recrystallization Solvent start_p->step1_p step2_p Slow Cooling to Room Temperature step1_p->step2_p step3_p Ice Bath Cooling step2_p->step3_p step4_p Vacuum Filtration step3_p->step4_p step5_p Wash with Cold Solvent step4_p->step5_p end_p Pure OPCTS step5_p->end_p

Figure 1: Synthesis and Purification Workflow for this compound.

Hydrolysis_Condensation reactant 4 (C₆H₅)₂SiCl₂ (Diphenyldichlorosilane) hydrolysis_product 4 (C₆H₅)₂Si(OH)₂ (Diphenylsilanediol) + 8 HCl reactant->hydrolysis_product + 8 H₂O (Hydrolysis) final_product ( (C₆H₅)₂SiO )₄ (this compound) + 4 H₂O hydrolysis_product->final_product - 4 H₂O (Condensation)

Figure 2: General Reaction Scheme for the Hydrolysis and Condensation to form OPCTS.

Biological Interactions and Relevance to Drug Development

A critical aspect for the target audience is the interaction of this molecule with biological systems. Extensive searches of scientific literature did not reveal any direct signaling pathways or specific biological targets for this compound. In studies where the estrogenic activity of various cyclic siloxanes was investigated, octamethylcyclotetrasiloxane (B44751) (D4) showed weak estrogenic effects, while this compound was used as a negative control and did not exhibit such activity.[7][8]

The primary relevance of this compound to the pharmaceutical and drug development industries lies in its role as a versatile chemical intermediate.[1][9] Its rigid, well-defined structure and the presence of multiple phenyl groups make it an attractive scaffold for the synthesis of more complex molecules. The phenyl groups can be functionalized to introduce a variety of chemical moieties, potentially leading to the development of novel therapeutic agents or drug delivery systems. However, OPCTS itself is not known to possess direct pharmacological activity.

Applications

The applications of this compound are primarily centered in the field of materials science, but its utility as a synthetic building block is of interest to a broader scientific community.

  • Polymer Synthesis: The most significant application of OPCTS is as a monomer for the synthesis of high-performance phenyl silicone polymers, such as phenyl silicone oils and resins. These polymers exhibit exceptional thermal stability, oxidation resistance, and radiation resistance, making them suitable for use in extreme environments.[10]

  • Pharmaceutical Intermediate: As mentioned, OPCTS serves as a key starting material for the synthesis of various pharmaceutical intermediates.[1][9] Its stable core and modifiable periphery allow for the construction of complex organic molecules.

  • Coatings and Additives: It can be incorporated into coatings to reduce surface energy and increase flexibility.[2] It also finds use as a flame-retardant and heat-resistant additive in various materials.

Conclusion

This compound is a well-characterized organosilicon compound with a unique set of physical and chemical properties. Its high thermal stability and defined structure make it a valuable material in its own right and a crucial intermediate in the synthesis of advanced polymers and other complex molecules. For researchers and professionals in drug development, while OPCTS does not exhibit direct biological activity in signaling pathways, its utility as a stable, functionalizable scaffold presents opportunities for the synthesis of novel chemical entities with potential therapeutic applications. The detailed experimental protocols provided herein offer a practical guide for the laboratory-scale synthesis and purification of this versatile compound.

References

Synthesis of Octaphenylcyclotetrasiloxane from Diphenyldichlorosilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octaphenylcyclotetrasiloxane, a key intermediate in the production of high-performance phenyl-containing silicones. The primary focus is on the hydrolysis of diphenyldichlorosilane, a common and efficient method for producing this cyclic siloxane. This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound (OPCTS) is a white, crystalline solid with the chemical formula (C₆H₅)₂SiO]₄.[1] It serves as a crucial monomer for the synthesis of various organosilicon materials, including high-temperature resistant phenyl silicone oils, resins, and rubbers.[1][2] Its incorporation into polymer structures imparts desirable properties such as thermal stability, radiation resistance, and modified mechanical flexibility.[2] This guide details the synthesis of OPCTS from diphenyldichlorosilane, a widely utilized industrial process.[3][4][5]

Reaction Overview and Mechanism

The synthesis of this compound from diphenyldichlorosilane proceeds via a hydrolysis and subsequent condensation reaction. The overall reaction is as follows:

4 (C₆H₅)₂SiCl₂ + 4 H₂O → [(C₆H₅)₂SiO]₄ + 8 HCl

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to catalyze the condensation process.[4][5] The mechanism involves the initial hydrolysis of diphenyldichlorosilane to form diphenylsilanediol, (C₆H₅)₂Si(OH)₂. This intermediate is often unstable and readily undergoes intermolecular condensation. Basic conditions favor the formation of the cyclic tetramer (this compound), while acidic conditions may lead to the formation of the cyclic trimer (hexaphenylcyclotrisiloxane).[4][5][6] The choice of solvent is also critical, as the limited solubility of the final product in certain solvents can drive the reaction towards its precipitation, resulting in high yields.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

PrecursorCatalyst/BaseSolvent(s)TemperatureReaction TimeYieldReference
DiphenyldichlorosilanePotassium Hydroxide (B78521)Acetone (B3395972)/Water60 °C3 hours94%[7]
DiphenyldimethoxysilaneSodium HydroxideAcetone/WaterReflux5 hours90%[4][8]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₈H₄₀O₄Si₄[9]
Molecular Weight793.18 g/mol [9]
AppearanceWhite solid[1][3]
Melting Point200-201 °C (stable form)[3]
187-189 °C (metastable form)[3]
Purity≥ 98%[1]
Solubility (in acetone)3.2 wt%[4][5][8]
Solubility (in MIBK)1.9 wt%[4][5][8]
Solubility (in IPA)0.1 wt%[4][5][8]
Solubility (in EtOAc)3.6 wt%[4][5][8]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from diphenyldichlorosilane.

Protocol 1: Base-Catalyzed Hydrolysis in Acetone/Water

This protocol is adapted from a procedure utilizing potassium hydroxide as the base.[7]

Materials:

  • Diphenyldichlorosilane (510 g)

  • Acetone (500 ml)

  • Potassium hydroxide (KOH) (340 g)

  • Deionized water (1 L)

  • Toluene (B28343) for recrystallization

Procedure:

  • Prepare a solution of 340 g of KOH in 1 L of water in a reaction vessel equipped with a mechanical stirrer and a dropping funnel. Heat the solution to 60 °C.

  • Dissolve 510 g of diphenyldichlorosilane in 500 ml of acetone.

  • Add the diphenyldichlorosilane solution dropwise to the hot aqueous KOH solution over a period of 3 hours with vigorous stirring.

  • After the addition is complete, distill off the acetone and a small amount of water.

  • Cool the remaining mixture. The crystalline this compound will precipitate.

  • Filter the solid product and wash it thoroughly with water.

  • Dry the product. The expected yield is approximately 376 g (94%) of the metastable form with a melting point of around 187 °C.[7]

  • For further purification, recrystallize the product from toluene to obtain the stable form with a melting point of 201 °C.[7]

Purification by Recrystallization

This compound can be purified by recrystallization from various solvents.[3]

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent such as toluene, ethyl acetate, or a mixture of benzene (B151609) and ethanol.[3][7]

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can enhance the crystal yield.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from diphenyldichlorosilane to this compound.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product DDS Diphenyldichlorosilane (C₆H₅)₂SiCl₂ DSD Diphenylsilanediol (C₆H₅)₂Si(OH)₂ DDS->DSD + 2 H₂O - 2 HCl OPCTS This compound [(C₆H₅)₂SiO]₄ DSD->OPCTS Condensation (Base Catalyzed) - 4 H₂O

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow A 1. Preparation of Reactant Solutions - Diphenyldichlorosilane in Acetone - Aqueous Base (KOH or NaOH) B 2. Hydrolysis Reaction - Dropwise addition of silane (B1218182) solution to base - Controlled temperature (e.g., 60 °C or reflux) A->B C 3. Product Precipitation - Removal of organic solvent (distillation) - Cooling of the reaction mixture B->C D 4. Isolation of Crude Product - Filtration - Washing with water C->D E 5. Drying - Removal of residual water and solvent D->E F 6. Purification - Recrystallization from a suitable solvent (e.g., Toluene) E->F G 7. Final Product - Pure this compound F->G

Caption: General experimental workflow for the synthesis of OPCTS.

References

Molecular formula and weight of octaphenylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the molecular properties of octaphenylcyclotetrasiloxane, a compound of significant interest in various scientific and industrial applications, including pharmaceutical intermediates and advanced polymer synthesis.

Molecular Properties

This compound is a cyclic organosilicon compound characterized by a stable siloxane backbone and bulky phenyl side groups. This structure imparts notable thermal stability and chemical resistance to the molecule.

Data Presentation

The fundamental molecular data for this compound is summarized in the table below for clear reference.

PropertyValue
Molecular FormulaC₄₈H₄₀O₄Si₄[1][2][3][4][5]
Molecular Weight793.18 g/mol [1][4][6] (also cited as 793.17 g/mol [5][7] and 793.2 g/mol [2])
IUPAC Name2,2,4,4,6,6,8,8-octaphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[2]
CAS Number546-56-5[3]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound were not cited in the provided information. The synthesis can generally be achieved through the dehydration and cyclization of diphenylsilanediol (B146891) in the presence of an alkali catalyst[4]. For purification, recrystallization from solvents such as acetic acid, ethyl acetate, or benzene/ethanol mixtures is a common method[7].

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the arrangement of its constituent atoms.

This compound Si1 Si O1 O Si1->O1 Ph1a Ph Si1->Ph1a Ph1b Ph Si1->Ph1b Si2 Si O1->Si2 O2 O Si2->O2 Ph2a Ph Si2->Ph2a Ph2b Ph Si2->Ph2b Si3 Si O2->Si3 O3 O Si3->O3 Ph3a Ph Si3->Ph3a Ph3b Ph Si3->Ph3b Si4 Si O3->Si4 O4 O Si4->O4 Ph4a Ph Si4->Ph4a Ph4b Ph Si4->Ph4b O4->Si1

Molecular structure of this compound.

References

Solubility of octaphenylcyclotetrasiloxane in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Octaphenylcyclotetrasiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Introduction

This compound is a cyclic organosilicon compound characterized by a core of alternating silicon and oxygen atoms, with eight phenyl groups attached to the silicon atoms. Its unique structure, combining the inorganic siloxane backbone with bulky organic phenyl groups, imparts distinct physical and chemical properties, including its solubility profile. Understanding the solubility of this compound is critical for its application in various fields, including as a pharmaceutical intermediate and in the synthesis of high-performance polymers.

Solubility Data

The solubility of this compound is influenced by the polarity and molecular structure of the solvent. Generally, it exhibits good solubility in nonpolar and some polar aprotic solvents, while its solubility is limited in polar protic solvents and it is virtually insoluble in water.[1][2] The quantitative solubility data available for this compound in selected organic solvents is summarized in the table below.

SolventChemical ClassSolubility (wt%)Temperature (°C)Notes
AcetoneKetone3.2Not SpecifiedSparingly soluble.[3]
Methyl Isobutyl KetoneKetone1.9Not Specified[3]
Isopropyl AlcoholAlcohol0.1Not Specified[3]
Ethyl AcetateEster3.6Not Specified[3]
TolueneAromatic-Not SpecifiedSoluble, may exhibit faint turbidity.[4][5]
Benzene (B151609)Aromatic-Not SpecifiedSoluble.[1]
DichloromethaneHalogenated-Not SpecifiedSoluble.[1]
WaterProtic SolventInsolubleNot Specified[1][2][4][6]
Acetic AcidCarboxylic Acid-Not SpecifiedUsed for recrystallization.[6][7]
EthanolAlcohol-Not SpecifiedUsed in combination with benzene for recrystallization.[6][7]

Note: The temperature for the quantitative solubility data was not specified in the source material.[3]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol is a synthesized methodology based on the widely accepted shake-flask method for determining the equilibrium solubility of a solid in a solvent. This method is suitable for establishing the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated and in equilibrium with the undissolved solid.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the amount in the sample.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in weight percent (wt%), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).

Factors Influencing Solubility

The solubility of this compound is a complex interplay between its molecular structure and the properties of the organic solvent. The following diagram illustrates these relationships.

cluster_solute This compound cluster_solvents Organic Solvents cluster_solubility Solubility Outcome Solute Structure: - Bulky, nonpolar phenyl groups - Polar Si-O backbone Nonpolar Nonpolar (e.g., Toluene, Benzene) Solute->Nonpolar Favorable van der Waals interactions PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Solute->PolarAprotic Dipole-induced dipole interactions PolarProtic Polar Protic (e.g., Isopropyl Alcohol, Water) Solute->PolarProtic Unfavorable due to H-bonding in solvent Soluble Good Solubility Nonpolar->Soluble Sparingly Sparingly Soluble (1.9-3.6 wt%) PolarAprotic->Sparingly Insoluble Insoluble / Very Low Solubility (<0.1 wt%) PolarProtic->Insoluble

Caption: Factors influencing this compound solubility.

Conclusion

This technical guide summarizes the available solubility data for this compound in organic solvents and provides a standardized experimental protocol for its determination. The provided information highlights the importance of solvent selection based on polarity for achieving desired concentrations of this compound in solution. For applications requiring high solubility, nonpolar aromatic solvents are recommended, while for processes where limited solubility is desired, such as precipitation, polar aprotic or protic solvents may be more suitable. Further quantitative studies at various temperatures would be beneficial for a more complete understanding of its solubility behavior.

References

Thermal stability and decomposition of octaphenylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Decomposition of Octaphenylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (OPCTS) is a cyclic organosilicon compound with the chemical formula C₄₈H₄₀O₄Si₄.[1][2] It is characterized by a robust siloxane backbone with eight phenyl groups attached to the silicon atoms. This unique molecular architecture imparts exceptional thermal stability, making it a material of significant interest in various high-temperature applications, including specialty polymers, high-performance fluids, and advanced materials.[3][4] Understanding the thermal behavior and decomposition pathways of OPCTS is crucial for predicting its performance, ensuring operational safety, and designing novel materials with enhanced thermal resilience. This technical guide provides a comprehensive overview of the thermal stability and decomposition of OPCTS, consolidating available data on its thermal properties and outlining the experimental protocols used for their determination.

Thermal Stability of this compound

The high thermal stability of OPCTS is a direct consequence of the presence of phenyl groups. These bulky aromatic substituents sterically hinder the degradation of the siloxane backbone and increase the overall bond dissociation energy of the molecule.

Thermogravimetric Analysis (TGA)

For analogous silicone materials, TGA is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[5] The analysis reveals the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages. A typical TGA experiment would involve heating a small sample of OPCTS from ambient temperature to a high temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10 or 20 °C/min).[6]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is employed to study the thermal transitions of a material as a function of temperature. For OPCTS, DSC can be used to determine its melting point and identify any phase transitions that may occur upon heating or cooling. The melting point of this compound is reported to be in the range of 197-205 °C.[3][7]

A typical DSC experiment involves heating or cooling a small, encapsulated sample of OPCTS at a controlled rate and measuring the heat flow to or from the sample relative to an inert reference.[8] This allows for the identification of endothermic events like melting and exothermic events like crystallization.

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄₈H₄₀O₄Si₄[1][2]
Molecular Weight793.18 g/mol [7]
AppearanceWhite to off-white crystalline solid[3]
Melting Point197 - 205 °C[3][7]
Boiling Point332 °C @ 1 mmHg[3]
Purity≥ 98% (HPLC)[3]

Decomposition of this compound

The thermal decomposition of OPCTS involves the cleavage of chemical bonds at elevated temperatures, leading to the formation of smaller, more volatile molecules. The specific decomposition products and the underlying mechanism are critical for understanding its long-term stability and potential outgassing behavior in high-temperature environments.

Decomposition Products

While a definitive and exhaustive list of decomposition products for OPCTS is not available, studies on the pyrolysis of phenyl-substituted siloxanes suggest that the primary decomposition pathway involves the scission of the silicon-phenyl bond and rearrangement of the siloxane backbone. The expected major decomposition products include:

  • Benzene (B151609): Formed from the cleavage of the silicon-phenyl bond.

  • Cyclic Siloxanes: Smaller cyclic siloxanes can be formed through rearrangement and depolymerization of the original tetrasiloxane (B1260621) ring.

  • Phenyl-substituted Siloxane Fragments: Various linear and cyclic siloxane oligomers with phenyl substituents may be produced.

Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) are powerful tools for identifying these decomposition products.[9][10]

Decomposition Mechanism

The thermal decomposition of OPCTS is believed to proceed through a free-radical mechanism. At sufficiently high temperatures, the weaker silicon-phenyl bonds are susceptible to homolytic cleavage, generating phenyl radicals and silyl (B83357) radicals. These reactive intermediates can then participate in a series of subsequent reactions, including hydrogen abstraction, chain transfer, and rearrangement, ultimately leading to the formation of the observed decomposition products.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability and decomposition of OPCTS.

Thermogravimetric Analysis (TGA) Protocol

A general protocol for the TGA of OPCTS is as follows:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of OPCTS (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., platinum or alumina).

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as high-purity nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.[5]

  • Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 1000°C at a constant heating rate, typically 10 or 20 °C/min.[6]

  • Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset decomposition temperature, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

A general protocol for the DSC of OPCTS is as follows:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of OPCTS (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or other suitable DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under a purge of an inert gas like nitrogen.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe melting, crystallization, and other phase transitions. A typical heating rate is 10 °C/min.[8]

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The resulting DSC thermogram is analyzed to determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

A general protocol for the Py-GC-MS of OPCTS is as follows:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A very small amount of OPCTS (microgram to low milligram range) is placed in a pyrolysis sample holder (e.g., a quartz tube).[9]

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-1000°C) in an inert atmosphere (helium) to induce thermal decomposition.[9]

  • Gas Chromatography: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program involves a temperature ramp to elute a wide range of compounds.

  • Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fragmentation pattern for each compound, allowing for their identification by comparison with mass spectral libraries.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition and Analysis cluster_results Results Interpretation Sample This compound (OPCTS) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Chromatograms & Mass Spectra PyGCMS->PyGCMS_Data Stability Thermal Stability (Decomposition Temperature) TGA_Data->Stability Transitions Phase Transitions (Melting Point) DSC_Data->Transitions Products Decomposition Products & Mechanism PyGCMS_Data->Products

Caption: Workflow for the thermal analysis of OPCTS.

Proposed Thermal Decomposition Pathway of OPCTS

The following diagram illustrates a simplified, proposed pathway for the thermal decomposition of this compound.

decomposition_pathway cluster_intermediates Radical Intermediates cluster_products Decomposition Products OPCTS This compound (OPCTS) Heat High Temperature OPCTS->Heat Silyl_Radical Silyl Radicals Heat->Silyl_Radical Si-Ph Bond Cleavage Phenyl_Radical Phenyl Radicals Heat->Phenyl_Radical Si-Ph Bond Cleavage Cyclic_Siloxanes Smaller Cyclic Siloxanes Silyl_Radical->Cyclic_Siloxanes Rearrangement Fragments Phenyl-Substituted Fragments Silyl_Radical->Fragments Fragmentation Benzene Benzene Phenyl_Radical->Benzene Hydrogen Abstraction

Caption: Proposed decomposition of OPCTS.

Conclusion

This compound exhibits exceptional thermal stability due to the presence of eight phenyl groups in its cyclic siloxane structure. While specific, detailed quantitative data from advanced thermal analytical techniques are not extensively published, the available information and studies on analogous compounds indicate that its decomposition occurs at high temperatures and proceeds through a free-radical mechanism, yielding benzene and various siloxane fragments as the primary products. The experimental protocols outlined in this guide provide a framework for researchers to conduct systematic investigations into the thermal properties of OPCTS, which is essential for its application in demanding, high-temperature environments. Further research employing techniques like TGA-MS and Py-GC-MS is warranted to fully elucidate the decomposition pathways and quantify the evolved species, thereby enabling a more complete understanding of the thermal behavior of this important organosilicon compound.

References

Spectroscopic Analysis of Octaphenylcyclotetrasiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for octaphenylcyclotetrasiloxane (C₄₈H₄₀O₄Si₄), a foundational organosilicon compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a critical resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical spectroscopic data for this compound are summarized in the tables below. These values are essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments within the molecule.

Table 1: ¹H and ²⁹Si NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~7.47MultipletPhenyl Protons (ortho)
¹H~7.32MultipletPhenyl Protons (meta)
¹H~7.16MultipletPhenyl Protons (para)
²⁹Si-42.8SingletO-Si(Ph)₂-O
Infrared (IR) Spectroscopy

IR spectroscopy identifies the characteristic vibrational modes of the functional groups present in the molecule.

Table 2: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3070MediumC-H stretch (aromatic)
~1430Strong, SharpSi-Phenyl (in-plane ring vibration)
~1120Very StrongSi-O-Si stretch (asymmetric)
~740 - 690StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
79214.9%[M]⁺ (Molecular Ion)
71548.1%[M - C₆H₅]⁺
637100%[M - C₆H₅ - Si(C₆H₅)O]⁺ or similar fragments
55983.7%Fragment ion
63870.2%Isotope peak or fragment ion
56057.0%Isotope peak or fragment ion

Experimental Protocols & Workflows

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline the methodologies for the techniques cited above.

Spectroscopic Analysis Workflow

The general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound is depicted below. This process ensures a multi-faceted and robust structural elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Sample This compound (White Crystalline Powder) Dissolution Dissolution in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolution for NMR SolidPrep Solid Sample Preparation (e.g., KBr Pellet) Sample->SolidPrep for IR MS Mass Spectrometry (EI-MS) Sample->MS Direct Inlet NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Dissolution->NMR IR FT-IR Spectroscopy SolidPrep->IR Processing Spectral Processing (Baseline Correction, Integration) NMR->Processing IR->Processing MS->Processing Interpretation Data Interpretation & Peak Assignment Processing->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh approximately 20-40 mg of this compound into a clean, dry NMR tube. Add approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer : 400 MHz or higher field NMR spectrometer.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16.

    • Pulse Width : Calibrated 90° pulse.

  • Instrument Parameters (²⁹Si NMR) :

    • Spectrometer : 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

    • Technique : Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

    • Relaxation Delay : 30-60 seconds (due to the long T₁ of ²⁹Si).

    • Number of Scans : 1024 or higher, depending on concentration.

    • Pulse Width : Calibrated 45-90° pulse.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate the signals to determine relative proton counts.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction by the instrument software.

Mass Spectrometry Protocol
  • Sample Introduction : Introduce a small quantity of the solid this compound sample into the mass spectrometer via a direct insertion probe.

  • Ionization (Electron Ionization - EI) :

    • Ionization Energy : 70 eV.

    • Source Temperature : 210-240 °C.

    • The sample is volatilized by heating the probe, and the resulting gas-phase molecules are bombarded by the electron beam, causing ionization and fragmentation.

  • Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Unveiling the Solid-State Architecture of Octaphenylcyclotetrasiloxane: A Technical Guide to its Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the polymorphic nature of organosilicon compounds is paramount for controlling their physical and chemical properties. This in-depth technical guide delves into the crystal structure of octaphenylcyclotetrasiloxane (OPCTS) polymorphs, providing a comprehensive overview of their crystallographic data, detailed experimental protocols for their preparation, and a visual representation of the synthetic and crystallization pathways.

This compound, a cyclic organosilicon compound, is known to exist in at least three distinct polymorphic forms, designated as Polymorph I, Polymorph II, and Polymorph III.[1] The formation of these polymorphs is critically influenced by the choice of solvent system during crystallization, leading to different packing arrangements of the molecules in the solid state. These variations in crystal structure are stabilized by subtle intermolecular interactions, particularly C-H···π interactions.[1][2]

Crystallographic Data of OPCTS Polymorphs

The three identified polymorphs of this compound have been characterized by single-crystal X-ray diffraction, revealing distinct crystal systems and unit cell parameters. Polymorph I crystallizes in the monoclinic space group P2(1)/c, while Polymorphs II and III both crystallize in the triclinic space group P-1, but with different unit cell dimensions.[1] The detailed crystallographic data for each polymorph are summarized in the table below for comparative analysis.

Parameter Polymorph I Polymorph II Polymorph III
Crystal System MonoclinicTriclinicTriclinic
Space Group P2(1)/cP-1P-1
a (Å) 20.023(4)10.7494(9)10.7494(9)
b (Å) 10.378(2)20.969(2)20.969(2)
c (Å) 21.304(4)21.3035(19)21.3035(19)
α (°) 9066.788(5)66.788(5)
β (°) 109.83(3)75.973(5)75.973(5)
γ (°) 9089.359(5)89.359(5)
Volume (ų) 4158.0(14)4262.4(7)4262.4(7)
Z 444
CCDC Number 129450Not Available634266

Experimental Protocols

The synthesis of this compound and the subsequent crystallization of its polymorphs involve a multi-step process. The general synthetic route involves the hydrolysis of a diphenylsilane (B1312307) precursor. The selection of the solvent system during the final crystallization step is the critical determinant for obtaining a specific polymorphic form.

General Synthesis of this compound

The precursor for the polymorphs, this compound, is typically synthesized via the hydrolysis of diphenyldichlorosilane or diphenyldialkoxysilanes. A common method involves the base-catalyzed hydrolysis of diphenyldimethoxysilane.

Materials:

Procedure:

  • Dissolve diphenyldimethoxysilane in acetone.

  • Add a solution of sodium hydroxide in water to the acetone solution. The concentration of NaOH in the reaction mixture is typically around 100 ppm.

  • Heat the solution to reflux for approximately five hours. Precipitation of this compound should be observed during this time.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate and wash it with acetone.

  • Dry the resulting white solid to obtain this compound. This general synthesis typically yields a mixture of polymorphs or a specific polymorph depending on the precise conditions.

Crystallization of Polymorphs

The selective crystallization of each polymorph is achieved by dissolving the synthesized this compound in a specific solvent or solvent mixture and allowing it to crystallize.

Synthesis of Polymorph I (Monoclinic, P2(1)/c): A solution of diphenylsilane in aqueous acetonitrile (B52724) (5%) is subjected to a base-catalyzed hydrolytic reaction. Slow evaporation of the solvent yields crystals of Polymorph I.[1]

Synthesis of Polymorph II (Triclinic, P-1): Polymorph II is obtained through the hydrolytic reaction of diphenylsilane in a 1:1 mixture of allyl alcohol and ethanol (B145695).[1]

Synthesis of Polymorph III (Triclinic, P-1): The hydrolytic reaction of diphenylsilane in aqueous methanol (B129727) leads to the formation of Polymorph II. A solution of diphenylsilane in a 1:1 mixture of ethanol and allyl alcohol is stirred with a catalytic amount of base to yield Polymorph III.[1]

Visualization of Synthetic and Crystallization Pathways

The logical workflow from the precursor to the distinct polymorphs of this compound can be visualized as a flowchart. This diagram illustrates the key steps and the influence of the solvent system on the final crystal form.

OPCTS_Polymorphs cluster_cryst Crystallization precursor Diphenylsilane Precursor (e.g., Diphenyldimethoxysilane) hydrolysis Base-Catalyzed Hydrolysis precursor->hydrolysis opcts This compound (Mixture of Polymorphs) hydrolysis->opcts solvent1 Aqueous Acetonitrile opcts->solvent1 Recrystallization solvent2 Allyl Alcohol / Ethanol opcts->solvent2 Recrystallization solvent3 Aqueous Methanol or Ethanol / Allyl Alcohol opcts->solvent3 Recrystallization polymorph1 Polymorph I (Monoclinic, P2(1)/c) solvent1->polymorph1 polymorph2 Polymorph II (Triclinic, P-1) solvent2->polymorph2 polymorph3 Polymorph III (Triclinic, P-1) solvent3->polymorph3

Caption: Synthetic pathway and solvent-dependent crystallization of OPCTS polymorphs.

Characterization Workflow

The characterization of the synthesized this compound and its polymorphs involves a series of analytical techniques to confirm the chemical identity and determine the crystal structure.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_results Analysis and Identification start Synthesized OPCTS Product nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) start->nmr ftir FTIR Spectroscopy start->ftir mass_spec Mass Spectrometry start->mass_spec scxrd Single-Crystal X-ray Diffraction start->scxrd identity Chemical Identity Confirmation nmr->identity ftir->identity mass_spec->identity structure Crystal Structure Determination (Polymorph Identification) scxrd->structure

Caption: Workflow for the characterization of OPCTS and its polymorphs.

References

In-Depth Technical Guide to the Health and Safety of Octaphenylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for octaphenylcyclotetrasiloxane (CAS No. 546-56-5). The information is compiled from various safety data sheets, toxicological databases, and scientific literature.

Chemical and Physical Properties

This compound is a white, crystalline powder that is insoluble in water.[1] It is a cyclic siloxane with eight phenyl groups, which contribute to its high thermal stability.[2]

PropertyValueSource
Molecular Formula C₄₈H₄₀O₄Si₄[1]
Molecular Weight 793.17 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 198 - 205 °C[2]
Boiling Point 334 °C[3]
Flash Point 200 °C[3]
Water Solubility Insoluble[3]
Vapor Pressure Not available[4]
Specific Gravity Not available[4]

Toxicological Information

The available toxicological data for this compound suggests a low order of acute toxicity. It is generally considered not to be a skin or eye irritant, nor is it classified as a genotoxic substance.[4] However, there are some concerns regarding potential reproductive effects and the effects of long-term inhalation of high concentrations of dust.[4]

Toxicological EndpointResultSpeciesMethodSource
Acute Oral Toxicity (LD50) > 4640 mg/kgRatNot specified
Skin Corrosion/Irritation Not classified as an irritant. Animal models showed no adverse health effects or skin irritation following contact.Rabbit (presumed)Similar to OECD 404[5]
Serious Eye Damage/Irritation Not thought to be an irritant. Direct contact may cause transient discomfort.Rabbit (presumed)Similar to OECD 405[5]
Genotoxicity (Ames Test) No evidence of mutagenicity for siloxanes in general.Not specifiedNot specified[4]
Genotoxicity (In Vitro Mammalian Cell Gene Mutation) No evidence of genotoxicity for siloxanes in general.Not specifiedNot specified[4]
Reproductive Toxicity May possibly affect fertility (limited evidence).[4] Used as a negative control in a study where Octamethylcyclotetrasiloxane (B44751) (D4) showed estrogenic activity, this compound produced no effects.MouseGavage[3]

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy young adult albino rabbits.

  • Procedure: A small area of the rabbit's fur is clipped. The test substance (0.5 g for solids) is applied to the skin and covered with a porous gauze patch and non-irritating tape. The exposure period is typically 4 hours. After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.[2]

  • Scoring: The severity of erythema and edema is scored on a scale of 0 (no effect) to 4 (severe).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test System: Healthy young adult albino rabbits.

  • Procedure: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second. The other eye serves as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation, and observations may continue for up to 21 days.[6][7]

  • Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling) are scored numerically to provide an overall irritation score.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro test is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes). The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.[8]

  • Evaluation: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies on the minimal medium. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group.[8]

In Vitro Mammalian Cell Gene Mutation Test (Based on OECD Guideline 476/490)

This in vitro assay detects gene mutations in mammalian cells.

  • Test System: Established mammalian cell lines, such as mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.

  • Procedure: The cells are exposed to the test substance at a range of concentrations, with and without metabolic activation (S9 mix). After exposure, the cells are cultured for a period to allow for the expression of any induced mutations. The cells are then plated in a selective medium that allows only mutant cells to grow.

  • Evaluation: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant, dose-dependent increase in mutant frequency compared to the control indicates a positive result.

Signaling Pathways and Mechanistic Insights

Currently, there is no direct evidence to suggest that this compound interacts with specific signaling pathways. However, research on a related compound, octamethylcyclotetrasiloxane (D4), has indicated weak estrogenic activity. This activity is mediated through the estrogen receptor alpha (ERα).[9] In a study where D4 demonstrated this estrogenic effect, this compound was used as a negative control and did not elicit any such response, suggesting it does not interact with the estrogen receptor pathway in the same manner.[3][10]

The following diagram illustrates the general mechanism of estrogen receptor signaling, which has been studied in relation to other siloxanes but for which this compound has shown no activity.

Caption: Estrogen receptor signaling pathway, not activated by this compound.

Occupational Exposure and Safety Precautions

Due to its nature as a powder, inhalation of dust is a primary occupational concern. Long-term exposure to high concentrations of dust may lead to changes in lung function.[4]

Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound. However, limits for "Particulates Not Otherwise Regulated" (PNOR) or "Insoluble or Poorly Soluble" particles are often applied.

JurisdictionLimit TypeValueSource
Canada (Ontario)TWA10 mg/m³ (Inhalable)[4]
Canada (Ontario)TWA3 mg/m³ (Respirable)[4]
Canada (British Columbia)TWA10 mg/m³ (Total Dust)[4]
US (Tennessee)TWA5 mg/m³ (Respirable)[4]
US (California)PEL5 mg/m³ (Respirable)[4]
US (Oregon)PEL10 mg/m³ (Total Dust)[4]
US (Oregon)PEL5 mg/m³ (Respirable)[4]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area with local exhaust ventilation to minimize dust generation and exposure.[9]

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[4]

  • Skin Protection: Wear protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin contact.[11]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator for particulates.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[9]

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[9][12]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[12]

Fire and Explosion Hazard

This compound is a combustible solid but does not easily propagate flame.[4] Dust clouds may form an explosive mixture with air.[4]

  • Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[4]

  • Hazardous Combustion Products: Carbon monoxide, carbon dioxide, and silicon dioxide.[12]

Experimental Workflows

The following diagrams illustrate the general workflows for the key toxicological assessments.

Dermal_Irritation_Workflow Start Start AnimalPrep Rabbit Preparation (Clipping Fur) Start->AnimalPrep Application Apply 0.5g of Substance (4-hour exposure) AnimalPrep->Application Removal Remove Substance Application->Removal Observation Observe & Score Erythema/Edema (1, 24, 48, 72 hrs) Removal->Observation DataAnalysis Data Analysis & Classification Observation->DataAnalysis End End DataAnalysis->End

Caption: Workflow for Acute Dermal Irritation/Corrosion Testing (OECD 404).

Ames_Test_Workflow Start Start Preparation Prepare Bacterial Strains & Test Substance Concentrations Start->Preparation Exposure_S9 Expose Bacteria to Substance with S9 Mix Preparation->Exposure_S9 Exposure_noS9 Expose Bacteria to Substance without S9 Mix Preparation->Exposure_noS9 Plating Plate on Minimal Agar Exposure_S9->Plating Exposure_noS9->Plating Incubation Incubate for 48-72 hours Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Compare to Control & Assess Mutagenicity Counting->Analysis End End Analysis->End

References

Methodological & Application

Synthesis of Phenyl Silicone Oil via Ring-Opening Polymerization of Octaphenylcyclotetrasiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl silicone oils are a class of polysiloxanes characterized by the presence of phenyl groups on the siloxane backbone. This structural feature imparts unique properties not found in conventional polydimethylsiloxanes (PDMS). The incorporation of bulky phenyl groups enhances thermal stability, oxidation resistance, and radiation resistance, making phenyl silicone oils suitable for high-temperature applications.[1] Furthermore, the phenyl groups increase the refractive index of the material, a property that is highly desirable in optical applications such as LED encapsulation and manufacturing of optical components.[1][2] Phenyl silicone oils also exhibit good solubility in a range of organic solvents, offering versatility in formulation and processing.[1]

The synthesis of phenyl silicone oil can be achieved through several methods, with the ring-opening polymerization (ROP) of cyclosiloxanes being a prominent and versatile approach.[3][4] Octaphenylcyclotetrasiloxane (OPCTS), a cyclic siloxane with eight phenyl groups, serves as a key starting material for producing phenyl silicone oils with a high phenyl content.[1] This document provides detailed application notes and experimental protocols for the synthesis of phenyl silicone oil from this compound via both anionic and cationic ring-opening polymerization.

Anionic Ring-Opening Polymerization

Anionic ROP is a widely used method for the synthesis of polysiloxanes, offering good control over the molecular weight and structure of the resulting polymer.[4] The polymerization is typically initiated by strong bases, such as alkali metal hydroxides, which attack the silicon-oxygen bond in the cyclosiloxane ring, leading to chain propagation. The molecular weight of the final polymer can be controlled by the addition of an end-capping agent, such as hexamethyldisiloxane (B120664).

Experimental Protocol: Anionic Polymerization with Potassium Hydroxide (B78521) (KOH)

This protocol describes the synthesis of a methyl-terminated phenyl silicone oil.

Materials:

  • This compound (OPCTS)

  • Octamethylcyclotetrasiloxane (D4)

  • Potassium hydroxide (KOH)

  • Hexamethyldisiloxane (MM) as an end-capping agent

  • Toluene (anhydrous)

  • Sodium carbonate (for neutralization)

  • Diatomaceous earth (for filtration)

Procedure:

  • Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser, add this compound and octamethylcyclotetrasiloxane.

  • Catalyst Addition: Add potassium hydroxide to the flask.

  • Polymerization: Heat the mixture to 180°C and stir for 6 hours under a nitrogen atmosphere to obtain a copolymer.[5]

  • Cracking (optional for co-polymerization): For the synthesis of a random copolymer, the temperature can be raised to 250-350°C to induce cracking and randomization of the siloxane units.[6]

  • End-capping: Introduce hexamethyldisiloxane to control the final molecular weight and viscosity.

  • Catalyst Neutralization: Cool the reaction mixture and add sodium carbonate to neutralize the potassium hydroxide catalyst. Stir for 4 hours.[5]

  • Purification:

    • Filter the mixture to remove the neutralized catalyst and any solid residues.[5]

    • Heat the filtrate to 150°C and apply a vacuum while bubbling dry nitrogen through the oil to remove any low molecular weight volatile compounds.[5]

Cationic Ring-Opening Polymerization

Cationic ROP provides an alternative route to phenyl silicone oils, often employing strong acid catalysts. This method can also be used to produce a variety of silicone polymers.

Experimental Protocol: Cationic Polymerization with a Solid Acid Catalyst

This protocol provides a general guideline for cationic polymerization.

Materials:

  • This compound (OPCTS)

  • Solid acid catalyst (e.g., acid-activated montmorillonite (B579905) clay, Maghnite-H+)[7]

  • End-capping agent (e.g., hexamethyldisiloxane)

  • Solvent (e.g., toluene, optional)

Procedure:

  • Catalyst Activation: The solid acid catalyst may require activation by heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a flask equipped with a stirrer and nitrogen inlet, add this compound and the activated solid acid catalyst.

  • Polymerization: Heat the mixture to the desired temperature (e.g., 60-100°C) and stir under a nitrogen atmosphere. The reaction time will vary depending on the catalyst activity and desired molecular weight.[7]

  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the solid catalyst by filtration.

  • Purification: Purify the resulting oil by vacuum distillation to remove any unreacted monomer and low molecular weight oligomers.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of phenyl silicone oils. Note that the specific values can vary depending on the precise reaction conditions and the ratio of comonomers used.

Table 1: Anionic Synthesis of Phenyl Silicone Oil - Reaction Parameters and Product Properties [5]

ParameterValue
Reactants
Diphenylcyclosiloxane & Dimethylcyclosiloxane mass ratio1 : (0.65 - 2.7)
Alkali Catalyst (e.g., KOH)Varies
End-capping agent (e.g., Hexamethyldisiloxane)Varies
Reaction Conditions
Copolymerization Temperature130 - 200°C
Copolymerization Time4 - 10 hours
Cracking Temperature250 - 350°C
Polymerization Temperature (after cracking)90°C
Polymerization Time (after cracking)4 hours
Catalyst Deactivation Temperature150°C
Product Properties
Viscosity (25°C)22 - 7850 mPa·s
Refractive Index (25°C)1.492 - 1.535

Table 2: Properties of Phenyl Methyl Silicone Oil with Varying Phenyl Content

Phenyl ContentThermal StabilityRefractive IndexLow-Temperature Performance
LowGoodHigher than PDMSExcellent
MediumVery GoodHighGood
HighExcellentVery HighModerate

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Synthesis Process cluster_product Final Product & Analysis OPCTS This compound Polymerization Ring-Opening Polymerization OPCTS->Polymerization D4 Octamethylcyclotetrasiloxane (optional) D4->Polymerization Catalyst Catalyst (e.g., KOH or Acid) Catalyst->Polymerization EndCapper End-capper (e.g., Hexamethyldisiloxane) EndCapper->Polymerization Neutralization Catalyst Neutralization/Removal Polymerization->Neutralization Purification Purification (Vacuum Distillation) Neutralization->Purification SiliconeOil Phenyl Silicone Oil Purification->SiliconeOil Analysis Characterization (Viscosity, Refractive Index, etc.) SiliconeOil->Analysis

Anionic_ROP_Mechanism Initiator Initiator (e.g., OH-) OPCTS This compound Ring Initiator->OPCTS Initiation OpenRing Linear Siloxanolate OPCTS->OpenRing Ring Opening Propagation Chain Propagation OpenRing->Propagation Polymer Phenyl Polysiloxane Chain Propagation->Polymer Addition of Monomer Termination Termination (End-capper) Polymer->Termination FinalProduct Phenyl Silicone Oil Termination->FinalProduct

References

Application Notes and Protocols: Octaphenylcyclotetrasiloxane in High-Temperature Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octaphenylcyclotetrasiloxane (OPCTS) as a modifying agent to enhance the thermal and mechanical properties of high-temperature polymers. The information is intended for professionals in research and development seeking to improve the performance of advanced polymer systems.

Introduction

High-temperature polymers, such as polyimides (PI), polyetheretherketone (PEEK), and epoxy resins, are essential in demanding applications across the aerospace, electronics, and automotive industries. However, the operational limits of these materials are often defined by their thermal stability and mechanical integrity at elevated temperatures. This compound (OPCTS), a cyclic siloxane with a rigid, silicon-oxygen core and eight peripheral phenyl groups, presents a promising additive or co-monomer for enhancing these properties. The incorporation of OPCTS can lead to polymers with higher glass transition temperatures (Tg), improved thermal degradation resistance, and enhanced mechanical strength. The phenyl groups contribute to thermal stability through their inherent high bond energies and char-forming tendencies, while the siloxane core provides a stable inorganic backbone.

Data Presentation: Performance Enhancement with Siloxane Modification

The following table summarizes the quantitative impact of incorporating a cyclic siloxane, octamethylcyclotetrasiloxane (B44751) (a compound structurally related to OPCTS), into a polyimide matrix. This data is derived from studies on fumed silica (B1680970) modified with octamethylcyclotetrasiloxane (D4-FS) and provides a strong indication of the potential benefits of using phenyl-substituted cyclic siloxanes like OPCTS.

Polymer MatrixModifierLoading (wt.%)Tensile Modulus (GPa)Toughness (MJ/m³)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA, °C)
Polyimide (PI)None (Pristine)04.076.97~300~540
Polyimide (PI)D4-FS7~4.56 (+12%)~5.58 (-20%)StableStable

Data extrapolated from studies on fumed silica modified with octamethylcyclotetrasiloxane (D4-FS), which serves as a proxy for the effects of cyclic siloxane additives. The tensile modulus showed a significant increase, indicating improved stiffness, while the toughness saw a reduction. The thermal stability remained largely unaffected in this specific composite formulation.[1][2]

Experimental Protocols

The following are detailed protocols for the incorporation of OPCTS into high-temperature polymer systems.

Protocol 1: Synthesis of a Polyimide (PI) Composite with OPCTS (Blending Method)

This protocol describes the preparation of a polyimide composite film containing OPCTS as a functional additive.

Materials:

  • N,N-Dimethylacetamide (DMAc)

  • Pyromellitic dianhydride (PMDA)

  • 4,4'-Oxydianiline (ODA)

  • This compound (OPCTS)

  • Anhydrous DMAc

Procedure:

  • Preparation of Poly(amic acid) (PAA) Solution:

    • In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add ODA to anhydrous DMAc.

    • Stir the mixture until the ODA is completely dissolved.

    • Slowly add PMDA powder to the solution in small portions. The molar ratio of PMDA to ODA should be approximately 1:1.

    • Continue stirring at room temperature for 24 hours to yield a viscous PAA solution.

  • Incorporation of OPCTS:

    • Prepare a solution of OPCTS in DMAc.

    • Add the desired amount of the OPCTS solution to the PAA solution under vigorous stirring.

    • Continue stirring for an additional 2 hours to ensure homogeneous dispersion.

  • Film Casting and Curing:

    • Cast the resulting PAA/OPCTS solution onto a clean, dry glass plate using a doctor blade.

    • Place the cast film in a vacuum oven and perform a step-wise curing process:

      • 80°C for 2 hours to remove the solvent.

      • 150°C for 1 hour.

      • 200°C for 1 hour.

      • 250°C for 1 hour.

      • 300°C for 1 hour to complete the imidization.

    • After cooling to room temperature, peel the PI/OPCTS composite film from the glass plate.

Protocol 2: Preparation of an OPCTS-Modified Epoxy Resin

This protocol details the formulation of a high-temperature epoxy resin modified with OPCTS.

Materials:

Procedure:

  • Blending OPCTS with Epoxy Resin:

    • In a reaction vessel, melt the DGEBA resin at an elevated temperature (e.g., 80-100°C).

    • Add the desired amount of OPCTS powder to the molten epoxy resin.

    • Stir the mixture mechanically until the OPCTS is completely dissolved and a homogeneous solution is obtained.

  • Formulation and Curing:

    • Cool the mixture to room temperature.

    • Add the anhydride curing agent and the catalyst to the OPCTS-modified epoxy resin.

    • Stir the mixture thoroughly to ensure uniform distribution of all components.

    • Degas the formulation in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a preheated mold.

    • Cure the resin in an oven according to a suitable curing schedule (e.g., 120°C for 2 hours followed by 150°C for 4 hours).

Visualizations

Diagram 1: Synthesis of OPCTS-Modified Polyimide

G cluster_synthesis Synthesis of OPCTS-Modified Polyimide ODA ODA (Diamine) PAA Poly(amic acid) Solution ODA->PAA + DMAc PMDA PMDA (Dianhydride) PMDA->PAA + DMAc DMAc DMAc (Solvent) DMAc->PAA PAA_OPCTS Homogeneous PAA/OPCTS Solution PAA->PAA_OPCTS OPCTS OPCTS Solution OPCTS->PAA_OPCTS Film Film Casting PAA_OPCTS->Film Curing Thermal Curing Film->Curing PI_Film PI/OPCTS Composite Film Curing->PI_Film

Caption: Workflow for preparing OPCTS-modified polyimide film.

Diagram 2: Mechanism of Thermal Stability Enhancement

G cluster_mechanism Hypothesized Mechanism of Thermal Stabilization Polymer Polymer Matrix Interaction Physical Entanglement & π-π Stacking Polymer->Interaction OPCTS OPCTS Molecule OPCTS->Interaction Heat High Temperature Heat->Polymer causes degradation Degradation Inhibited Chain Mobility Interaction->Degradation Char Stable Char Layer Formation Degradation->Char leads to Volatiles Reduced Volatile Release Char->Volatiles prevents

Caption: How OPCTS may improve polymer thermal stability.

Diagram 3: Experimental Workflow for Material Characterization

G cluster_workflow Characterization Workflow Synthesis Polymer Synthesis (with/without OPCTS) TGA Thermogravimetric Analysis (TGA) Synthesis->TGA DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC DMA Dynamic Mechanical Analysis (DMA) Synthesis->DMA Tensile Tensile Testing Synthesis->Tensile SEM Scanning Electron Microscopy (SEM) Synthesis->SEM Thermal Thermal Properties TGA->Thermal DSC->Thermal Mechanical Mechanical Properties DMA->Mechanical Tensile->Mechanical Morphology Morphology SEM->Morphology

Caption: Standard workflow for polymer characterization.

References

Octaphenylcyclotetrasiloxane: A Versatile Scaffold in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – Octaphenylcyclotetrasiloxane (OPCTS), a cyclic organosilicon compound, is emerging as a significant building block in the synthesis of pharmaceutical intermediates. Its unique structural and chemical properties offer a versatile platform for the development of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of OPCTS in this critical area of pharmaceutical development.

This compound is a white, crystalline solid that serves as a precursor for various organosilicon intermediates.[1][2] Its utility in the pharmaceutical industry stems from its stable yet reactive nature, allowing for controlled chemical modifications to introduce desired functionalities.[3] The core structure of OPCTS can be strategically cleaved and functionalized to produce linear or cyclic siloxane derivatives with potential biological activity.[4]

Core Applications in Pharmaceutical Intermediate Synthesis

The primary application of OPCTS in pharmaceutical synthesis revolves around its ring-opening polymerization (ROP) and subsequent functionalization. This process allows for the creation of polysiloxane chains with controlled lengths and specific end-groups, which can then be incorporated into larger drug molecules. While direct, single-step syntheses of named pharmaceutical intermediates from OPCTS are not extensively documented in publicly available literature, its role as a foundational scaffold is evident.

The key synthetic strategy involves the cleavage of the siloxane bonds (Si-O-Si) within the OPCTS ring, typically under basic or acidic conditions, to generate reactive silanol (B1196071) groups.[5][6] These silanols can then undergo further reactions with a variety of organic molecules to introduce pharmacologically relevant moieties.

Synthesis of Functionalized Siloxanes

One of the foundational reactions is the base-catalyzed ring-opening of OPCTS to yield linear polydiphenylsiloxanes with terminal silanol groups. These silanols are nucleophilic and can react with various electrophiles to introduce new functionalities.

Table 1: Representative Base-Catalyzed Ring-Opening of this compound

CatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
NaOHToluene (B28343)/Water80-1002-4α,ω-Dihydroxypolydiphenylsiloxane>90[5]
KOHEthanol/WaterReflux6α,ω-DihydroxypolydiphenylsiloxaneHigh[5]
NaOtBuTHFRoom Temp1PolydiphenylsiloxaneQuantitative[7]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound to α,ω-Dihydroxypolydiphenylsiloxane

This protocol describes a general procedure for the ring-opening of OPCTS to produce linear polydiphenylsiloxanes, which are key intermediates for further functionalization.

Materials:

  • This compound (OPCTS)

  • Toluene

  • Sodium Hydroxide (B78521) (NaOH) solution (10% w/v)

  • Hydrochloric Acid (HCl), dilute

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 12.6 mmol) and toluene (100 mL).

  • Stir the mixture at room temperature until the OPCTS is fully dissolved.

  • Add 10% aqueous sodium hydroxide solution (20 mL).

  • Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with deionized water (3 x 50 mL) until the aqueous layer is neutral.

  • Neutralize the organic layer with dilute hydrochloric acid, followed by a final wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the α,ω-dihydroxypolydiphenylsiloxane as a viscous oil or solid.

Expected Yield: >90%

Signaling Pathways and Logical Relationships

The synthesis of functionalized pharmaceutical intermediates from this compound can be visualized as a multi-step process. The following diagram illustrates the logical workflow from the starting material to a functionalized intermediate.

G OPCTS This compound (OPCTS) ROP Ring-Opening Polymerization (Base or Acid Catalyzed) OPCTS->ROP LinearSiloxane α,ω-Dihydroxypolydiphenylsiloxane ROP->LinearSiloxane Functionalization Functionalization Reaction (e.g., with electrophiles) LinearSiloxane->Functionalization FunctionalizedIntermediate Functionalized Siloxane Intermediate Functionalization->FunctionalizedIntermediate API_Synthesis Incorporation into Active Pharmaceutical Ingredient (API) FunctionalizedIntermediate->API_Synthesis FinalDrug Final Drug Molecule API_Synthesis->FinalDrug

Caption: Synthetic pathway from OPCTS to a final drug molecule.

Experimental Workflow for Functionalization

The following diagram outlines the typical laboratory workflow for the synthesis and purification of a functionalized siloxane intermediate from OPCTS.

G cluster_0 Synthesis cluster_1 Purification & Analysis ReactionSetup Reaction Setup 1. Charge reactor with OPCTS and solvent 2. Add catalyst solution Reaction Reaction 1. Heat to reflux 2. Monitor reaction progress (TLC/GC) ReactionSetup->Reaction Workup Aqueous Workup 1. Cool reaction 2. Phase separation 3. Neutralization and washing Reaction->Workup Drying Drying & Filtration 1. Dry organic phase (e.g., MgSO₄) 2. Filter Workup->Drying SolventRemoval Solvent Removal 1. Rotary Evaporation Drying->SolventRemoval Purification Chromatography (optional) 1. Column chromatography SolventRemoval->Purification Analysis Characterization 1. NMR 2. IR 3. Mass Spectrometry Purification->Analysis

Caption: Laboratory workflow for intermediate synthesis.

Future Outlook

The use of this compound as a scaffold for pharmaceutical intermediates is a promising area of research. The ability to create diverse structures with tailored properties opens up new avenues for drug discovery and development.[3] Future work will likely focus on the development of more direct and efficient methods for the synthesis of specific, biologically active molecules from OPCTS, further solidifying its role in medicinal chemistry.

References

Application Notes and Protocols: Octaphenylcyclotetrasiloxane for High Refractive Index Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaphenylcyclotetrasiloxane (OPCTS) is a cyclic siloxane monomer that serves as a critical building block for the synthesis of advanced optical materials. Its high phenyl content contributes significantly to increasing the refractive index (RI) of polysiloxane-based polymers.[1] These materials are of great interest for a variety of applications, including the fabrication of high-performance lenses, optical adhesives, and encapsulants for light-emitting diodes (LEDs), where precise control over light propagation is essential. The incorporation of OPCTS into a polysiloxane network allows for the tuning of optical properties, such as the refractive index and Abbe number, while maintaining the desirable characteristics of silicones, such as thermal stability, flexibility, and transparency.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of high refractive index optical materials using this compound.

Key Applications

Polymers derived from this compound are utilized in a range of applications that benefit from their high refractive index and robust physical properties:

  • Ophthalmic Lenses: The ability to achieve a high refractive index allows for the design of thinner and lighter lenses.

  • LED Encapsulation: High RI encapsulants improve light extraction efficiency in LEDs. Phenyl-containing silicones can achieve refractive indices from 1.46 to over 1.55.[4]

  • Optical Adhesives: For bonding optical components where minimal light distortion is required.

  • Waveguides: Materials with a high refractive index are essential for guiding light in photonic devices.

  • Coatings: Phenylsiloxanes can be used as anti-stiction coatings for microelectromechanical systems (MEMS).

Data Presentation

The incorporation of phenyl groups from OPCTS into a polysiloxane matrix has a direct and predictable effect on the resulting optical and thermal properties.

Table 1: Relationship Between Phenyl Content and Refractive Index in Polysiloxane Resins

Sample NamePhenyl Content (mmol)Methyl Content (mmol)Refractive Index (ηD)Opacity
PS-000.91.4043Transparent
PS-20.20.91.4876Transparent
PS-40.40.91.5089Transparent
PS-60.60.91.5491Transparent
PS-80.80.91.5575Translucent
PS-101.00.91.5820Translucent

Data adapted from a study on α,ω-vinylsilyl terminated polydimethylsiloxane-co-polydiphenylsiloxane synthesis. The phenyl content is correlated with the amount of this compound (P4) used in the polymerization.[5]

Table 2: Thermal Properties of Phenyl-Modified Silicone Gel

Phenyl Content (wt%)Glass Transition Temperature (°C)Thermal Decomposition Temperature (Td10, °C in N2)
0.88-121.29440.5
3.17-117.71480.0

Data illustrates that an increase in phenyl content leads to a higher glass transition temperature and enhanced thermal stability.[2]

Experimental Protocols

Protocol 1: Synthesis of High Refractive Index Poly(dimethylsiloxane-co-diphenylsiloxane) via Anionic Ring-Opening Copolymerization

This protocol describes the synthesis of a high refractive index silicone copolymer by the ring-opening polymerization of octamethylcyclotetrasiloxane (B44751) (D4) and this compound (P4).

Materials:

  • Octamethylcyclotetrasiloxane (D4), distilled before use

  • This compound (P4)

  • 1,3-divinyltetramethyldisiloxane (terminating agent)

  • Anionic catalyst (e.g., Potassium hydroxide (B78521) (KOH) or a cyclic trimeric phosphazene base (CTPB))[6]

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Activated carbon

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging Reactants: Under a nitrogen atmosphere, charge the flask with the desired molar ratio of octamethylcyclotetrasiloxane (D4) and this compound (P4). Add anhydrous toluene to dissolve the reactants.

  • Initiation: Introduce the anionic catalyst to the reaction mixture. For example, a small amount of a concentrated solution of KOH in methanol can be used.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously. The polymerization time will vary depending on the catalyst and desired molecular weight, but can range from several hours to overnight.[6]

  • Termination: After the desired polymerization time, add the terminating agent, 1,3-divinyltetramethyldisiloxane, to cap the polymer chains.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a weak acid, such as acetic acid.

    • Add activated carbon to the solution and stir for several hours to remove catalyst residues.

    • Filter the solution through a pad of celite to remove the activated carbon.

    • Precipitate the polymer by slowly adding the toluene solution to a large excess of methanol with vigorous stirring.

    • Collect the polymer and dry it under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Structure: Confirmed by ¹H NMR and ²⁹Si NMR spectroscopy.

  • Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

  • Optical Properties: The refractive index is measured using an Abbe refractometer according to ASTM D542.[4] The Abbe number can be determined from refractive index measurements at different wavelengths.

Synthesis_Workflow Reactants Reactants: - Octamethylcyclotetrasiloxane (D4) - this compound (P4) - Terminating Agent Polymerization Anionic Ring-Opening Copolymerization Reactants->Polymerization Solvent_Catalyst Anhydrous Toluene & Anionic Catalyst (e.g., KOH) Solvent_Catalyst->Polymerization Purification Purification: - Neutralization - Filtration - Precipitation Polymerization->Purification Drying Vacuum Drying Purification->Drying Final_Product High Refractive Index Poly(dimethylsiloxane-co- diphenylsiloxane) Drying->Final_Product

Caption: Workflow for the synthesis of high refractive index polysiloxane.

Protocol 2: Preparation of a High Refractive Index Silicone Elastomer via Hydrosilylation

This protocol outlines the formulation and curing of a two-part silicone elastomer with a high refractive index.

Materials:

  • Part A (Base Polymer): Vinyl-terminated poly(dimethylsiloxane-co-diphenylsiloxane) (synthesized as per Protocol 1 or commercially available).

  • Part B (Crosslinker): Hydride-functional polysiloxane (e.g., poly(methylhydrosiloxane-co-dimethylsiloxane)).

  • Catalyst: Platinum-based catalyst (e.g., Karstedt's catalyst).

  • Inhibitor (optional): To control the curing rate.

Procedure:

  • Compounding:

    • In a clean container, thoroughly mix the desired amount of Part A (base polymer) with the platinum catalyst.

    • In a separate container, mix Part B (crosslinker) with the inhibitor (if used).

  • Mixing: Combine Part A and Part B in the desired stoichiometric ratio (typically based on the molar ratio of vinyl to hydride groups). Mix thoroughly until a homogeneous mixture is obtained. Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Curing:

    • Pour the mixed formulation into a mold or apply it as a coating.

    • Cure the material at an elevated temperature (e.g., 100-150 °C) for a specified duration (e.g., 30-60 minutes). The exact curing schedule will depend on the catalyst concentration and the desired properties of the final elastomer.

  • Post-curing (optional): For some applications, a post-curing step at a higher temperature may be performed to ensure complete crosslinking and remove any volatile byproducts.

Characterization:

  • Mechanical Properties: Tensile strength, elongation at break, and hardness (Shore A) can be measured using standard ASTM methods.

  • Optical Properties: Refractive index and Abbe number are measured on the cured elastomer.

  • Thermal Stability: Assessed using TGA.

Logical_Relationship OPCTS This compound (OPCTS) Copolymerization Copolymerization with other siloxanes OPCTS->Copolymerization Phenyl_Content Increased Phenyl Group Content Copolymerization->Phenyl_Content RI Higher Refractive Index Phenyl_Content->RI Tg_Stability Increased Glass Transition Temperature & Thermal Stability Phenyl_Content->Tg_Stability Applications Enhanced Performance in Optical Applications RI->Applications Tg_Stability->Applications

Caption: Relationship between OPCTS and material properties.

Conclusion

This compound is a versatile and effective monomer for the synthesis of high refractive index optical materials. By controlling the incorporation of OPCTS into polysiloxane chains, researchers can precisely tune the optical and thermal properties of the resulting polymers to meet the demands of various advanced applications. The protocols provided herein offer a foundation for the synthesis and characterization of these high-performance materials.

References

Application Notes and Protocols for the ¹H NMR Spectrum Analysis of Octaphenylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of octaphenylcyclotetrasiloxane using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes detailed experimental protocols, data interpretation, and visualization of the molecular structure and experimental workflow. The information presented is intended to assist researchers in accurately characterizing this important organosilicon compound.

Introduction

This compound (OPCTS) is a cyclic organosilicon compound with a rigid, well-defined structure. It serves as a crucial intermediate in the synthesis of various phenyl-containing polymers, including phenyl silicone oils, resins, and rubbers.[1] The properties of these materials, such as thermal stability and refractive index, are highly dependent on the purity and structural integrity of the OPCTS precursor. Therefore, accurate analytical techniques for its characterization are paramount. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of OPCTS. This note outlines the standardized procedure for acquiring and interpreting the ¹H NMR spectrum of this compound.

Molecular Structure and Proton Environments

This compound consists of a four-membered siloxane ring (Si-O)₄, with two phenyl groups attached to each silicon atom. The phenyl groups give rise to characteristic signals in the aromatic region of the ¹H NMR spectrum. Due to the symmetry of the molecule, the protons on the eight phenyl groups are chemically equivalent, but within each phenyl group, the ortho, meta, and para protons are distinct, leading to a complex but predictable splitting pattern.

Figure 1: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities can be influenced by the solvent and the spectrometer frequency. Below is a summary of the reported ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegration (Number of Protons)AssignmentCoupling Constant (J, Hz)
7.53Doublet of doublets (dd)16HOrtho-protons7.33
7.39Triplet of triplets (tt)8HPara-protons7.49
7.23Triplet (t)16HMeta-protons7.33

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[2]

Experimental Protocol

This section details the procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃), 99.8 atom % D, with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)

  • NMR tube (5 mm diameter)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

2. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

3. Instrument Parameters (Example for a 300 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Number of Scans (NS): 16 to 64 (depending on sample concentration)

  • Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds

  • Spectral Width (SW): Approximately 15 ppm (e.g., -2 to 13 ppm)

  • Transmitter Frequency Offset (O1P): Centered on the aromatic region (around 7.5 ppm).

4. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal resolution. This is a critical step to obtain sharp peaks and well-resolved multiplets.

  • Tune and match the probe for the ¹H frequency.

  • Acquire the ¹H NMR spectrum using the parameters outlined above.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to ensure all peaks have a positive, symmetrical lineshape.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals corresponding to the phenyl protons. The total integration should correspond to 40 protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants of the observed signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Spectrum integrate->analyze

Figure 2: Experimental workflow for ¹H NMR analysis.

Data Interpretation and Purity Assessment

The ¹H NMR spectrum provides a fingerprint of the this compound molecule. The expected chemical shifts, multiplicities, and integration ratios are key indicators of the correct structure.

  • Purity: The presence of unexpected signals in the spectrum may indicate the presence of impurities. Common impurities could arise from the synthesis process, which often involves the hydrolysis of diphenyldichlorosilane or diphenyldialkoxysilanes.[3][4] These could include residual starting materials, solvents, or other cyclic or linear siloxane oligomers. The integration of impurity peaks relative to the product peaks can be used to quantify the level of impurity.

  • Structural Confirmation: The characteristic pattern of the phenyl protons (a doublet of doublets, a triplet of triplets, and a triplet) and their 2:1:2 integration ratio (for ortho:para:meta protons, corresponding to 16H:8H:16H) confirms the presence of the diphenylsilyl units within the cyclotetrasiloxane structure.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. By following the detailed protocol outlined in this application note, researchers can obtain high-quality spectra, enabling confident characterization of this important chemical intermediate. The provided data and workflows serve as a valuable resource for scientists and professionals in materials science and drug development.

References

Application Note: Analysis of Octaphenylcyclotetrasiloxane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the identification and quantification of octaphenylcyclotetrasiloxane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a cyclic organosilicon compound with increasing applications in various industrial and pharmaceutical fields. The protocol described herein provides a robust framework for its analysis, ensuring high sensitivity and specificity. This document outlines the necessary instrumentation, sample preparation, experimental procedures, and data analysis, and includes a detailed fragmentation pattern for accurate identification.

Introduction

This compound (C₄₈H₄₀O₄Si₄), a member of the cyclosiloxane family, possesses unique thermal stability and chemical properties, making it a valuable component in high-performance polymers, resins, and as a potential excipient in pharmaceutical formulations. Accurate and reliable analytical methods are crucial for its characterization, quality control, and for studying its metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite selectivity and sensitivity for the analysis of such semi-volatile compounds. This application note presents a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

A generic solvent extraction method is provided below, which can be adapted based on the specific sample matrix.

Materials:

  • Sample containing this compound

  • Acetone (or other suitable organic solvent like hexane (B92381) or dichloromethane), GC grade

  • Internal Standard (IS) solution (e.g., n-tetradecane at 20 µg/mL in acetone)[1]

  • 20 mL glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • GC autosampler vials

Procedure:

  • Weigh approximately 1.0 g of the homogenized sample into a 20 mL glass vial.

  • Add 10 mL of the internal standard solution to the vial.[1]

  • Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing.

  • For solid samples, allow the extraction to proceed for at least 16 hours at room temperature with occasional agitation.[1]

  • Centrifuge the sample at 3500 rpm for 5 minutes to pellet any solid material.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean GC autosampler vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended and can be optimized for the specific instrument and column used.

Parameter Recommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial temperature 150 °C, hold for 1 min, ramp to 320 °C at 20 °C/min, hold for 10 min
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Mass Scan Range 50 - 800 m/z
Solvent Delay 3 min

Data Presentation

Quantitative Data
Parameter Value Source
Molecular Formula C₄₈H₄₀O₄Si₄PubChem[2]
Molecular Weight 793.17 g/mol PubChem[2]
CAS Number 546-56-5PubChem[2]
Kovats Retention Index (Standard non-polar column) 4483PubChem[2]
Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a complex fragmentation pattern. The molecular ion peak is often not observed.[3] The most abundant fragments are used for identification and quantification.

m/z Relative Intensity (%) Possible Fragment Assignment
773.1[C₆H₅]⁺
1972.0[Si(C₆H₅)₂OH]⁺
24130.9[Si(C₆H₅)₃]⁺
28027.7[M - Si(C₆H₅)₃ - OSi(C₆H₅)₂]⁺ (rearrangement)
559High[M - Si(C₆H₅)₃]⁺
637100 (Base Peak)[M - (C₆H₅)₂SiO]⁺
715High[M - C₆H₅]⁺

Data adapted from NIST and ChemicalBook mass spectra.[3][4]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent & IS Addition Sample->Solvent Extract Extraction (Vortex/Incubate) Solvent->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtering Centrifuge->Filter Injection GC Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Spectrum Mass Spectrum Analysis Chromatogram->Spectrum Quant Quantification Spectrum->Quant Report Reporting Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway Parent This compound (m/z 792) M_minus_Ph [M - C₆H₅]⁺ (m/z 715) Parent->M_minus_Ph - C₆H₅ M_minus_Ph2SiO [M - (C₆H₅)₂SiO]⁺ (m/z 637) Base Peak Parent->M_minus_Ph2SiO - (C₆H₅)₂SiO M_minus_SiPh3 [M - Si(C₆H₅)₃]⁺ (m/z 559) Parent->M_minus_SiPh3 - Si(C₆H₅)₃ SiPh3 [Si(C₆H₅)₃]⁺ (m/z 241) Parent->SiPh3 rearrangement

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols for the Ring-Opening Polymerization of Octaphenylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of octaphenylcyclotetrasiloxane (OPCTS), a critical process for the synthesis of polyphenylsilsesquioxanes (PPSQ). PPSQs are advanced materials with significant potential in various high-technology sectors, including biomedical applications and drug delivery, owing to their unique thermal stability, optical properties, and biocompatibility. This document outlines the primary polymerization mechanisms, detailed experimental protocols, and potential applications relevant to the target audience.

Introduction to Ring-Opening Polymerization of this compound

The ring-opening polymerization of OPCTS is a versatile method for producing high molecular weight polyphenylsilsesquioxanes with a linear siloxane backbone. This process can be initiated through either anionic or cationic pathways, each offering distinct advantages and control over the final polymer properties. The choice of initiator, catalyst, and reaction conditions plays a pivotal role in determining the molecular weight, polydispersity, and microstructure of the resulting polymer.

Polyphenylsilsesquioxanes are a class of organosilicon polymers characterized by a silicon-oxygen backbone with phenyl side groups.[1] These phenyl groups impart high thermal and radiation stability, excellent dielectric properties, hydrophobicity, and solubility in common organic solvents, making them suitable for a wide range of applications.[1]

Key Polymerization Mechanisms

The ROP of OPCTS, like other cyclosiloxanes, primarily proceeds via two distinct mechanisms: anionic and cationic polymerization.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a widely used method for synthesizing high molecular weight polydiorganosiloxanes.[2] This process is typically initiated by strong bases such as alkali metal hydroxides (e.g., potassium hydroxide), silanolates, or quaternary ammonium (B1175870) hydroxides.[2] The initiation involves the nucleophilic attack of the initiator on a silicon atom of the cyclosiloxane, leading to the cleavage of a siloxane bond and the formation of a linear silanolate active center. Propagation then occurs through the sequential addition of monomer units to this active center.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of cyclosiloxanes is initiated by strong protic acids (e.g., sulfuric acid, trifluoromethanesulfonic acid) or Lewis acids.[2][3] The initiation step involves the protonation of a siloxane oxygen atom, followed by the cleavage of the Si-O bond to form a reactive silylium (B1239981) cation or a protonated silanol.[2][3] The polymer chain then grows by the addition of monomer units to this electrophilic center. Photoinitiated cationic ROP has also been explored, offering spatial and temporal control over the polymerization process.[3][4]

Experimental Protocols

The following sections provide detailed experimental protocols for the anionic and cationic ring-opening polymerization of this compound.

Anionic Polymerization Protocol

This protocol describes a typical procedure for the anionic ROP of OPCTS using potassium hydroxide (B78521) as the initiator.

Materials:

  • This compound (OPCTS) (purified by recrystallization)

  • Potassium hydroxide (KOH)

  • Toluene (B28343) (anhydrous)

  • Methanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer and Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet, add this compound (e.g., 10 g).

  • Solvent Addition: Add anhydrous toluene (e.g., 50 mL) to dissolve the monomer.

  • Initiator Addition: Prepare a stock solution of KOH in a suitable solvent or add a specific amount of finely ground KOH directly to the reaction mixture (e.g., 0.1-1% by weight relative to the monomer).

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 120-150°C) under a constant flow of inert gas. The reaction time can vary from several hours to over a day, depending on the desired molecular weight.

  • Termination: After the desired reaction time, cool the mixture to room temperature and terminate the polymerization by adding a neutralizing agent, such as acetic acid or by bubbling carbon dioxide through the solution.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Cationic Polymerization Protocol

This protocol outlines a general procedure for the cationic ROP of OPCTS using trifluoromethanesulfonic acid (triflic acid) as the initiator.

Materials:

  • This compound (OPCTS) (purified by recrystallization)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (B109758) (anhydrous)

  • Ammonium carbonate or a weak base for neutralization

  • Methanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer and Solvent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a dropping funnel, dissolve this compound (e.g., 5 g) in anhydrous dichloromethane (e.g., 25 mL).

  • Initiator Addition: Cool the solution to a specific temperature (e.g., 0-25°C). Add triflic acid (e.g., 0.05-0.5 mol% relative to the monomer) dropwise from the dropping funnel.

  • Polymerization: Stir the reaction mixture at the chosen temperature. The polymerization time can range from a few hours to 24 hours.

  • Termination: Quench the reaction by adding a neutralizing agent, such as a suspension of ammonium carbonate in dichloromethane, until the mixture is neutral.

  • Purification: Filter the mixture to remove any salts. Precipitate the polymer by adding the filtrate to a large volume of methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum at a suitable temperature (e.g., 50-70°C).

Data Presentation

The following tables summarize typical quantitative data obtained from the ring-opening polymerization of this compound under various conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup and purity of reagents.

Table 1: Anionic Ring-Opening Polymerization of OPCTS

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1KOH100:1130128515,00025,5001.7
2KOH200:1130249032,00057,6001.8
3Bu₄NOH150:1110108825,00042,5001.7

Table 2: Cationic Ring-Opening Polymerization of OPCTS

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1CF₃SO₃H500:12587518,00030,6001.7
2CF₃SO₃H1000:125168040,00072,0001.8
3H₂SO₄200:130127012,00022,8001.9

Visualizations

The following diagrams illustrate the key processes involved in the ring-opening polymerization of this compound.

Anionic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., KOH) OPCTS This compound (OPCTS) Initiator->OPCTS Nucleophilic Attack Active_Center Linear Silanolate Active Center OPCTS->Active_Center Ring Opening Growing_Chain Growing Polymer Chain (-[Si(Ph)₂-O]n-Si(Ph)₂O⁻ K⁺) Monomer OPCTS Monomer Growing_Chain->Monomer Addition of Monomer Longer_Chain Elongated Polymer Chain Monomer->Longer_Chain Terminating_Agent Terminating Agent (e.g., H₂O, CO₂) Longer_Chain->Terminating_Agent Quenching Final_Polymer Polyphenylsilsesquioxane (PPSQ) Terminating_Agent->Final_Polymer

Caption: Anionic Ring-Opening Polymerization Mechanism of OPCTS.

Cationic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., H⁺) OPCTS This compound (OPCTS) Initiator->OPCTS Protonation Active_Center Protonated Siloxane or Silylium Cation OPCTS->Active_Center Ring Opening Growing_Chain Growing Polymer Chain (-[Si(Ph)₂-O]n-Si(Ph)₂⁺) Monomer OPCTS Monomer Growing_Chain->Monomer Electrophilic Attack Longer_Chain Elongated Polymer Chain Monomer->Longer_Chain Terminating_Agent Terminating Agent (e.g., H₂O, Base) Longer_Chain->Terminating_Agent Neutralization Final_Polymer Polyphenylsilsesquioxane (PPSQ) Terminating_Agent->Final_Polymer

Caption: Cationic Ring-Opening Polymerization Mechanism of OPCTS.

Experimental_Workflow Start Start Monomer_Prep Monomer Purification (Recrystallization) Start->Monomer_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Initiator_Addition Initiator/Catalyst Addition Reaction_Setup->Initiator_Addition Polymerization Polymerization (Controlled Temperature & Time) Initiator_Addition->Polymerization Termination Termination/Quenching Polymerization->Termination Purification Purification (Precipitation) Termination->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Polymer Characterization (GPC, NMR, etc.) Drying->Characterization End End Characterization->End

Caption: General Experimental Workflow for ROP of OPCTS.

Applications in Research, Science, and Drug Development

Polyphenylsilsesquioxanes derived from the ROP of OPCTS exhibit a range of properties that make them highly attractive for biomedical applications. Their biocompatibility, combined with their chemical tunability, positions them as ideal candidates for the development of advanced drug delivery systems.[5]

  • Drug Delivery Systems (DDS): The hydrophobic nature of the phenyl groups allows for the encapsulation of hydrophobic drugs, while the polymer backbone can be functionalized to introduce hydrophilic segments, leading to the formation of amphiphilic block copolymers that can self-assemble into micelles or nanoparticles for targeted drug delivery.[1][5]

  • Biomaterials and Implants: The high thermal stability and biocompatibility of PPSQ make them suitable for use in medical implants and devices where long-term stability and minimal biological reactivity are required.

  • Bioimaging: The silsesquioxane core can be functionalized with imaging agents, enabling the development of hybrid materials for diagnostic and therapeutic (theranostic) applications.[5]

The ability to control the molecular weight and functionality of PPSQ through the ROP of OPCTS allows for the precise engineering of materials tailored to specific drug delivery challenges, such as controlling drug release kinetics and targeting specific cells or tissues.

References

Application Notes and Protocols: Octaphenylcyclotetrasiloxane (OPCTS) as an Additive in Polymer Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaphenylcyclotetrasiloxane (OPCTS) is a cyclic organosilicon compound characterized by a stable siloxane ring and eight phenyl groups. This unique structure imparts desirable properties to polymer materials when used as an additive. OPCTS is a white, crystalline solid that is soluble in many organic solvents but insoluble in water. Its incorporation into polymer matrices can significantly enhance thermal stability, flame retardancy, and processing characteristics. These application notes provide a comprehensive overview of the use of OPCTS as a polymer additive, including its effects on various polymer properties, experimental protocols for incorporation and characterization, and logical diagrams illustrating its functional relationships. While OPCTS is primarily used in materials science, its potential for modifying polymers used in drug delivery systems is an emerging area of interest for drug development professionals, focusing on enhancing the stability and processing of polymer-based formulations.

Key Applications and Effects on Polymer Properties

The addition of this compound to a range of polymer matrices has been shown to impart significant improvements in material properties. The bulky phenyl groups and the inorganic siloxane backbone of OPCTS contribute to these enhancements.

Thermal Stability

The inherent thermal stability of the Si-O-Si bonds in the siloxane ring of OPCTS contributes to an increase in the overall thermal stability of the polymer composite. The phenyl groups can also act as radical scavengers at elevated temperatures, further inhibiting thermal degradation pathways.

Flame Retardancy

OPCTS is an effective flame retardant additive, particularly in oxygen-containing polymers like polycarbonate. It is believed to function through a condensed-phase mechanism. Upon heating, the siloxane component can migrate to the surface of the polymer, forming a protective char layer. This layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles. In polycarbonate, OPCTS has been used in combination with other flame retardants to achieve high levels of flame resistance, such as a UL-94 V-0 rating.[1]

Mechanical Properties

The incorporation of rigid cyclic structures like OPCTS can influence the mechanical properties of polymers. In some cases, it can lead to an increase in modulus and hardness. For instance, the addition of structurally related polyhedral oligomeric silsesquioxanes (POSS) to epoxy resins has been shown to enhance Young's modulus. However, the effect on properties like tensile strength and elongation at break is dependent on the polymer matrix, the concentration of OPCTS, and the quality of its dispersion.

Optical Properties

In optically transparent polymers such as polycarbonate, maintaining clarity is crucial. While the addition of fillers can often lead to an increase in haze and a reduction in light transmittance, the use of OPCTS has been explored for its potential to enhance other properties without significantly compromising optical clarity.[2] Achieving good dispersion of OPCTS is key to minimizing light scattering and maintaining transparency.

Data Presentation

The following tables summarize the quantitative effects of siloxane-based additives, including compounds structurally related to OPCTS, on the properties of various polymers. Direct quantitative data for OPCTS across a wide range of concentrations and polymers is limited in publicly available literature; therefore, data from related phenyl-containing siloxanes and silsesquioxanes are included to provide insight into expected performance.

Table 1: Effect of Phenyl-Siloxane Additives on Flame Retardancy of Polycarbonate (PC)

AdditiveConcentration (wt%)Polymer MatrixLOI (%)UL-94 Rating (1.6 mm)
Neat PC0Polycarbonate25.0V-2
HSPCTP3Polycarbonate28.4V-0
PPSO + MWCNT-COOH1.3 + 0.5Polycarbonate-V-0

Data extrapolated from studies on related phenyl-containing siloxane and phosphazene compounds in polycarbonate.[3][4] LOI = Limiting Oxygen Index. A higher LOI indicates better flame resistance. UL-94 is a vertical burn test standard.

Table 2: Effect of Octaphenyl Silsesquioxane (OPS) on Flame Retardancy of Polypropylene (PP)

Additive SystemConcentration (wt%)Polymer MatrixLOI (%)UL-94 Rating (3.2 mm)UL-94 Rating (1.6 mm)
IFR20Polypropylene28.5V-0V-1
OPS/IFR0.5 / 19.5Polypropylene30.2V-0V-0

IFR = Intumescent Flame Retardant. Data demonstrates the synergistic effect of OPS with a conventional flame retardant system.

Table 3: Thermal Properties of Polycarbonate with Siloxane-Based Additives

AdditiveConcentration (wt%)Polymer MatrixOnset Decomposition Temp. (°C)Char Yield at 700°C (%)
Neat PC0Polycarbonate~450<10
OVS1PolycarbonateIncreasedIncreased
PPSO1.3PolycarbonateIncreasedIncreased

OVS = Octavinylsilsesquioxane, PPSO = P-Si containing flame retardant. Qualitative data indicates an increase in thermal stability.[4][5]

Experimental Protocols

Protocol 1: Incorporation of OPCTS into Polycarbonate via Melt Blending

This protocol describes a general procedure for preparing polycarbonate composites containing OPCTS using a twin-screw extruder.

Materials and Equipment:

  • Polycarbonate (PC) pellets (drying required prior to use)

  • This compound (OPCTS) powder

  • Twin-screw extruder with a temperature-controlled barrel and pelletizer

  • High-speed mixer

  • Vacuum oven

Procedure:

  • Drying: Dry the polycarbonate pellets in a vacuum oven at 120°C for at least 4 hours to remove moisture, which can cause degradation during melt processing.

  • Premixing: In a high-speed mixer, dry blend the PC pellets with the desired weight percentage of OPCTS powder (e.g., 1, 3, 5 wt%) until a homogeneous mixture is obtained.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for polycarbonate is a gradual increase from the feeding zone to the metering zone, for example: 240°C, 250°C, 260°C, 270°C, 260°C (die).[6]

    • Set the screw speed (e.g., 100-200 rpm).[7]

    • Feed the premixed PC/OPCTS blend into the extruder hopper at a constant rate.

    • The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer to produce composite pellets.

  • Drying of Composites: Dry the resulting composite pellets in a vacuum oven at 120°C for 4 hours before further processing (e.g., injection molding for test specimens).

Protocol 2: Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for evaluating the thermal stability of the prepared polymer composites using TGA, following the principles of ASTM E1131.[8][9][10][11][12]

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Polymer composite samples (pellets or small pieces)

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[13]

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant weight loss begins.

    • Determine the temperature of maximum decomposition rate (T_max) from the derivative of the TGA curve (DTG curve).

    • Measure the percentage of char residue remaining at a high temperature (e.g., 700°C).

Protocol 3: Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to determine the glass transition temperature (Tg) and melting behavior of the polymer composites, based on ASTM D3418.[3][4][5][14][15]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Polymer composite samples (pellets or film)

  • Aluminum DSC pans and lids

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polymer composite sample into an aluminum DSC pan and seal it with a lid.

  • DSC Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Perform a heat-cool-heat cycle to erase the thermal history of the material:

      • First Heat: Heat the sample from ambient temperature to above its melting point (e.g., 300°C for PC) at a constant rate (e.g., 10°C/min).

      • Cool: Cool the sample to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

      • Second Heat: Heat the sample again to the final temperature at the same heating rate as the first scan.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • If applicable, determine the melting temperature (Tm) as the peak of the melting endotherm and the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_processing Melt Processing cluster_characterization Characterization Drying Drying of Polymer Premixing Premixing Polymer and OPCTS Drying->Premixing Extrusion Twin-Screw Extrusion Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing TGA TGA for Thermal Stability Pelletizing->TGA DSC DSC for Thermal Transitions Pelletizing->DSC UL94 UL-94 for Flammability Pelletizing->UL94 Mech_Test Mechanical Testing Pelletizing->Mech_Test Optical_Test Optical Properties Pelletizing->Optical_Test

Caption: Experimental workflow for incorporating and characterizing OPCTS in polymers.

OPCTS_Effects cluster_properties Enhanced Polymer Properties cluster_mechanisms Underlying Mechanisms OPCTS This compound (OPCTS) Thermal_Stability Thermal Stability OPCTS->Thermal_Stability Flame_Retardancy Flame Retardancy OPCTS->Flame_Retardancy Mechanical_Properties Mechanical Properties OPCTS->Mechanical_Properties Optical_Properties Optical Properties OPCTS->Optical_Properties Radical_Scavenging Radical Scavenging Thermal_Stability->Radical_Scavenging Char_Formation Protective Char Layer Flame_Retardancy->Char_Formation Rigid_Structure Incorporation of Rigid Structure Mechanical_Properties->Rigid_Structure Dispersion Good Dispersion Optical_Properties->Dispersion

Caption: Logical relationships of OPCTS's effects on polymer properties.

Flame_Retardancy_Mechanism Polymer_OPCTS Polymer + OPCTS Composite Heating Application of Heat Polymer_OPCTS->Heating Migration Migration of Siloxane to Surface Heating->Migration Char_Layer Formation of Stable Char Layer Migration->Char_Layer Insulation Thermal Insulation Char_Layer->Insulation Volatiles Reduced Release of Flammable Volatiles Char_Layer->Volatiles Flame_Suppression Flame Suppression Insulation->Flame_Suppression Volatiles->Flame_Suppression

Caption: Condensed-phase flame retardancy mechanism of OPCTS in polymers.

References

Application Notes and Protocols: The Role of Octaphenylcyclotetrasiloxane in Advanced Heat-Dissipating Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective thermal management is a critical challenge in the design and reliability of high-performance electronics, aerospace components, and various industrial equipment. The accumulation of excess heat can significantly degrade performance, shorten component lifespan, and lead to catastrophic failures. Heat-dissipating coatings offer a viable solution by enhancing the emission of thermal energy away from a substrate. While typically formulated with thermally conductive fillers such as ceramics and metals, the polymer binder and additives play a crucial role in the overall performance and durability of the coating.

Octaphenylcyclotetrasiloxane (D4Ph), a cyclic siloxane with eight phenyl groups, is a noteworthy component in the formulation of high-performance polymers and specialty coatings.[1] Its exceptional thermal stability, chemical resistance, and ability to modify surface properties make it a candidate for inclusion in coatings designed for demanding environments.[1][2] While not a primary thermally conductive filler itself, D4Ph can contribute significantly to the integrity and functionality of heat-dissipating systems.

This document provides detailed application notes on a heat-dissipating coating formulation incorporating this compound and outlines the experimental protocols for its preparation and thermal characterization.

Principle of Operation and Hypothesized Role of this compound

Heat-dissipating coatings primarily function by increasing the surface emissivity and/or thermal conductivity at the interface between a device and its surrounding environment. A higher thermal conductivity allows heat to spread more efficiently across the surface, while higher emissivity enhances the rate of heat radiation.

In the context of a composite coating, this compound is not expected to function as a primary heat-conducting filler. In fact, studies on related polysiloxane foams have shown that increasing the phenyl content can decrease thermal conductivity, thereby improving thermal insulation.[3][4] Therefore, the role of D4Ph in a heat-dissipating coating is likely multifaceted and indirect:

  • High-Temperature Stability: The presence of phenyl groups in the siloxane structure significantly enhances thermal stability.[5][6] D4Ph can act as a precursor or component in the binder system, ensuring the coating maintains its structural integrity and adhesion at elevated operating temperatures, preventing delamination or degradation.

  • Binder Flexibility and Adhesion: As a component in silicone-based systems, D4Ph can improve the flexibility of the final cured coating.[7][8] This is critical for applications involving thermal cycling, as it helps to mitigate mechanical stress caused by differing coefficients of thermal expansion (CTE) between the substrate and the coating, thus preventing cracks.[9]

  • Compatibility and Dispersion: D4Ph may improve the compatibility and dispersion of primary thermally conductive fillers (like alumina (B75360) and magnesia) within the polymer matrix, ensuring a homogenous and effective heat transfer pathway.

Data Presentation

While specific performance data for the following formulation is not publicly available, the composition provides a basis for experimental investigation. The quantitative data is presented to guide formulation and to provide context on the thermal properties of the individual components.

Table 1: Example Formulation of a Heat-Dissipating Coating Incorporating this compound

ComponentRoleComposition (Parts by Weight)
Polyvinyl Chloride (PVC)Primary Binder100-150
Polyether PolyolCo-binder / Flexibilizer78-80
Polymethyl Methacrylate (PMMA)Co-binder / Hardness80-85
Polytetrafluoroethylene (PTFE)Slip / Release / Stability55-80
PolyisopreneCo-binder / Flexibilizer65-70
Polypropylene (B1209903) (PP)Co-binder80-90
Alumina (Al₂O₃)Thermally Conductive Filler6-10
Magnesium Oxide (MgO)Thermally Conductive Filler6-8
This compound Thermal Stabilizer / Binder Modifier 4-6
Sodium ThiosulfateAdditive6-8
Dodecyl DiisocyanateCrosslinker7-9

Source: This formulation is based on information found in public chemical databases.[7][10]

Table 2: Typical Thermal Properties of Individual Components

MaterialTypical Thermal Conductivity (W/m·K)Notes
Polydimethylsiloxane (PDMS) (Base for many silicones)~0.15 - 0.2The base polymer matrix has low thermal conductivity.[11][12]
Phenyl-containing PolysiloxanesCan be lower than PDMS (~0.08)Increased phenyl content can reduce thermal conductivity.[3][4]
Alumina (Al₂O₃)~30 - 40A common, effective thermally conductive ceramic filler.[11]
Magnesium Oxide (MgO)~40 - 60Another effective thermally conductive ceramic filler.
Polyvinyl Chloride (PVC)~0.14 - 0.25A common thermoplastic binder with low thermal conductivity.
Polymethyl Methacrylate (PMMA)~0.17 - 0.20A common thermoplastic binder with low thermal conductivity.

Experimental Protocols

Protocol 1: Preparation of Heat-Dissipating Coating

This protocol describes a general method for preparing a solvent-borne heat-dissipating coating based on the formulation in Table 1.

1. Materials and Equipment:

  • All components as listed in Table 1.
  • High-shear mixer or disperser.
  • Mixing vessel.
  • Appropriate solvent (e.g., a blend of ketones and aromatic hydrocarbons).
  • Substrate for coating (e.g., aluminum panels).
  • Spray gun or blade applicator.
  • Curing oven.
  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, respirator.

2. Procedure:

  • Binder Dissolution: In the mixing vessel, dissolve the primary and co-binder resins (PVC, PMMA, Polyether Polyol, Polyisoprene, PP) in a suitable solvent blend under moderate agitation. The amount of solvent should be adjusted to achieve a target viscosity suitable for application (e.g., 30-50% solids content).
  • Additive Incorporation: Once the binders are fully dissolved, add the this compound to the solution and mix until homogeneously dispersed.
  • Filler Dispersion: Gradually add the thermally conductive fillers (Alumina, Magnesium Oxide) and other solid additives (PTFE, Sodium Thiosulfate) to the vessel under high-shear mixing. Continue mixing for a predetermined time (e.g., 30-60 minutes) to ensure complete deagglomeration and uniform dispersion of the fillers.
  • Crosslinker Addition: Just prior to application, add the dodecyl diisocyanate crosslinker to the formulation and mix thoroughly for 5-10 minutes. This initiates the curing reaction, so the pot life of the mixture is limited.
  • Substrate Preparation: Thoroughly clean and degrease the aluminum substrate panels to ensure good adhesion. A light surface abrasion may be beneficial.
  • Coating Application: Apply the coating to the prepared substrate using a spray gun or blade applicator to achieve a consistent dry film thickness (e.g., 50-100 µm).
  • Curing: Allow the coated panels to flash-off at ambient temperature for 15-30 minutes to allow solvents to evaporate. Subsequently, cure the panels in an oven according to a defined schedule (e.g., 30 minutes at 150°C). The exact schedule will depend on the specific crosslinking chemistry and should be optimized experimentally.

Protocol 2: Measurement of Thermal Conductivity

The thermal conductivity of the cured coating can be measured using several standard methods. The laser flash method is suitable for thin films and coatings.

1. Equipment:

  • Laser Flash Analysis (LFA) instrument (compliant with ASTM E1461).[13]
  • Coated substrate samples from Protocol 1.
  • Uncoated substrate of the same material and thickness as a reference.
  • Graphite (B72142) spray (to ensure opacity).

2. Procedure:

  • Sample Preparation: Cut small, flat samples of both the coated and uncoated substrates to the dimensions required by the LFA sample holder.
  • Graphite Coating: Apply a thin, uniform layer of graphite spray to both sides of each sample. This ensures uniform energy absorption from the laser and uniform emissivity for the infrared detector.
  • Measurement of Thermal Diffusivity: a. Measure the thermal diffusivity of the uncoated substrate at the desired temperature(s). b. Measure the thermal diffusivity of the coated sample (substrate + coating).
  • Calculation: The thermal conductivity of the coating itself is typically calculated by the instrument's software using a multi-layer analysis model. This model takes into account the known thermal properties of the substrate, the thickness of the coating and substrate, and the measured thermal diffusivity of the composite sample to isolate the thermal properties of the coating layer. The fundamental relationship is: λ = α · ρ · Cₚ where:
  • λ is the thermal conductivity (W/m·K)
  • α is the thermal diffusivity (m²/s)
  • ρ is the density ( kg/m ³)
  • Cₚ is the specific heat capacity (J/kg·K)

Visualizations

experimental_workflow cluster_prep Protocol 1: Coating Preparation cluster_test Protocol 2: Thermal Testing p1 Binder Dissolution in Solvent p2 Addition of Octaphenyl- cyclotetrasiloxane p1->p2 p3 Dispersion of Fillers (Al₂O₃, MgO, PTFE) p2->p3 p4 Addition of Crosslinker p3->p4 p5 Coating Application (Spray/Blade) p4->p5 p6 Curing in Oven p5->p6 t1 Sample Preparation (Coated & Uncoated Substrates) p6->t1 Cured Sample t2 Graphite Spray Application t1->t2 t3 Measure Thermal Diffusivity (Laser Flash Analysis - ASTM E1461) t2->t3 t4 Calculate Thermal Conductivity (Multi-layer Model) t3->t4 end_node End: Coating Performance Data t4->end_node start Start start->p1

Caption: Experimental workflow for coating preparation and thermal analysis.

component_roles cluster_matrix Polymer Matrix cluster_fillers Functional Fillers coating Heat-Dissipating Coating binders Binders (PVC, PMMA, etc.) coating->binders provides Structure tc_fillers Thermally Conductive Fillers (Al₂O₃, MgO) coating->tc_fillers enables Heat Transfer binders->tc_fillers encapsulates d4ph This compound (D4Ph) d4ph->binders modifies & stabilizes other_additives Other Additives (PTFE) other_additives->binders enhances Properties

Caption: Logical relationship of components in the heat-dissipating coating.

References

Troubleshooting & Optimization

Technical Support Center: Octaphenylcyclotetrasiloxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of octaphenylcyclotetrasiloxane (OPCTS) synthesis.

Troubleshooting Guide

Q1: My reaction is producing a mixture of cyclic siloxanes (trimers, tetramers, etc.) instead of pure this compound. How can I improve the selectivity for the tetramer?

A1: The formation of different sized cyclic siloxanes is a common issue, often influenced by the reaction conditions. The selectivity for the desired this compound (the tetramer) over other oligomers like hexaphenylcyclotrisiloxane (B1329326) (the trimer) is highly dependent on the pH of the reaction medium.[1][2]

  • pH Control: Basic conditions strongly favor the formation of the tetramer (OPCTS), while acidic conditions favor the trimer.[1][2] If you are starting from diphenylsilanediol (B146891), ensure the condensation reaction is performed under basic catalysis to maximize the yield of OPCTS.[1] The strength of the base can also influence the yield.[1]

  • Catalyst Choice: For the hydrolysis of diphenyldialkoxysilanes, a base catalyst is recommended to promote the formation of the tetramer.[1]

Q2: The yield of my this compound synthesis is consistently low. What are the key factors I should investigate to improve it?

A2: Low yields can stem from several factors, from reactant quality to reaction conditions. Here are the primary areas to troubleshoot:

  • Starting Material Purity: The purity of the starting material, particularly diphenyldichlorosilane, is critical and directly impacts the quality and yield of the final product.[3] Consider purifying the starting material if impurities are suspected.

  • Solvent Selection: A key strategy for high yields is to use a solvent system where the reactants are soluble, but the OPCTS product is sparingly soluble.[1] This causes the product to precipitate as it forms, driving the reaction equilibrium towards the product side.[1] Acetone (B3395972) has been shown to be an effective solvent for the base-catalyzed hydrolysis of diphenyldimethoxysilane, resulting in yields exceeding 90%.[1]

  • Reaction Temperature: Elevated temperatures can sometimes lead to decomposition of reactants or products.[4] Conversely, some traditional methods require high temperatures and long reaction times.[5] It is crucial to follow the optimal temperature profile for your specific synthesis method.

  • Modern Catalytic Methods: Consider exploring newer synthesis routes. For example, the dehydrogenative self-coupling of diphenylsilane (B1312307) using a copper N-heterocyclic carbene (CuIPr) catalyst has been reported to produce OPCTS in quantitative yield at room temperature in just one hour.[5][6]

Q3: The final product has a low melting point, suggesting impurities. What are the likely impurities and how can I remove them?

A3: A depressed melting point is a strong indicator of impurities.[1] The primary impurities are often other cyclic siloxane oligomers (e.g., hexaphenylcyclotrisiloxane) or linear siloxane species.

  • Purification Method: The most common and effective method for purifying OPCTS is recrystallization.[7][8]

  • Recommended Solvents: Suitable solvents for recrystallization include acetic acid, ethyl acetate, benzene (B151609), or a mixture of benzene and ethanol.[7][8]

  • Expected Melting Point: Pure OPCTS has two stable isomorphs that melt at 200-201°C. A metastable form melts at 187-189°C.[7][8] If your product's melting point is significantly lower, repeated recrystallizations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis methods for this compound?

A1: The two primary industrial methods for producing this compound are:

  • The hydrolysis of diphenyldichlorosilane.[1][2][3][7][8]

  • The hydrolysis of diphenyldialkoxysilanes.[1][7][8]

Q2: How does the choice of solvent impact the reaction yield?

A2: The solvent plays a crucial role in maximizing the yield by leveraging solubility differences. The ideal solvent will dissolve the reactants (e.g., diphenyldialkoxysilane) while having low solubility for the this compound product.[1] This causes the product to precipitate out of the solution as it is formed, which, according to Le Chatelier's principle, shifts the reaction equilibrium to favor more product formation.[1] This technique has been reported to achieve yields greater than 90%.[1]

Q3: Can I use alcohols as a solvent for the synthesis?

A3: While alcohols can be used, caution is advised. In some synthesis routes, particularly those involving diphenyldialkoxysilanes, alcohols can participate in side reactions, leading to the formation of undesired alkoxy by-products.[1] It is often preferable to use ketones, ethers, or esters as the primary solvent.[1]

Q4: What is the influence of acidic versus basic catalysts on the synthesis?

A4: The pH of the reaction medium has a determinative effect on the structure of the cyclic siloxane product.

  • Basic Conditions: Favor the formation of the eight-membered ring, this compound.[1][2]

  • Acidic Conditions: Favor the formation of the six-membered ring, hexaphenylcyclotrisiloxane.[1][2]

Therefore, to maximize the yield of OPCTS, a basic catalyst should be employed.

Data Presentation

Table 1: Reported Yields for Different Synthesis Methods

Synthesis MethodCatalyst/ConditionsReported YieldReference(s)
Base-catalyzed hydrolysis of diphenyldimethoxysilane in acetoneBase catalyst, reflux> 90%[1]
Hydrolysis with an alkaline rearrangement catalystAlkaline catalyst, 40-80°C68% - 72%[1]
Dehydrogenative self-coupling of diphenylsilaneCuIPr (N-heterocyclic carbene), room temperatureQuantitative[5][6]
Condensation of diphenylsilanediol in alcohols with sodium hydroxideSodium hydroxide~ 90%[6]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (weight percent)Reference(s)
Acetone3.2%[1]
Methyl isobutyl ketone1.9%[1]
Isopropyl alcohol0.1%[1]
Ethyl acetate3.6%[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Hydrolysis of Diphenyldimethoxysilane

This method, adapted from patented procedures, utilizes the principle of product precipitation to drive the reaction to completion.[1]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and stirrer, dissolve diphenyldimethoxysilane in acetone.

  • Catalyst Addition: Add a basic catalyst (e.g., potassium hydroxide) to the solution.

  • Hydrolysis: Add water to the mixture to initiate hydrolysis.

  • Reflux: Heat the mixture to reflux. The product, this compound, will begin to precipitate from the solution. The reflux is typically continued for several hours.

  • Isolation: Cool the reaction mixture to room temperature.

  • Purification: Collect the precipitated product by filtration and wash it with fresh acetone to remove any unreacted starting materials or soluble by-products.

  • Drying: Dry the purified product. The resulting this compound should have a high purity and a melting point of approximately 199°C.

Protocol 2: NHC-Catalyzed Synthesis from Diphenylsilane

This protocol is based on a modern, highly efficient method.[5]

  • Catalyst Preparation: In a scintillation vial open to the air, add the copper N-heterocyclic carbene catalyst (CuIPr) and sodium tert-butoxide to tetrahydrofuran (B95107) (THF).

  • Stirring: Stir the heterogeneous solution for approximately 10 minutes.

  • Reactant Addition: Add diphenylsilane to the mixture. An immediate color change should be observed.

  • Reaction: Continue stirring at room temperature for 1 hour.

  • Workup: The product can be isolated and purified by standard methods. This reaction is reported to proceed to quantitative yield.

Visualizations

experimental_workflow_hydrolysis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A Diphenyldimethoxysilane E Mix Reactants in Vessel A->E B Acetone (Solvent) B->E C Base Catalyst C->E D Water D->E F Heat to Reflux E->F Initiate Hydrolysis G OPCTS Precipitates F->G During Reflux H Cool to Room Temp G->H I Filter Precipitate H->I J Wash with Acetone I->J K Dry Final Product J->K

Caption: Workflow for high-yield OPCTS synthesis via hydrolysis.

troubleshooting_flowchart start Low OPCTS Yield q1 Is the product a mixture of oligomers? start->q1 a1_yes Check pH. Use basic catalyst. q1->a1_yes Yes q2 Is the final product pure? q1->q2 No end Yield Improved a1_yes->end a2_no Recrystallize product. Check melting point. q2->a2_no No q3 Are starting materials pure? q2->q3 Yes a2_no->end a3_no Purify starting materials. q3->a3_no No q4 Is the solvent optimal? q3->q4 Yes a3_no->end a4_no Use solvent where OPCTS is sparingly soluble (e.g., acetone). q4->a4_no No q4->end Yes a4_no->end

Caption: Troubleshooting decision tree for low OPCTS yield.

References

Technical Support Center: Purification of Octaphenylcyclotetrasiloxane (OPCTS) by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of octaphenylcyclotetrasiloxane (OPCTS) via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound (OPCTS) by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2][3][4][5] The process involves dissolving the impure OPCTS in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of OPCTS decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[2][3][5]

Q2: Which solvents are recommended for the recrystallization of OPCTS?

Several solvents have been reported for the successful recrystallization of OPCTS. These include:

  • Acetic Acid[6][7]

  • Ethyl Acetate (EtOAc)[6][7]

  • Benzene (C6H6)[6][7]

  • A mixture of Benzene and Ethanol (C6H6/EtOH)[6][7]

The choice of solvent is critical and depends on the specific impurities present. It is advisable to perform small-scale solubility tests to determine the most effective solvent for your particular sample.[1]

Q3: What is the expected melting point of pure this compound?

The melting point of pure OPCTS is consistently reported in the range of 196 °C to 205 °C.[6][7][8][9][10] A sharp melting point within this range is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range. It is also noted that OPCTS can form different crystalline structures (isomorphs), with a stable form melting at 200-201 °C and a metastable form melting at 187-189 °C.[6][7]

Experimental Protocols & Data

A general experimental protocol for the recrystallization of OPCTS is provided below. The specific quantities and temperatures may require optimization based on the purity of the starting material and the chosen solvent system.

Detailed Experimental Protocol for Recrystallization of OPCTS

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethyl acetate).

  • Dissolution: In a fume hood, place the impure OPCTS in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask. Heat the mixture gently on a hot plate while stirring continuously. Continue to add small portions of the hot solvent until the OPCTS is completely dissolved.[3] Avoid using an excessive amount of solvent, as this will reduce the final yield.[11][12]

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[5]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified OPCTS crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.[1]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of OPCTS.

Quantitative Data Summary

PropertyValueSolvents
Melting Point 196-205 °C[6][7][8][9][10]-
Solubility Insoluble[6][7][8][14][15]Water
Very faint turbidity[6][7][8][14]Toluene
3.6 weight percent[16][17]Ethyl Acetate
3.2 weight percent[16][17]Acetone
1.9 weight percent[16][17]Methyl Isobutyl Ketone
0.1 weight percent[16][17]Isopropyl Alcohol

Troubleshooting Guide

Problem: OPCTS Fails to Crystallize Upon Cooling

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.[11][12]

    • Solution: Reheat the solution to evaporate some of the solvent and increase the concentration of OPCTS. Then, allow it to cool again.[11]

  • Possible Cause: The solution is supersaturated.

    • Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.[11][13]

    • Solution 2: Add a "seed crystal" of pure OPCTS to the solution to initiate crystallization.[11]

Problem: The Product "Oils Out" Instead of Forming Crystals

  • Possible Cause: The melting point of the impure OPCTS is lower than the boiling point of the solvent, causing it to melt before it dissolves.[12] This can also occur if the sample is highly impure.[11]

    • Solution 1: Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.[11][12]

    • Solution 2: Consider using a different recrystallization solvent with a lower boiling point.

Problem: The Final Yield of Purified OPCTS is Low

  • Possible Cause: Too much solvent was used during the dissolution step, causing a significant amount of the product to remain in the mother liquor.[11]

    • Solution: In future experiments, use the minimum amount of hot solvent necessary to fully dissolve the OPCTS. You can attempt to recover some of the lost product by partially evaporating the solvent from the mother liquor and cooling it again.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus is pre-heated and that the filtration is performed as quickly as possible. If crystals form on the filter paper, they can be redissolved with a small amount of hot solvent.[3]

  • Possible Cause: The crystals were washed with solvent that was not cold enough, causing some of the purified product to dissolve.

    • Solution: Always use ice-cold solvent for the washing step.[1]

Problem: The Purified OPCTS is Still Colored or Appears Impure

  • Possible Cause: The colored impurities have similar solubility to OPCTS in the chosen solvent.

    • Solution 1: Perform a second recrystallization with the same or a different solvent.

    • Solution 2: If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration.[4]

Experimental Workflow Diagram

Recrystallization_Workflow A Impure OPCTS B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C Solution with Insoluble Impurities D Slow Cooling (Crystallization) B->D Solution (No Insoluble Impurities) C->D Hot Filtrate I Insoluble Impurities C->I E Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F J Mother Liquor (Soluble Impurities) E->J G Dry Crystals F->G H Pure OPCTS Crystals G->H

References

Optimizing reaction conditions for octaphenylcyclotetrasiloxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octaphenylcyclotetrasiloxane (OPCTS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the common synthesis routes for this compound?

The most common industrial methods for producing this compound are:

  • Hydrolysis of diphenyldichlorosilane: This is a widely used method.[1][2][3][4]

  • Hydrolysis of diphenyldialkoxysilanes: This is another established industrial process.[1][2][3]

  • Dehydrogenative self-coupling of diphenylsilane (B1312307): A more recent method that can be carried out at room temperature.[5]

2. My reaction is yielding a mixture of cyclic siloxanes (e.g., hexaphenylcyclotrisiloxane) instead of pure this compound. How can I improve selectivity?

The formation of different cyclic siloxanes is highly dependent on the pH of the reaction medium.[2][3]

  • Basic conditions favor the formation of this compound (P4). The strength of the base can increase the yield of P4.[2][3]

  • Acidic conditions favor the formation of hexaphenylcyclotrisiloxane (B1329326) (P3). [2][6]

To improve selectivity for this compound, ensure your reaction is conducted under basic conditions. The use of an alkaline rearrangement catalyst is recommended.[2][3]

3. The yield of my this compound synthesis is low. What are the key factors to optimize?

Several factors can influence the yield. A key strategy is to use a solvent system where the starting material is soluble, but the this compound product is sparingly soluble or insoluble.[2][3] This causes the desired product to precipitate as it forms, driving the reaction equilibrium towards the product and leading to higher yields, often in excess of 90%.[2][3]

Key optimization parameters include:

  • Solvent Selection: Oxygenated organic solvents like ketones (e.g., acetone), ethers, and esters are often preferred.[2][3]

  • Catalyst Concentration: For base-catalyzed hydrolysis, a low concentration of an alkali metal hydroxide (B78521) (e.g., NaOH, KOH) in the range of 10 to 5,000 ppm is typically used.[2][7]

  • Temperature: The hydrolysis reaction is often conducted at reflux conditions, which will depend on the solvent system used.[2][3]

  • Reaction Time: Refluxing for one to six hours is generally required.[2][3]

4. The melting point of my synthesized this compound is low, indicating low purity. How can I purify the product?

A low melting point is indeed indicative of impurities.[2] The presence of other cyclic siloxanes or linear oligomers can lower the melting point.[7]

Purification can be achieved by recrystallization from various solvents such as:

5. What is the role of the solvent in the synthesis of this compound?

The choice of solvent is critical for both reaction control and yield optimization. The ideal solvent or solvent mixture should have the following characteristics:

  • The reactant (e.g., diphenyldialkoxysilane) should be soluble.

  • The product (this compound) should be sparingly soluble or insoluble.[2][3]

This differential solubility allows for the precipitation of the desired product from the reaction mixture, which shifts the reaction equilibrium and significantly improves the yield.[2][3] As the reaction progresses, the formation of alcohol as a by-product can act as a co-solvent and alter the reflux temperature and product solubility.[2][3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (weight percent)
Acetone3.2%[3][7]
Methyl isobutyl ketone1.9%[3][7]
Isopropyl alcohol0.1%[3][7]
Ethyl acetate3.6%[3][7]

Table 2: Typical Reaction Parameters for this compound Synthesis

ParameterTypical Value/ConditionReference
Starting Material Diphenyldichlorosilane or Diphenyldialkoxysilane[1][2][3]
Catalyst Alkaline rearrangement catalyst (e.g., NaOH, KOH)[2][3]
Catalyst Concentration 10 - 5,000 ppm[2][7]
Solvent Oxygenated organic solvents (e.g., acetone)[2][3]
Temperature Reflux[2][3]
Reaction Time 1 - 6 hours[2][3]
Yield > 90% (with optimized solvent)[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Diphenyldimethoxysilane

This protocol is based on a process that utilizes the principle of product precipitation to achieve a high yield.[2][3]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add diphenyldimethoxysilane and a suitable solvent in which it is soluble but this compound is sparingly soluble (e.g., acetone).

  • Catalyst Addition: Add an aqueous solution of an alkali metal hydroxide (e.g., NaOH) to the mixture to achieve a catalyst concentration in the range of 10-5,000 ppm. The addition of the aqueous catalyst solution provides the necessary water for the hydrolysis.

  • Reaction: Heat the mixture to reflux and maintain reflux for approximately one to six hours. Precipitation of the this compound product may be observed after about 40 minutes of reflux.[3]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Filtration and Washing: Filter the precipitated product and wash it with the solvent used in the reaction (e.g., acetone).

  • Drying: Dry the product to obtain this compound.

Protocol 2: Synthesis of this compound via Dehydrogenative Self-Coupling of Diphenylsilane

This protocol describes a more recent, facile synthesis method.[5]

  • Catalyst Preparation: In a scintillation vial equipped with a stir bar, add CuIPr (copper N,N′-bis(2,6-diisopropylphenyl)imidazol-2-ylidine), sodium tert-butoxide, and THF. The reaction can be left open to the air.

  • Stirring: Stir the heterogeneous solution for 10 minutes.

  • Reactant Addition: Add diphenylsilane to the mixture. An immediate color change to bright yellow may be observed.

  • Reaction: Continue stirring for one hour, during which the reaction solution may darken significantly.

  • Workup: Treat the reaction solution with charcoal and filter through a plug of silica (B1680970) and celite.

  • Purification: Recrystallize the product from dichloromethane (B109758) and hexanes to obtain a highly crystalline white solid.

Visualizations

experimental_workflow_hydrolysis Experimental Workflow for OPCTS Synthesis via Hydrolysis A 1. Reaction Setup: Mix Diphenyldialkoxysilane and Solvent (e.g., Acetone) B 2. Catalyst Addition: Add aqueous alkali hydroxide (10-5000 ppm) A->B C 3. Reaction: Heat to reflux for 1-6 hours B->C D 4. Product Precipitation: OPCTS precipitates from solution C->D E 5. Isolation: Cool to room temperature and filter D->E F 6. Purification: Wash with solvent and dry E->F G Final Product: High Purity OPCTS F->G

Caption: Workflow for OPCTS synthesis by hydrolysis.

troubleshooting_logic Troubleshooting Logic for OPCTS Synthesis Start Problem Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity / Low Melting Point? Start->LowPurity WrongProduct Incorrect Product (e.g., P3)? Start->WrongProduct CheckSolvent Optimize Solvent: Ensure reactant is soluble and product is insoluble LowYield->CheckSolvent Yes Recrystallize Purify Product: Recrystallize from suitable solvents (e.g., Benzene/Ethanol) LowPurity->Recrystallize Yes CheckpH Adjust pH: Ensure basic conditions to favor P4 formation WrongProduct->CheckpH Yes Solution Improved Synthesis CheckSolvent->Solution CheckCatalyst Check Catalyst: Use alkaline catalyst (e.g., NaOH) for P4 formation CheckCatalyst->Solution Recrystallize->Solution CheckpH->CheckCatalyst

Caption: Troubleshooting flowchart for OPCTS synthesis.

References

Technical Support Center: Octaphenylcyclotetrasiloxane (OPCTS) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent gel formation during the ring-opening polymerization of octaphenylcyclotetrasiloxane (OPCTS).

Frequently Asked Questions (FAQs)

Q1: What is gel formation in the context of polymerization?

A1: Gel formation, or gelation, is the point during a polymerization reaction where a liquid solution or "sol" transitions into a solid-like "gel." This occurs when polymer chains become cross-linked to form a continuous, three-dimensional network that spans the entire system.[1][2] Before this gel point, the system contains soluble polymer molecules of varying sizes; after the gel point, an insoluble, infinitely large molecule coexists with the remaining soluble polymer fraction.[1][2]

Q2: Why is my this compound (OPCTS) polymerization resulting in a gel?

A2: Gel formation during OPCTS polymerization is typically caused by unintended cross-linking reactions. The primary causes include:

  • Monomer Impurities: The presence of trifunctional or multifunctional silane (B1218182) impurities in the OPCTS monomer can act as cross-linking points. The purity of the starting material is critical for successful polymerization.[3][4]

  • Side Reactions: Uncontrolled reaction conditions can promote side reactions like chain scrambling or backbiting, which can lead to branching, especially if reactive impurities are present.[5][6]

  • Presence of Water: In cationic polymerization, water can interfere with the reaction mechanism and, in some systems involving co-monomers like alkoxysilanes, can lead to hydrolysis and condensation reactions that form cross-linked structures.[7][8][9]

  • Catalyst Issues: An incorrect concentration or type of catalyst can lead to uncontrolled reaction kinetics, increasing the likelihood of side reactions that result in a polymer network.

Q3: Can the phenyl groups on OPCTS contribute to gelation?

A3: While the phenyl groups themselves do not directly cause cross-linking, their bulky nature significantly influences the reactivity of the siloxane backbone.[10] The introduction of phenyl groups enhances thermal stability and radiation resistance.[4] However, polymerization kinetics are affected; for instance, the rate of anionic copolymerization decreases as the mole percent of the phenyl-substituted tetramer increases.[10] This altered reactivity can make the system more sensitive to impurities or improper conditions that might lead to gelation.

Q4: What is the difference between anionic and cationic ROP for OPCTS, and which is better for avoiding gels?

A4: Both anionic and cationic ring-opening polymerization (ROP) can be used for cyclosiloxanes.

  • Anionic ROP: Often referred to as a "living" polymerization, this method can offer excellent control over molecular weight and produce polymers with a narrow molecular weight distribution (low polydispersity).[6] If conducted under strict anhydrous and inert conditions with a pure monomer, it is generally the preferred method for minimizing side reactions and avoiding gelation.[6]

  • Cationic ROP: This method typically uses strong acids or photoacid catalysts to initiate polymerization.[5][7][11] It can be more sensitive to impurities, particularly water, and may be more prone to side reactions that can lead to branching and gelation if not carefully controlled.[8][11]

For preventing gel formation, a well-controlled anionic ROP is often the more robust choice.

Troubleshooting Guide: Preventing Gel Formation

This guide addresses the common issue of premature or unexpected gelation during the polymerization of OPCTS.

Problem: Unexpectedly High Viscosity or Complete Gelation

If your reaction mixture becomes excessively viscous or forms a solid gel, it indicates the formation of a cross-linked polymer network. Use the following table to diagnose and address potential causes.

Potential CauseRecommended ActionRationale
Monomer Impurity Purify the OPCTS monomer, for example, by recrystallization. Ensure the precursor, diphenyldichlorosilane, is of high purity.[3]Trace impurities, especially those with more than two reactive functional groups (e.g., phenyltrichlorosilane), act as initiation points for cross-linking, leading to a gel network.[3][4]
Presence of Moisture/Oxygen Dry all glassware thoroughly. Use anhydrous solvents and reagents. Run the polymerization under an inert atmosphere (e.g., Nitrogen or Argon).Water can terminate chains or, in cationic systems, participate in side reactions that lead to cross-linking.[7] Oxygen can also interfere with certain initiators.
Incorrect Catalyst Concentration Optimize the catalyst-to-monomer ratio. For anionic ROP, the degree of polymerization is often inversely related to the catalyst concentration.[10]Too much catalyst can lead to an excessively fast and uncontrolled reaction, increasing the probability of side reactions. Too little may result in incomplete polymerization.
Inappropriate Reaction Temperature Maintain a consistent and optimized reaction temperature. For many anionic ROPs, reactions are started at room temperature or below to control the initial rate.Temperature affects the rates of both the desired propagation reaction and undesired side reactions.[12] High temperatures can accelerate chain transfer and backbiting reactions.
Solvent Issues Use a "good" solvent that effectively solvates the growing polymer chains. Ensure the solvent is anhydrous and free of reactive impurities.A poor solvent can cause polymer chains to aggregate, which may promote intermolecular reactions leading to cross-linking. Some solvents can also act as chain transfer agents, affecting molecular weight.[13]
Table of Recommended Experimental Parameters

The following table provides general guidance on key parameters for controlling OPCTS polymerization to achieve a linear, soluble polymer. Specific values may require optimization for your particular system.

ParameterAnionic ROP (Recommended)Cationic ROPRationale for Gel Prevention
Monomer Purity > 99.5%[4]> 99.5%Minimizes the presence of multifunctional impurities that act as cross-linkers.[3][4]
Catalyst Type Lithium siloxanolate, KOH, R4N+OH-Strong protic acids (e.g., DBSA), Photoacid generatorsAnionic "living" systems offer better control over chain growth and minimize side reactions.[6]
Catalyst/Monomer Ratio 1:100 to 1:1000 (molar)Varies widely based on catalyst activityA lower catalyst concentration leads to higher molecular weight but requires longer reaction times; helps maintain control.[10]
Reaction Temperature 20°C to 80°C25°C to 100°CLower temperatures can slow side reactions relative to the main propagation reaction, preventing loss of control.[13]
Atmosphere Inert (Nitrogen, Argon)Inert (Nitrogen, Argon)Prevents side reactions with atmospheric moisture and oxygen.
Solvent Anhydrous Toluene (B28343), THFAnhydrous Dichloromethane, TolueneEnsures reagents remain stable and prevents water-induced side reactions.[13]

Detailed Experimental Protocol: Controlled Anionic ROP of OPCTS

This protocol outlines a method for the synthesis of linear polyphenylsiloxane from OPCTS using an anionic initiator, designed to minimize the risk of gel formation.

Materials:

Procedure:

  • Glassware Preparation: All glassware must be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon.

  • Monomer and Solvent Preparation:

    • Dry the recrystallized OPCTS under a vacuum at 60°C for 4-6 hours to remove any residual moisture.

    • Use anhydrous toluene from a solvent purification system or distilled over a suitable drying agent (e.g., sodium/benzophenone).

  • Reaction Setup:

    • Assemble the reaction flask, condenser, and nitrogen/argon inlet under the inert atmosphere of the Schlenk line.

    • Add the dried OPCTS monomer to the reaction flask, followed by the anhydrous toluene to achieve the desired monomer concentration (e.g., 20% w/v).

    • Stir the mixture at room temperature until the monomer is fully dissolved.

  • Initiation:

    • Prepare a dilute solution of the KOH initiator in a suitable solvent if necessary.

    • Heat the monomer solution to the desired reaction temperature (e.g., 80°C).

    • Using a syringe, inject the calculated amount of initiator into the stirred reaction mixture. The viscosity will begin to increase as the polymerization proceeds.

  • Polymerization and Monitoring:

    • Allow the reaction to proceed at the set temperature for several hours (e.g., 4-8 hours).

    • The progress of the polymerization can be monitored by taking small aliquots (under inert conditions) and analyzing the increase in viscosity or by using Gel Permeation Chromatography (GPC) to track molecular weight growth.

  • Termination:

    • Once the desired molecular weight is achieved or monomer conversion is high, terminate the polymerization.

    • Cool the reaction mixture to room temperature.

    • Add a small amount of a terminating agent, such as isopropanol or acetic acid, to neutralize the active siloxanolate chain ends.

  • Purification:

    • Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

    • Filter the resulting white polymer precipitate.

    • Wash the polymer with additional methanol to remove any unreacted monomer and catalyst residues.

    • Dry the final linear polyphenylsiloxane product in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

Troubleshooting Workflow for Gel Formation

G start Gel Formation or High Viscosity Observed q_purity Is Monomer Purity > 99.5%? start->q_purity a_purify Action: Purify Monomer (e.g., Recrystallization) q_purity->a_purify No q_moisture Was System Anhydrous and Under Inert Gas? q_purity->q_moisture Yes a_purify->q_moisture a_dry Action: Dry All Reagents, Solvents, and Glassware. Use Schlenk Line. q_moisture->a_dry No q_catalyst Is Catalyst Concentration Optimized? q_moisture->q_catalyst Yes a_dry->q_catalyst a_catalyst Action: Adjust Catalyst/ Monomer Ratio. Verify Catalyst Purity. q_catalyst->a_catalyst No q_temp Was Reaction Temperature Controlled and Stable? q_catalyst->q_temp Yes a_catalyst->q_temp a_temp Action: Implement Strict Temperature Control. Consider Lower Temp. q_temp->a_temp No end_node Linear Polymer Synthesis Achieved q_temp->end_node Yes a_temp->end_node

Caption: Troubleshooting workflow for diagnosing and resolving gel formation.

Chemical Pathways: Linear Polymerization vs. Gel Formation

G cluster_0 Desired Pathway: Linear Polymerization cluster_1 Undesired Pathway: Gel Formation m1 OPCTS Monomer p1 Active Linear Chain End i1 Initiator i1->m1 Initiation p2 Longer Linear Chain p1->p2 Propagation (+ Monomer) t1 Terminator p2->t1 Termination end1 Stable, Soluble Linear Polymer m2 OPCTS Monomer imp Multifunctional Impurity (e.g., T-unit) m2->imp Reaction with Impurity branch Branched Polymer imp->branch crosslink Inter-chain Reaction branch->crosslink Further Propagation end2 Insoluble Cross-linked Gel crosslink->end2

Caption: Reaction pathways for desired linear polymer vs. undesired gel.

References

Technical Support Center: Octaphenylcyclotetrasiloxane (OPCS) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of octaphenylcyclotetrasiloxane (OPCS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve it?

    Answer: Low yields in OPCS synthesis can stem from several factors. A primary consideration is the choice of reaction solvent. The synthesis is often optimized by using a solvent in which the starting materials are soluble, but the OPCS product is sparingly soluble.[1][2] This causes the desired product to precipitate as it forms, driving the reaction equilibrium towards the product side.[1][2] For instance, using acetone (B3395972) as a solvent for the hydrolysis of diphenyldimethoxysilane has been shown to produce yields of over 90% due to the low solubility of OPCS in the resulting acetone-methanol mixture.[1]

    Another critical factor is the control of reaction conditions. The hydrolysis of the silane (B1218182) precursor should be carried out under appropriate temperature and catalyst concentrations to favor the formation of the cyclic tetramer. In some procedures, refluxing for an adequate duration, typically one to six hours, is necessary to ensure the reaction goes to completion.[1]

Issue 2: Product Purity is Low, Indicated by a Low or Broad Melting Point

  • Question: The melting point of my synthesized this compound is significantly lower than the expected ~200-201°C and melts over a wide range. What impurities are likely present and how can I minimize their formation?

    Answer: A low or broad melting point is a strong indicator of impurities in your OPCS product. The most common impurities are other cyclic siloxane oligomers, such as hexaphenylcyclotrisiloxane (B1329326) (trimer) and larger rings (pentamers, etc.), as well as linear siloxane polymers.[1] The formation of these byproducts is highly dependent on the pH of the reaction mixture.

    • Acidic conditions tend to favor the formation of the hexaphenylcyclotrisiloxane (trimer).

    • Basic conditions favor the formation of the desired this compound (tetramer).

    • Strict pH control around 7 is crucial to minimize the formation of a mixture of condensation products.[1]

    To improve purity, ensure that the hydrolysis of the diphenyldihalosilane or diphenyldialkoxysilane is performed under slightly basic conditions. The use of a small amount of an alkaline catalyst, such as an alkali metal hydroxide, can drive the reaction towards the desired tetramer.[2]

Issue 3: Oily or Gummy Product Instead of Crystalline Solid

  • Question: My final product is an oil or a sticky solid, not the expected white crystalline powder. What could be the reason for this?

    Answer: The formation of an oily or gummy product suggests a high concentration of linear siloxane oligomers and a mixture of various cyclic species rather than the pure crystalline tetramer. This can be a result of improper pH control during the hydrolysis step. Weakly acidic or basic conditions can lead to the formation of predominantly linear siloxanes.

    Inadequate purification can also be a cause. If the recrystallization process is not effective, these lower molecular weight oligomers will remain, preventing the crystallization of the pure OPCS. Ensure that the chosen recrystallization solvent provides a significant difference in solubility for OPCS at high and low temperatures to allow for effective purification.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am having trouble purifying my this compound by recrystallization. What are the best practices?

    Answer: Recrystallization is the most common and effective method for purifying OPCS. The key to a successful recrystallization is the selection of an appropriate solvent. An ideal solvent should dissolve the OPCS well at its boiling point but have low solubility at room temperature or below. Several solvents have been reported to be effective for the recrystallization of OPCS, including acetic acid, ethyl acetate, benzene (B151609), and a mixture of benzene and ethanol.

    Key steps for effective recrystallization:

    • Solvent Selection: Choose a solvent from the recommended list (see table below) where OPCS has a steep solubility curve.

    • Dissolution: Use the minimum amount of hot solvent to completely dissolve the crude product. Using an excess of solvent will result in a lower recovery of the purified product.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling generally leads to the formation of larger, purer crystals.

    • Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering impurities.

    • Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.

Data Presentation

Table 1: Influence of Reaction Solvent on OPCS Synthesis Yield

Starting MaterialSolventCatalystYield (%)Reference
DiphenyldimethoxysilaneAcetoneAqueous NaOH (100 ppm)> 90[2]
DiphenyldihalosilaneToluene/Hexane/MethanolAlkaline Rearrangement Catalyst68 - 72[1]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (weight %)Reference
Acetone3.2[1][3]
Methyl iso-butyl ketone1.9[1][3]
iso-Propyl alcohol0.1[1][3]
Ethyl acetate3.6[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Diphenyldimethoxysilane

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis.[2]

Materials:

  • Diphenyldimethoxysilane

  • Acetone

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1% w/v)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 100 parts by weight of diphenyldimethoxysilane and 200 parts by weight of acetone.

  • To this mixture, add a sufficient amount of a dilute aqueous NaOH solution to achieve a concentration of approximately 100 ppm of NaOH in the reaction mixture.

  • Heat the mixture to reflux with continuous stirring. Precipitation of the white, crystalline this compound product should begin within approximately 40 minutes.

  • Continue refluxing for a total of five hours to ensure the reaction is complete.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetone to remove any soluble impurities.

  • Dry the purified this compound under vacuum.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., Ethyl Acetate or a Benzene/Ethanol mixture)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

  • Continue adding the hot solvent portion-wise until the solid has just completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Purity in OPCS Synthesis symptom1 Low or Broad Melting Point start->symptom1 symptom2 Oily or Gummy Product start->symptom2 symptom3 Low Yield start->symptom3 cause1 Incorrect pH (Formation of Trimers/Linear Oligomers) symptom1->cause1 cause2 Ineffective Purification symptom1->cause2 symptom2->cause1 symptom2->cause2 cause3 Suboptimal Solvent Choice (Product remains in solution) symptom3->cause3 cause4 Incomplete Reaction symptom3->cause4 solution1 Adjust pH to be slightly basic. Use alkaline catalyst. cause1->solution1 solution2 Optimize Recrystallization: - Select appropriate solvent - Use minimum hot solvent - Slow cooling cause2->solution2 solution3 Use a solvent where OPCS is sparingly soluble at RT. cause3->solution3 solution4 Increase reflux time. Ensure adequate temperature. cause4->solution4

Caption: Troubleshooting workflow for low purity in this compound synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates / Side Products cluster_product Desired Product reactant Diphenyldichlorosilane or Diphenyldialkoxysilane hydrolysis Hydrolysis reactant->hydrolysis diol Diphenylsilanediol hydrolysis->diol trimer Hexaphenylcyclotrisiloxane (Trimer - Acidic pH) diol->trimer Acidic Conditions linear Linear Siloxane Oligomers (Neutral/Weak pH) diol->linear Neutral/Weak Conditions product This compound (Tetramer - Basic pH) diol->product Basic Conditions

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Octaphenylcyclotetrasiloxane (OPCTS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of octaphenylcyclotetrasiloxane (OPCTS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the scaled-up synthesis of OPCTS.

Issue 1: Low Yield of this compound

A common challenge when scaling up the synthesis of OPCTS is a lower-than-expected yield. Several factors can contribute to this issue.

Potential CauseRecommended Action
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. For hydrolysis methods, refluxing for 1 to 6 hours is typical.[1] Monitor the reaction progress using appropriate analytical techniques such as TLC or GC. - Temperature: Verify that the reaction is maintained at the optimal temperature. For hydrolysis of diphenyldialkoxysilanes, the reaction is typically conducted at reflux.[1]
Suboptimal pH Control - The pH of the reaction mixture is critical, especially when starting from diphenylsilanediol, as improper pH can lead to the formation of a mixture of condensation products, including dimers, trimers, and pentamers, instead of the desired this compound.[1] - For base-catalyzed hydrolysis, ensure the correct concentration of the base is used. Acidic conditions can favor the formation of hexaphenylcyclotrisiloxane (B1329326) (P3), while basic conditions favor this compound (P4).[1]
Poor Product Precipitation - The choice of solvent is crucial for achieving high yields, as the limited solubility of OPCTS in the reaction medium drives the equilibrium towards product formation and precipitation.[1][2] - If the product is not precipitating effectively, consider changing the solvent or solvent mixture. Oxygenated organic solvents like ketones (e.g., acetone), ethers, and esters are often preferred.[1][2]
Side Reactions - When using alcohols as solvents in the hydrolysis of diphenyldialkoxysilanes, side reactions can occur, leading to the formation of by-product alkoxy species.[2][3] To minimize this, it is preferable to use ketones or ethers, either alone or in excess when used with alcohols.[2][3]

Issue 2: Impure Product

Obtaining a final product with low purity is another significant hurdle in scaling up OPCTS synthesis.

Potential CauseRecommended Action
Formation of Byproducts - As mentioned, incorrect pH control can lead to the formation of undesired cyclic siloxanes (dimers, trimers, etc.).[1] - The use of weak acids or bases may result in the formation of linear siloxane oligomers as the major product.[3]
Contamination from Starting Materials - The purity of the starting materials, such as diphenyldichlorosilane, directly impacts the quality of the final OPCTS.[4] It may be necessary to purify the starting materials before use.[4]
Ineffective Purification - Recrystallization is a common method for purifying OPCTS.[5] Suitable solvents for recrystallization include acetic acid, ethyl acetate, benzene (B151609), or a mixture of benzene and ethanol.[5]
Low Melting Point of Product - A low melting point of the final product is often an indicator of low purity.[1][2]

Issue 3: Difficulty with Product Isolation and Filtration

Handling large quantities of precipitated product can present logistical challenges.

Potential CauseRecommended Action
Fine Particle Size - If the precipitate is too fine, it can clog filters and make filtration slow and difficult. Consider adjusting the cooling rate after the reaction; slower cooling may promote the growth of larger crystals.
Solvent Choice for Washing - The precipitated product should be washed with a solvent in which it is sparingly soluble to remove impurities without significant product loss. Acetone (B3395972) is a commonly used wash solvent.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The two most common industrial methods for producing this compound are the hydrolysis of diphenyldichlorosilane and the hydrolysis of diphenyldialkoxysilanes.[1][5]

Q2: How does the choice of solvent impact the yield and purity of OPCTS?

A2: The solvent plays a critical role in the synthesis of OPCTS. An ideal solvent will dissolve the reactants (e.g., diphenyldialkoxysilane) but have limited solubility for the OPCTS product.[1][2] This causes the OPCTS to precipitate out of the solution as it forms, which shifts the reaction equilibrium to favor product formation, leading to higher yields.[1][2] Oxygenated solvents such as ketones, ethers, and esters are often effective for this purpose.[1][2]

Q3: What is the role of the catalyst in the synthesis of OPCTS?

A3: In hydrolysis-based methods, a base catalyst is typically used. The strength of the base can influence the product distribution, with basic conditions favoring the formation of this compound (P4) over other cyclic siloxanes.[1] In newer methods, a copper-based N-heterocyclic carbene (NHC) catalyst has been shown to facilitate the dehydrogenative self-coupling of diphenylsilane (B1312307) to form OPCTS at room temperature.[6]

Q4: What are the key safety considerations when scaling up the synthesis of OPCTS?

A4: When scaling up any chemical synthesis, it is crucial to consider the potential for exothermic reactions. The hydrolysis of chlorosilanes can be highly exothermic and release corrosive hydrogen chloride gas. Careful control of reagent addition rates and adequate cooling capacity are essential to prevent thermal runaways. A thorough safety review and, if possible, reaction calorimetry studies should be conducted before attempting a large-scale synthesis.

Q5: How can I purify the crude this compound?

A5: The most common method for purifying OPCTS is recrystallization.[5] Effective solvent systems for recrystallization include acetic acid, ethyl acetate, benzene, or a mixture of benzene and ethanol.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterHydrolysis of DiphenyldichlorosilaneHydrolysis of DiphenyldialkoxysilaneCopper-Catalyzed Dehydrogenative Coupling
Starting Material DiphenyldichlorosilaneDiphenyldialkoxysilane (e.g., diphenyldimethoxysilane)Diphenylsilane
Typical Reagents Water, base (e.g., alkali metal hydroxide)Water, base catalyst (e.g., NaOH)CuIPr catalyst, sodium tert-butoxide
Typical Solvents Aprotic organic solventsOxygenated solvents (e.g., acetone)THF
Reaction Temperature 40-80 °CRefluxRoom temperature
Reaction Time 1-6 hours~5 hours~1 hour
Reported Yield 68-72%>90%Quantitative
Key Considerations Can produce large volumes of saltwater byproduct; requires careful pH control.[1]High yield due to product precipitation; choice of solvent is critical.[1]Mild reaction conditions; air and moisture stable catalyst.[6]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (weight percent)
Acetone3.2%
Methyl isobutyl ketone1.9%
Isopropyl alcohol0.1%
Ethyl acetate3.6%

(Data sourced from[3])

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound via Hydrolysis of Diphenyldimethoxysilane

This protocol is based on a high-yield method that relies on the precipitation of the product from the reaction mixture.[1]

Materials:

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, charge 100 parts by weight of diphenyldimethoxysilane.

  • Add approximately 160 parts by weight of acetone and stir until the diphenyldimethoxysilane is fully dissolved.

  • Add 1.1 moles of deionized water per mole of diphenyldimethoxysilane.

  • Add a sufficient amount of NaOH to achieve a concentration of 100 ppm in the reaction mixture.

  • Heat the solution to reflux and maintain reflux for approximately 5 hours. Precipitation of this compound should be observed starting around 40 minutes into the reflux.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Filter the precipitated product using a Büchner funnel or other suitable filtration apparatus.

  • Wash the collected solid with acetone to remove any remaining impurities.

  • Dry the purified this compound under vacuum.

Protocol 2: Copper-Catalyzed Synthesis of this compound

This protocol describes a facile, room-temperature synthesis of OPCTS.[6]

Materials:

  • CuIPr (copper N,N′-bis(2,6-diisopropylphenyl)imidazol-2-ylidine)

  • Sodium tert-butoxide

  • Tetrahydrofuran (THF)

  • Diphenylsilane

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, add CuIPr (0.030 mmol), sodium tert-butoxide (0.12 mmol), and THF (5 mL). The reaction can be performed open to the air.

  • Stir the heterogeneous solution for 10 minutes.

  • Add diphenylsilane (1.0 mmol) to the reaction mixture. An immediate color change to bright yellow should be observed.

  • Continue stirring for 1 hour, during which time the reaction solution will darken significantly.

  • Upon completion of the reaction, the product can be isolated and purified.

Visualizations

experimental_workflow cluster_hydrolysis Hydrolysis Method cluster_cu_catalyzed Copper-Catalyzed Method start_h Charge Reactor with Diphenyldialkoxysilane and Solvent add_reagents_h Add Water and Base Catalyst start_h->add_reagents_h reflux Heat to Reflux (approx. 5 hours) add_reagents_h->reflux precipitate_h Product Precipitates reflux->precipitate_h cool_h Cool to Room Temperature precipitate_h->cool_h filter_h Filter Precipitate cool_h->filter_h wash_h Wash with Acetone filter_h->wash_h dry_h Dry Product wash_h->dry_h start_cu Charge Reactor with CuIPr, NaOtBu, and THF stir_cu1 Stir for 10 minutes start_cu->stir_cu1 add_silane Add Diphenylsilane stir_cu1->add_silane stir_cu2 Stir for 1 hour at Room Temperature add_silane->stir_cu2 isolate Isolate and Purify Product stir_cu2->isolate

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurity start Low Yield or Impure Product check_reaction_time Is reaction time sufficient? start->check_reaction_time check_byproducts Are byproducts forming? start->check_byproducts check_temp Is reaction temperature optimal? check_reaction_time->check_temp check_ph Is pH correctly controlled? check_temp->check_ph check_precipitation Is product precipitating effectively? check_ph->check_precipitation check_starting_materials Are starting materials pure? check_byproducts->check_starting_materials check_purification Is purification method effective? check_starting_materials->check_purification

Caption: Troubleshooting decision tree for OPCTS synthesis.

References

Technical Support Center: Catalyst Selection for Octaphenylcyclotetrasiloxane Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ring-opening polymerization (ROP) of octaphenylcyclotetrasiloxane (D4Ph). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to catalyst selection and experimental procedures.

Troubleshooting Guide

This section addresses common issues encountered during the ring-opening polymerization of this compound.

Question: Why is my polymerization not initiating or proceeding at a very slow rate?

Answer:

Several factors can contribute to poor or no initiation of the polymerization reaction. Consider the following troubleshooting steps:

  • Catalyst Inactivity:

    • Anionic Catalysts: Anionic initiators, such as silanolates, can form inactive aggregates, which will hinder the polymerization process.[1] Ensure the catalyst is properly solubilized in the reaction medium. The choice of solvent is critical, with liquid hydrocarbons being suitable options.[1]

    • Cationic Catalysts: The presence of water can be a crucial factor in cationic ring-opening polymerization (CROP), acting as both a potential promoter and an inhibitor.[1] The exact role of water can be complex and is a subject of debate.[1] Ensure your reagents and glassware are appropriately dried if water is suspected to be an inhibitor for your specific catalytic system.

    • Catalyst Purity: Impurities in the catalyst can poison it. Use high-purity catalysts and handle them under inert conditions if they are sensitive to air or moisture.

  • Monomer Purity: The purity of this compound is crucial. Impurities can act as inhibitors or chain-terminating agents. High-quality D4Ph should have a purity of at least 99.5%.[2]

  • Insufficient Temperature: Some catalytic systems require a specific activation temperature to initiate polymerization. Consult the literature for the recommended temperature range for your chosen catalyst. For instance, cationic polymerization of octamethylcyclotetrasiloxane (B44751) (a related monomer) using Maghnite-H+ was conducted at 60°C.[3]

Logical Relationship for Troubleshooting Low Polymerization Rate

Troubleshooting_Low_Rate cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Polymerization Catalyst Catalyst Inactivity Problem->Catalyst Monomer Monomer Impurity Problem->Monomer Temp Incorrect Temperature Problem->Temp Sol_Catalyst Check Catalyst Solubility & Purity. Control Water Content. Catalyst->Sol_Catalyst Sol_Monomer Use High-Purity Monomer (>99.5%) Monomer->Sol_Monomer Sol_Temp Verify & Adjust Reaction Temperature Temp->Sol_Temp

Caption: Troubleshooting logic for low polymerization rates.

Question: The resulting polymer has a low molecular weight and a broad molecular weight distribution. What could be the cause?

Answer:

Achieving a high molecular weight with a narrow polydispersity index (PDI) is often a key objective. Several factors can lead to undesirable results:

  • Backbiting and Redistribution Reactions: In anionic polymerization, the process can be an equilibrium between polymerization and depolymerization, leading to the formation of low molecular weight cyclic products.[4] This is particularly prominent with diphenyl-containing siloxanes due to steric factors.[1]

  • Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents, terminating the growing polymer chain prematurely and initiating a new, shorter chain.

  • Catalyst Concentration: An inappropriate catalyst-to-monomer ratio can affect the polymerization kinetics and the final molecular weight. Higher catalyst concentrations can lead to more initiation sites and consequently lower molecular weight polymers.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes promote side reactions, such as chain scission or redistribution, which broaden the molecular weight distribution.

Experimental Workflow to Optimize Molecular Weight

Optimize_MW Start Start: Low MW / Broad PDI Purify Purify Monomer & Solvent Start->Purify Optimize_Cat Optimize Catalyst Concentration Purify->Optimize_Cat Control_T Control Reaction Temperature & Time Optimize_Cat->Control_T Analyze Analyze Polymer (GPC) Control_T->Analyze Analyze->Purify Re-optimize End End: Desired MW / Narrow PDI Analyze->End Achieved

Caption: Workflow for optimizing polymer molecular weight.

Frequently Asked Questions (FAQs)

Question: What are the common types of catalysts used for the ring-opening polymerization of this compound?

Answer:

The ring-opening polymerization of cyclosiloxanes like D4Ph can be initiated by various types of catalysts, broadly categorized as anionic, cationic, and organocatalytic systems.

  • Anionic Catalysts: These are highly efficient for the ROP of cyclosiloxanes. Examples include:

    • Alkali metal hydroxides (e.g., KOH, NaOH).[5]

    • Silanolates (e.g., potassium vinylsilanolate).[1]

    • Phosphazene bases, such as cyclic trimeric phosphazene base (CTPB), have been shown to be highly efficient for the copolymerization of octamethylcyclotetrasiloxane (D4) and this compound under mild conditions.[1]

    • Urea anions have also been used as catalysts.[1]

  • Cationic Catalysts: Strong acids are typically used to initiate cationic polymerization. Examples include:

    • Protic acids like sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (triflic acid).[1][5]

    • Solid acid catalysts such as synthetic and natural silicon aluminates (e.g., bentonite) and Maghnite-H+.[1][3]

    • Photoacid generators, like diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (DPI), can initiate cationic ROP upon UV irradiation.[6][7]

  • Organocatalysts: Guanidines have been identified as effective organocatalysts for the ROP of cyclotrisiloxanes using silanols as initiators.[8]

Catalyst TypeExamplesKey Characteristics
Anionic KOH, NaOH, Potassium silanolates, Phosphazene basesHigh efficiency, sensitive to impurities, risk of backbiting.
Cationic H₂SO₄, Triflic acid, Solid acids (e.g., Bentonite)Initiated by strong acids, water content can be critical.
Photoinitiated Cationic Diphenyl iodonium hexafluorophosphate (DPI)Spatiotemporal control, initiated by light.[6][7]
Organocatalytic GuanidinesMetal-free, controlled polymerization with silanol (B1196071) initiators.[8]

Question: What are the key properties and applications of polydiphenylsiloxane derived from this compound?

Answer:

Polydiphenylsiloxane, synthesized from the ROP of D4Ph, possesses several advantageous properties due to the presence of phenyl groups on the siloxane backbone. These properties make it suitable for a range of high-performance applications.

  • Properties:

    • High Thermal Stability: The phenyl groups enhance the thermal and oxidative stability of the polymer compared to polydimethylsiloxane.

    • Radiation Resistance: Phenyl-containing silicones exhibit improved resistance to high-energy radiation.[2][9]

    • High Refractive Index: The presence of phenyl groups increases the refractive index of the material.[9]

    • Good Lubricating Properties: These polymers often have excellent lubricating characteristics.[2]

    • Compatibility with Organic Materials: Phenyl silicones show better compatibility with other organic polymers and materials.[2]

  • Applications:

    • High-Performance Fluids and Greases: Used as high-temperature lubricating oils and greases.

    • Heat-Resistant Materials: Employed in the formulation of heat-resistant resins, rubbers, and coatings.[2]

    • Pharmaceutical Intermediates: D4Ph itself is used in the synthesis of pharmaceutical intermediates.[4][10]

    • Polymer Modification: It can be used as a modifier for other polymers like polyurethane, epoxy, and acrylic resins to impart properties such as high and low-temperature resistance and aging resistance.[9]

Experimental Protocols

Protocol 1: General Procedure for Anionic Ring-Opening Polymerization of D4Ph

This protocol provides a general guideline for the anionic ROP of D4Ph. Specific conditions may need to be optimized for the chosen catalyst and desired polymer properties.

  • Monomer and Solvent Preparation:

    • Dry the this compound (D4Ph) monomer under vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any moisture.

    • If using a solvent (e.g., toluene), ensure it is anhydrous by distilling it over a suitable drying agent (e.g., sodium/benzophenone).

  • Reaction Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

    • Purge the system with dry nitrogen or argon to create an inert atmosphere.

  • Polymerization:

    • Charge the flask with the dried D4Ph monomer and anhydrous solvent (if applicable).

    • Heat the mixture to the desired reaction temperature (e.g., 120-150°C) with stirring until the monomer is completely dissolved.

    • Prepare a solution of the anionic catalyst (e.g., a dilute solution of KOH in a suitable solvent or a phosphazene base).

    • Inject the catalyst solution into the hot monomer solution under a positive pressure of inert gas.

    • Monitor the progress of the polymerization by periodically taking samples and analyzing the viscosity or by using techniques like Gel Permeation Chromatography (GPC).

  • Termination and Purification:

    • Once the desired molecular weight or conversion is reached, terminate the polymerization by adding a suitable agent (e.g., a silyl (B83357) chloride or a weak acid like acetic acid).

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and catalyst residues.

    • Dry the final polymer product under vacuum until a constant weight is achieved.

Protocol 2: General Procedure for Cationic Ring-Opening Polymerization of D4Ph

This protocol outlines a general procedure for the cationic ROP of D4Ph.

  • Monomer and Solvent Preparation:

    • As with the anionic procedure, ensure the D4Ph monomer and any solvent are thoroughly dried, as water can interfere with the reaction.[1]

  • Reaction Setup:

    • Use a similar flame-dried glassware setup as described for the anionic polymerization, ensuring an inert atmosphere.

  • Polymerization:

    • Add the D4Ph monomer and solvent to the reaction flask and bring it to the desired temperature.

    • Carefully add the cationic catalyst (e.g., a strong protic acid like triflic acid) to the reaction mixture. The amount of catalyst is typically very small (e.g., 1-3 wt%).[1]

    • Allow the polymerization to proceed with stirring. The reaction time can vary from a few hours to several hours.[1]

  • Termination and Work-up:

    • Terminate the reaction by adding a weak base (e.g., ammonium (B1175870) carbonate or a tertiary amine) to neutralize the acid catalyst.

    • Filter the solution to remove any precipitated salts.

    • Isolate the polymer by precipitation in a non-solvent, followed by washing and drying as described in the anionic protocol.

References

Technical Support Center: Controlling Polysiloxane Molecular Weight from Octaphenylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysiloxanes from octaphenylcyclotetrasiloxane (D4Ph). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the molecular weight of polyphenylsiloxanes.

Troubleshooting Guide

This guide addresses common issues encountered during the ring-opening polymerization (ROP) of this compound.

Issue 1: The molecular weight of the resulting polysiloxane is significantly lower than theoretically predicted.

Possible Cause Suggested Solution
Presence of Impurities: Water, alcohols, or other protic impurities in the monomer or solvent can act as chain transfer agents or terminate the polymerization, leading to shorter polymer chains.Ensure all glassware is rigorously dried. Distill the monomer and solvents before use. Store all reagents under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Initiator/Monomer Ratio: An excess of initiator will lead to a higher number of polymer chains, each with a lower molecular weight for a given amount of monomer.Carefully calculate and precisely measure the molar ratio of the initiator to the monomer. A lower initiator concentration will generally result in a higher molecular weight.[1]
Side Reactions: Intramolecular "backbiting" or intermolecular chain transfer reactions can compete with propagation, leading to the formation of cyclic oligomers and a lower overall molecular weight.[1][2][3]Optimize reaction conditions. For cationic ROP, using a photoacid catalyst with a non-nucleophilic counteranion can help form tight ion pairs, reducing the reactivity of the active species and minimizing side reactions.[1][2][3] For anionic ROP, ensure the reaction temperature is appropriate, as higher temperatures can favor backbiting.
Premature Termination: The active propagating species may be quenched before all the monomer is consumed.Ensure the reaction is carried out under strictly anhydrous and inert conditions. If using a catalyst that requires neutralization, ensure this step is performed promptly at the end of the polymerization to prevent depolymerization.[4]

Issue 2: The molecular weight distribution (polydispersity index, PDI or Đ) of the polysiloxane is broad (e.g., > 1.3).

Possible Cause Suggested Solution
Slow Initiation: If the initiation rate is slower than the propagation rate, not all chains will start growing at the same time, leading to a broader distribution of chain lengths.Select an initiator that provides a rapid and quantitative initiation. For anionic ROP, strong bases are often effective. For photoinitiated cationic ROP, ensure the light source provides sufficient energy for efficient initiator activation.
Chain Transfer Reactions: As mentioned above, chain transfer to monomer, solvent, or impurities can lead to the formation of new chains with different lengths, broadening the PDI.Purify all reagents and solvents meticulously. Consider using a solvent that is less prone to chain transfer.
Equilibration Reactions: In some systems, especially at higher temperatures or with certain catalysts, redistribution of siloxane bonds can occur, leading to a broader, thermodynamically controlled molecular weight distribution.For living polymerizations, it is often necessary to work at lower temperatures and to quench the reaction before equilibration becomes significant. The choice of catalyst is also critical; for instance, certain photoacid catalysts in cationic ROP can minimize side reactions and provide better control.[1][3]

Issue 3: The polymerization reaction is very slow or does not proceed to completion.

Possible Cause Suggested Solution
Inactive Catalyst/Initiator: The catalyst or initiator may have degraded due to exposure to air or moisture.Use freshly prepared or properly stored catalysts and initiators.
Insufficient Catalyst Loading: The concentration of the catalyst may be too low to achieve a practical reaction rate.Increase the catalyst loading. Refer to literature for typical catalyst-to-monomer ratios for the specific system being used.[3]
Low Reaction Temperature: The reaction temperature may be too low for the chosen catalytic system.Increase the reaction temperature. However, be mindful that higher temperatures can also promote side reactions. An optimal temperature that balances reaction rate and control should be determined.
Monomer Purity: Impurities in the this compound monomer can inhibit the catalyst.Purify the monomer by recrystallization or sublimation before use.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for controlling the molecular weight of polysiloxanes derived from this compound?

A1: The primary methods for controlling the molecular weight are anionic and cationic ring-opening polymerization (ROP).[3][4] In both cases, the molecular weight can be controlled by adjusting the molar ratio of the monomer to the initiator, assuming a living polymerization mechanism where chain termination and transfer reactions are absent. Photoinitiated cationic ROP has also emerged as a powerful technique for achieving well-defined polysiloxanes with predetermined molar masses and low dispersities.[2][5][6]

Q2: How can I predict the molecular weight of the final polysiloxane?

A2: For a living polymerization, the number-average molecular weight (Mn) can be predicted using the following formula:

Mn = (Mmonomer / I0) * [Monomer]0 * Conversion

Where:

  • Mmonomer is the molar mass of this compound.

  • I0 is the initial concentration of the initiator.

  • [Monomer]0 is the initial concentration of the monomer.

  • Conversion is the fraction of monomer that has polymerized.

Q3: What are the advantages of using photoinitiated cationic ROP?

A3: Photoinitiated cationic ROP offers several advantages, including:

  • Temporal Control: The polymerization can be started and stopped by turning a light source on and off, allowing for precise control over the reaction time and polymer chain growth.[1][3]

  • Mild Reaction Conditions: These polymerizations can often be carried out at room temperature, which helps to suppress side reactions.

  • Spatial Control: It is possible to pattern the polymerization by selectively irradiating specific areas.

  • Reduced Side Reactions: The use of specific photoacid generators can lead to more stable active species, minimizing backbiting and chain transfer reactions, resulting in polymers with low dispersity.[1][2][3]

Q4: What analytical techniques are essential for characterizing the molecular weight of polysiloxanes?

A4: The most common and powerful technique is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). GPC separates polymer molecules based on their hydrodynamic volume, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for end-group analysis to determine Mn, and viscometry.[2][5]

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (D4Ph), purified by recrystallization.

  • Anhydrous toluene (B28343).

  • Initiator solution (e.g., n-butyllithium in hexanes or potassium silanolate).

  • Terminating agent (e.g., chlorotrimethylsilane).

  • Dry, inert gas (nitrogen or argon).

Procedure:

  • Assemble a flame-dried reaction flask equipped with a magnetic stirrer and a rubber septum under a positive pressure of inert gas.

  • Add the purified D4Ph to the flask.

  • Add anhydrous toluene via a syringe to dissolve the monomer.

  • Calculate the required amount of initiator solution to achieve the target molecular weight.

  • Inject the initiator solution into the reaction mixture with vigorous stirring. The solution may change color, indicating the formation of living anionic chain ends.

  • Allow the polymerization to proceed at the desired temperature (e.g., room temperature or elevated temperature) for the specified time. Monitor the reaction progress by taking aliquots and analyzing them by GPC.

  • Once the desired conversion is reached, quench the polymerization by adding a terminating agent, such as chlorotrimethylsilane.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer's molecular weight and PDI using GPC.

Protocol 2: Photoinitiated Cationic Ring-Opening Polymerization of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (D4Ph), purified by recrystallization.

  • Anhydrous solvent (e.g., toluene or dichloromethane).

  • Photoacid generator (PAG), e.g., a diaryliodonium salt.

  • Initiator (e.g., a short-chain alcohol).

  • UV light source with appropriate wavelength and intensity.

  • Dry, inert gas (nitrogen or argon).

Procedure:

  • In a reaction vessel suitable for photopolymerization (e.g., a quartz tube), dissolve the purified D4Ph, the PAG, and the initiator in the anhydrous solvent under an inert atmosphere.

  • Ensure the solution is well-mixed.

  • Irradiate the solution with the UV light source while maintaining a constant temperature.

  • Monitor the progress of the polymerization by taking samples at different time intervals and analyzing them by GPC.

  • After the desired polymerization time or monomer conversion is achieved, turn off the light source to stop the reaction.

  • Isolate the polymer by precipitation in a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum.

  • Characterize the molecular weight and PDI of the final polymer using GPC.

Data Presentation

Table 1: Influence of Initiator Concentration on Molecular Weight in a Living Anionic ROP of D4Ph

Target Mn ( g/mol )[Monomer]/[Initiator] RatioExperimental Mn ( g/mol )PDI (Đ)
5,000505,2001.05
10,00010010,5001.06
20,00020021,0001.08
50,00050053,0001.12

Note: These are representative data and actual results may vary depending on the specific experimental conditions.

Table 2: Effect of Catalyst Loading on Photoinitiated Cationic ROP of D4Ph

[Monomer]/[PAG] RatioIrradiation Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Đ)
100:0.25128518,0001.25
100:0.5129219,5001.24
100:1129820,1001.22

Note: Data adapted from studies on similar cyclosiloxanes and are illustrative for D4Ph.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Glassware_Prep Glassware Preparation Glassware_Prep->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination/ Quenching Propagation->Termination Isolation Polymer Isolation Termination->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization

Caption: General experimental workflow for the controlled polymerization of this compound.

troubleshooting_low_mw cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Molecular Weight Impurities Impurities Present Problem->Impurities Initiator_Ratio Incorrect Initiator/ Monomer Ratio Problem->Initiator_Ratio Side_Reactions Side Reactions (Backbiting) Problem->Side_Reactions Termination Premature Termination Problem->Termination Purify Purify Monomer & Solvents Impurities->Purify Recalculate Recalculate & Remeasure Ratios Initiator_Ratio->Recalculate Optimize Optimize Reaction Conditions (Temp, Catalyst) Side_Reactions->Optimize Inert_Atmosphere Ensure Inert Atmosphere Termination->Inert_Atmosphere

References

Technical Support Center: Analysis of Impurities in Octaphenylcyclotetrasiloxane (OPCTS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in octaphenylcyclotetrasiloxane (OPCTS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (OPCTS)?

A1: Common impurities in OPCTS can originate from its synthesis, which typically involves the hydrolysis of diphenyldichlorosilane or diphenyldialkoxysilanes.[1][2] These impurities may include:

  • Other cyclic siloxanes: Smaller or larger ring structures such as hexaphenylcyclotrisiloxane (B1329326) (D3) and decaphenylcyclopentasiloxane (D5).[3]

  • Linear siloxane oligomers: Short-chain linear polymers that did not cyclize during synthesis.

  • Residual starting materials: Unreacted diphenyldichlorosilane or diphenyldialkoxysilanes.

  • Residual solvents: Solvents used during synthesis or purification, such as toluene (B28343), acetone, ethanol, or hexane (B92381).[4][5][6][7]

  • Hydrolysis byproducts: Diphenylsilanediol.

  • Degradation products: Traces of benzene (B151609) may form if OPCTS is heated above 230°C in the presence of air.[8]

Q2: Which analytical techniques are best suited for analyzing OPCTS purity?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of OPCTS purity:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is effective for separating non-volatile impurities like other cyclic or linear siloxanes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, including residual solvents and smaller cyclic siloxanes.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying residual solvents and other organic impurities.[9]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional groups present and for a general quality assessment of the material.

Q3: How can I effectively remove impurities from my OPCTS sample?

A3: Recrystallization is a highly effective method for purifying OPCTS.[1][2] Common solvent systems for recrystallization include acetic acid, ethyl acetate, benzene, or a mixture of benzene and ethanol.[1][2] Optimizing the cooling rate and solvent choice is crucial to obtaining high-purity crystals and avoiding the product "oiling out".[10][11]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Peak Tailing 1. Active silanol (B1196071) groups on the column interacting with the analyte. 2. Column contamination or degradation. 3. Mobile phase pH is inappropriate for the analyte. 4. Column overload.1. Use an end-capped column or a column with a different stationary phase. 2. Flush the column with a strong solvent or replace it if necessary.[8][12] 3. Adjust the mobile phase pH. 4. Reduce the injection volume or sample concentration.[8]
Peak Fronting 1. Column overload.[13] 2. Sample solvent is stronger than the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase.
Split Peaks 1. Partially blocked column frit.[8] 2. Void in the column packing. 3. Co-elution of an impurity.1. Back-flush the column. If the problem persists, replace the frit or the column.[8] 2. Replace the column. 3. Optimize the mobile phase composition or gradient to improve resolution.
GC-MS Analysis
Problem Possible Cause Solution
Ghost Peaks (Siloxanes) 1. Bleed from the GC column's stationary phase.[14][15] 2. Degradation of the inlet septum.[15] 3. Contamination from vial caps, solvents, or glassware.[14]1. Condition the column according to the manufacturer's instructions. Use a low-bleed column. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Use high-purity solvents and bake out glassware. Run a blank to identify the source of contamination.
Poor Peak Shape 1. Thermal degradation of OPCTS or impurities in the hot injector. 2. Active sites in the injector liner.1. Lower the injector temperature. 2. Use a deactivated liner and replace it regularly.
No Peak for OPCTS 1. OPCTS is not volatile enough for the GC conditions.1. Use a high-temperature column and a high final oven temperature. For non-volatile impurities, HPLC is a more suitable technique.
NMR Analysis
Problem Possible Cause Solution
Unidentified Peaks 1. Residual solvents from synthesis or purification.1. Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[5][6][7]
Broad Phenyl Peaks 1. Presence of polymeric impurities. 2. Poor shimming of the magnet.1. Consider other analytical techniques like HPLC or GPC for polymer analysis. 2. Re-shim the spectrometer.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of OPCTS
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Gradient: Start with 70% acetonitrile, increase to 100% over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve OPCTS in tetrahydrofuran (B95107) (THF) or chloroform (B151607) at a concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurity Analysis
  • Column: High-temperature capillary column suitable for siloxane analysis (e.g., DB-5ht, 30 m x 0.25 mm x 0.1 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 350°C.

    • Hold: 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-800 m/z.

  • Sample Preparation: Dissolve OPCTS in a high-purity solvent like hexane or toluene at 1 mg/mL.

Protocol 3: NMR Sample Preparation for Residual Solvent Analysis
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: Dissolve approximately 10-20 mg of OPCTS in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is often included in the deuterated solvent.

  • Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for detecting low-level impurities.

Data Presentation

Table 1: Common Residual Solvents and their ¹H NMR Chemical Shifts (in CDCl₃)

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Ethanol1.25, 3.72Triplet, Quartet
Ethyl Acetate1.26, 2.05, 4.12Triplet, Singlet, Quartet
Hexane0.88, 1.26Multiplet, Multiplet
Toluene2.36, 7.17-7.29Singlet, Multiplet

Data adapted from established literature values.[5][6][7]

Table 2: Characteristic Mass Fragments for Siloxane Impurities in GC-MS

m/zPossible FragmentSignificance
[M-15]⁺Loss of a methyl group (•CH₃)Characteristic for methylsiloxanes, but loss of a phenyl group is more likely for OPCTS impurities.
73[Si(CH₃)₃]⁺Indicates trimethylsilyl (B98337) groups (less common for OPCTS impurities).
281C₇H₂₁O₄Si₄⁺Common fragment in cyclic methylsiloxanes.[1]
355C₉H₂₇O₅Si₅⁺Common fragment in cyclic methylsiloxanes.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis cluster_result Result OPCTS_Sample OPCTS Sample Dissolution Dissolution in appropriate solvent OPCTS_Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Non-volatile impurities GCMS GC-MS Analysis Dissolution->GCMS Volatile impurities NMR NMR Analysis Dissolution->NMR Structural info & residual solvents Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Quantification Quantification Purity_Assessment->Quantification Impurity_ID->Quantification Final_Report Final Purity Report Quantification->Final_Report

Caption: Workflow for the comprehensive analysis of impurities in OPCTS.

troubleshooting_logic Problem Analytical Problem (e.g., Poor Peak Shape) Check_All_Peaks Problem affects all peaks? Problem->Check_All_Peaks System_Issue System/Method Issue (e.g., blocked frit, mobile phase) Check_All_Peaks->System_Issue Yes Analyte_Specific_Issue Analyte-Specific Issue (e.g., column interaction, co-elution) Check_All_Peaks->Analyte_Specific_Issue No Solution1 Action: Check system, back-flush column, check mobile phase System_Issue->Solution1 Solution2 Action: Change column, optimize mobile phase, dilute sample Analyte_Specific_Issue->Solution2

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Validation & Comparative

Octaphenylcyclotetrasiloxane: A Standard Reference Material for Silicon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate silicon quantification, Octaphenylcyclotetrasiloxane (OPCTS) serves as a critical Standard Reference Material (SRM). This guide provides a comprehensive comparison of OPCTS with other available standards, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reference material for your analytical needs.

This compound, a well-characterized organosilicon compound, is offered by the National Institute of Standards and Technology (NIST) as SRM 1066a.[1] Its primary application is in the preparation of oil-based solutions with a certified concentration of silicon, making it an indispensable tool for calibrating analytical instruments and validating methods for silicon determination in lubricating oils and similar petroleum-based products.[1]

Comparative Analysis of Silicon Standard Reference Materials

The selection of an appropriate SRM is paramount for achieving reliable and traceable analytical results. While OPCTS is a primary and highly characterized standard, other materials are also utilized for silicon analysis. This section compares OPCTS with commercially available silicon-in-oil standards, which are often traceable to NIST SRMs.

FeatureThis compound (NIST SRM 1066a)Commercial Silicon-in-Oil Standards
Certified Silicon Content 14.14 ± 0.07 weight percent[1]Typically available in various concentrations (e.g., 1000 µg/g)[2]
Traceability Primary Standard Reference Material from NISTOften traceable to NIST SRMs[2]
Form Crystalline solid[1]Liquid solution in a base oil matrix[2]
Matrix Compatibility Excellent solubility in lubricating oils and petroleum products[1]Pre-dissolved in a specific oil matrix, which may or may not match the sample matrix
Purity Essentially free from other metals; total impurities estimated to be less than 0.01 percent by weight[1]Purity of the silicon compound may not be as rigorously characterized as a primary SRM
Stability Lubricating-oil solutions with concentrations up to 200 ppm are stable at 75 °C[1]Stability is certified by the manufacturer for the unopened product
Certification Methods Wet-ashing with gravimetric determination and 14 MeV neutron activation analysis[1]Typically certified using techniques like ICP-OES, with calibration traceable to primary standards[3]

Experimental Protocols

Accurate silicon determination relies on meticulous experimental procedures. Below are detailed protocols for the preparation of a standard solution using OPCTS and a general method for silicon analysis in lubricating oils by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Preparation of a 200 ppm Silicon Standard Solution using NIST SRM 1066a

This protocol is adapted from the Certificate of Analysis for NIST SRM 1066a.[1]

Materials:

  • NIST SRM 1066a (this compound)

  • Xylene

  • Lubricating oil (base oil)

  • 200 mL flask

  • Hot plate

  • Analytical balance

Procedure:

  • Dry a small amount (approximately 0.2 g) of SRM 1066a over fresh phosphorus pentoxide in a desiccator for two hours.

  • Quickly and accurately weigh 0.141 g of the dried SRM 1066a into a 200 mL flask. This mass of OPCTS is equivalent to 20 mg of silicon.

  • Add 4 g of xylene to the flask.

  • Gently heat the flask on a hot plate, swirling continuously until the solid has completely dissolved. Avoid charring the solution.

  • In a separate flask, heat 95 g of lubricating oil to 70 °C.

  • Carefully pour the hot oil into the silicon solution.

  • Allow the solution to cool to room temperature.

  • Add enough cool lubricating oil to bring the total weight of the solution to 100 ± 0.5 g.

  • Immediately reheat the solution to 75 °C under reflux and maintain this temperature during use. The final concentration of silicon in this solution is 200 ppm.

experimental_workflow cluster_preparation Standard Preparation start Start: Weigh OPCTS dissolve Dissolve in Xylene start->dissolve add_oil Add Pre-heated Lubricating Oil dissolve->add_oil cool Cool to Room Temperature add_oil->cool adjust Adjust to Final Weight cool->adjust reheat Reheat and Reflux adjust->reheat end_prep 200 ppm Si Standard reheat->end_prep

Workflow for preparing a 200 ppm silicon standard solution from OPCTS.

Determination of Silicon in Lubricating Oil by ICP-OES

This is a generalized protocol based on ASTM D5185.[4]

Instrumentation:

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) with a radial plasma configuration is recommended for its high matrix tolerance.[4]

Reagents and Standards:

  • Kerosene or xylene (dilution solvent)

  • Organometallic silicon standard (e.g., prepared from NIST SRM 1066a or a commercial, traceable standard)

  • Internal standard (e.g., yttrium in oil)

Procedure:

  • Sample Preparation: Homogenize the used oil sample by vigorous shaking or sonication. Dilute the sample gravimetrically (e.g., 1:10) with the chosen solvent. For very viscous oils, pre-heating to 60 °C may be necessary.[4]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock silicon standard in the same solvent used for the samples. The concentration range of the standards should bracket the expected silicon concentration in the samples.

  • Internal Standard Addition: Add the internal standard to all samples, blanks, and calibration standards to correct for variations in sample introduction and plasma conditions.

  • Instrument Analysis: Aspirate the blank, standards, and samples into the ICP-OES. Measure the emission intensity of the silicon analytical wavelength (e.g., 288.158 nm).

  • Quantification: Construct a calibration curve by plotting the emission intensity of the standards against their known concentrations. Determine the silicon concentration in the samples from this calibration curve.

analytical_workflow cluster_analysis ICP-OES Analysis sample_prep Sample Preparation (Dilution) internal_std Add Internal Standard sample_prep->internal_std calibration Prepare Calibration Standards calibration->internal_std icp_oes ICP-OES Measurement internal_std->icp_oes quantification Quantification icp_oes->quantification

General workflow for silicon determination in oil by ICP-OES.

Conclusion

This compound (NIST SRM 1066a) stands as a primary reference material for the accurate determination of silicon in oil-based matrices. Its high purity, well-certified silicon content, and excellent solubility in non-polar solvents make it an ideal choice for establishing traceability and ensuring the quality of analytical measurements. While commercially available silicon-in-oil standards offer convenience, the use of a primary SRM like OPCTS is crucial for method validation and for assigning values to in-house control materials, ultimately leading to more reliable and defensible scientific data.

References

Comparing thermal stability of octaphenylcyclotetrasiloxane and octamethylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the superior thermal stability of octaphenylcyclotetrasiloxane over its methyl counterpart, octamethylcyclotetrasiloxane (B44751), a critical consideration for researchers and professionals in materials science and drug development. The substitution of methyl groups with bulkier, more rigid phenyl groups significantly enhances the thermal resilience of the siloxane ring structure.

This compound (D4-Ph) demonstrates a markedly higher thermal decomposition temperature compared to octamethylcyclotetrasiloxane (D4). This increased stability is primarily attributed to the greater bond strength and steric hindrance provided by the phenyl groups, which require more energy to undergo thermal degradation.

Quantitative Thermal Analysis

Thermal PropertyThis compound (D4-Ph)Octamethylcyclotetrasiloxane (D4)Source
Melting Point (°C) 196 - 20217.5[1][2]
Flash Point (°C) >20051[3]
Autoignition Temperature (°C) Not Available400
Onset of Decomposition (in N2, °C) ~480 (for 10% weight loss in a phenyl-containing silicone gel)~300 (for polydimethylsiloxane)[4][5]

The data clearly indicates that D4-Ph remains stable at significantly higher temperatures than D4. The onset of degradation for polymers derived from D4-Ph is consistently reported at higher temperatures than for those derived from D4.

Experimental Protocols

The following is a generalized experimental protocol for conducting Thermogravimetric Analysis (TGA) to determine the thermal stability of cyclosiloxanes.

Objective: To determine and compare the thermal decomposition profiles of this compound and octamethylcyclotetrasiloxane.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Sample pans (e.g., platinum, alumina)

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Oxidative gas supply (e.g., Air)

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cyclosiloxane is placed into a tared TGA sample pan.

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

    • The initial temperature is set to ambient (e.g., 25°C).

    • A heating program is established, typically a linear ramp rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800-1000°C).

  • Data Collection: The TGA instrument continuously measures the sample's weight as a function of temperature. The data is recorded as a thermogram, plotting percentage weight loss against temperature.

  • Analysis:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

    • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

  • Comparative Analysis: The thermograms of this compound and octamethylcyclotetrasiloxane are overlaid to directly compare their thermal decomposition profiles.

Mechanism of Thermal Stability

The enhanced thermal stability of this compound can be attributed to several factors related to its molecular structure. The bulky phenyl groups introduce significant steric hindrance, which restricts the rotational and vibrational movements of the Si-O-Si bonds in the siloxane ring. This rigidity makes it more difficult for the ring to undergo the bond rearrangements necessary for thermal decomposition.

Furthermore, the Si-C bonds in phenyl-substituted siloxanes are stronger than the Si-C bonds in methyl-substituted siloxanes. The cleavage of the Si-C bond is often an initial step in the thermal degradation of polysiloxanes.

Below is a diagram illustrating the structural differences and their impact on thermal stability.

G Structural Comparison and Thermal Stability D4Ph This compound Bulky phenyl groups High steric hindrance Stronger Si-C bonds HighStability Higher Thermal Stability D4Ph:f2->HighStability leads to D4Ph:f3->HighStability contributes to D4 Octamethylcyclotetrasiloxane Smaller methyl groups Low steric hindrance Weaker Si-C bonds LowStability Lower Thermal Stability D4:f2->LowStability leads to D4:f3->LowStability contributes to

Caption: Structure-Stability Relationship.

References

A Comparative Guide to Purity Analysis of Octaphenylcyclotetrasiloxane: HPLC vs. GC-MS and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with silicone-based materials, ensuring the purity of starting materials like octaphenylcyclotetrasiloxane (OPCTS) is critical for reproducible results and product quality. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of OPCTS, supported by experimental data and detailed methodologies.

This compound, a cyclic siloxane with eight phenyl groups, presents unique analytical challenges due to its high molecular weight, thermal stability, and lack of a strong UV chromophore. The choice of analytical technique significantly impacts the accuracy, precision, and scope of the purity assessment.

Comparison of Analytical Methods

While HPLC is a versatile technique for purity determination, GC-MS and qNMR offer alternative and often complementary information. The selection of the most appropriate method depends on the specific analytical requirements, such as the need for separation of non-volatile impurities, sensitivity, or absolute quantification without a specific reference standard for every impurity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Applicability to OPCTS Suitable for non-volatile and thermally labile impurities. Requires a suitable detector due to the weak UV absorbance of OPCTS.Excellent for volatile and semi-volatile impurities. Provides structural information for identification.Provides an absolute measure of purity against a certified internal standard. Does not require separation of impurities.
Sample Preparation Dissolution in a suitable organic solvent (e.g., THF, Chloroform).Dissolution in a volatile organic solvent (e.g., Hexane, Dichloromethane).Dissolution in a deuterated solvent with a certified internal standard.
Analysis Time 15 - 45 minutes per sample.20 - 60 minutes per sample.5 - 15 minutes per sample.
Selectivity High, can separate isomers and closely related compounds.Very high, combines chromatographic separation with mass-based identification.High, based on unique chemical shifts of different molecules.
Sensitivity Dependent on the detector. Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are preferred for siloxanes.High, especially in Selected Ion Monitoring (SIM) mode.Moderate, requires a sufficient concentration for accurate integration.
Impurity Profiling Can quantify known and unknown impurities if they are chromatographically resolved.Can identify and quantify volatile impurities based on their mass spectra.Can quantify total purity but does not separate or identify individual impurities.
Instrumentation Cost Moderate to High.High.Very High.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the absence of a strong chromophore in this compound, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended over a standard UV detector. A reversed-phase method is proposed for the separation of OPCTS from potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient Program: Start with 70% A, increase to 100% A over 20 minutes, hold for 10 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C.

    • Nebulizer Gas (Nitrogen): 60 psi.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Tetrahydrofuran (THF).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 300 °C at 15 °C/min, hold for 15 minutes.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Full scan mode (m/z 50-800) for impurity identification and Selected Ion Monitoring (SIM) mode for quantification of known impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Hexane.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the purity of this compound by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) containing a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Internal Standard: A certified reference material with a known purity, which has resonances that do not overlap with the analyte signals.

  • Experimental Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the well-resolved phenyl proton signals of this compound and a specific signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh OPCTS dissolve Dissolve in THF start->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect CAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate end Purity Result calculate->end Report

Caption: Experimental workflow for HPLC purity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh OPCTS dissolve Dissolve in Hexane start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Mass Spectra) detect->identify quantify Quantify Impurities (SIM) identify->quantify calculate Calculate Purity quantify->calculate end Purity Result calculate->end Report

Caption: Experimental workflow for GC-MS purity analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh OPCTS dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Absolute Purity integrate->calculate end Purity Result calculate->end Report

Caption: Experimental workflow for qNMR purity analysis of this compound.

Unveiling the Molecular Architecture of Octaphenylcyclotetrasiloxane: A Comparative Guide to its Crystalline Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating the atomic arrangement in a crystalline solid. This guide provides a comparative analysis of the crystallographic validation of octaphenylcyclotetrasiloxane, focusing on its known polymorphic forms. By presenting key experimental data and detailed protocols, we aim to offer a comprehensive resource for understanding the structural nuances of this versatile siloxane.

This compound (C₄₈H₄₀O₄Si₄) is a cyclic organosilicon compound with a well-defined molecular structure that has been the subject of detailed crystallographic studies. These investigations have revealed the existence of at least two polymorphic forms, each exhibiting distinct crystal packing and molecular conformations. This guide will compare the crystallographic data of the triclinic and monoclinic polymorphs of this compound, providing a clear illustration of how X-ray crystallography can be used to validate and differentiate these solid-state forms.

Comparative Crystallographic Data of this compound Polymorphs

The structural validation of the different crystalline forms of this compound is based on single-crystal X-ray diffraction data. The key parameters that differentiate the polymorphs are summarized in the table below. These data are extracted from seminal crystallographic studies and provide a quantitative basis for comparison.

ParameterTriclinic PolymorphMonoclinic Polymorph
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Temperature 143 KRoom Temperature
a (Å) 12.136(2)18.063(3)
b (Å) 12.433(3)10.593(2)
c (Å) 15.824(4)22.894(4)
α (°) 89.92(2)90
β (°) 84.14(2)104.68(2)
γ (°) 63.21(2)90
Volume (ų) 2111.4(8)4234.9
Z 24
Calculated Density (g/cm³) 1.2531.24
R-factor 0.0420.056

Experimental Protocols: From Crystal to Structure

The successful validation of a crystal structure is contingent upon a meticulous experimental workflow. The following protocols outline the key steps involved in the crystallographic analysis of this compound polymorphs, from crystal growth to data analysis.

Crystallization of Polymorphs

The formation of different polymorphs is highly dependent on the crystallization conditions. While specific proprietary methods may vary, the general approach to obtaining single crystals of this compound suitable for X-ray diffraction involves recrystallization from an appropriate solvent system.

The choice of solvent, temperature, and cooling rate are critical factors that can influence the resulting polymorphic form.

Single-Crystal X-ray Diffraction

The core of the structural validation lies in the single-crystal X-ray diffraction experiment. The general procedure is as follows:

  • Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. For the low-temperature triclinic structure, a cryostream is used to maintain the crystal at 143 K. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit between the model and the experimental data.

Visualizing the Crystallographic Workflow

The logical flow of the experimental process for validating the structure of this compound and its polymorphs can be visualized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Polymorph Crystallization cluster_analysis X-ray Crystallographic Analysis cluster_validation Structural Validation & Comparison start This compound (Powder) triclinic Recrystallization (e.g., CH2Cl2/MeOH, low T) start->triclinic Condition A monoclinic Recrystallization (e.g., Benzene, RT) start->monoclinic Condition B xrd Single-Crystal X-ray Diffraction triclinic->xrd monoclinic->xrd data_proc Data Processing xrd->data_proc structure_sol Structure Solution & Refinement data_proc->structure_sol validation Comparative Analysis of Crystallographic Data structure_sol->validation

A Comparative Study of Phenyl vs. Methyl Silicone Oils for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance characteristics of phenyl and methyl silicone oils, supported by experimental data and standardized testing protocols.

In the realm of advanced materials, silicone oils stand out for their versatility and unique physicochemical properties. Among the diverse range of silicone fluids, phenyl and methyl silicone oils represent two of the most significant classes, each offering distinct advantages tailored to specific applications. This guide provides a comprehensive comparison of their performance, backed by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

The fundamental difference between these two types of silicone oils lies in their chemical structure. Methyl silicone oils, or polydimethylsiloxanes (PDMS), feature methyl (-CH3) groups attached to the siloxane backbone. In contrast, phenyl silicone oils have some of these methyl groups replaced by phenyl (-C6H5) groups. This seemingly subtle modification imparts significant changes to the oil's properties, particularly enhancing its performance in extreme environments.[1][2][3]

Key Performance Characteristics: A Quantitative Comparison

The substitution of phenyl groups for methyl groups leads to notable improvements in several key performance indicators. The bulky phenyl groups provide steric hindrance and introduce aromaticity, which enhances thermal and oxidative stability.[4][5] The following tables summarize the quantitative differences between representative phenyl and methyl silicone oils.

Table 1: Thermal and Physical Properties

PropertyPhenyl Silicone Oil (High Phenyl Content)Methyl Silicone Oil (PDMS)Test Method
Thermal Stability (Open System) > 230 - 250°C[5]Up to 200 - 300°C (formulation dependent)TGA (e.g., ASTM E1131)
Flash Point, Open Cup (°C) ≥ 280 - 300[6]Varies with viscosity (e.g., >300 for 350 cSt)ASTM D92
Freezing Point (°C) ≤ -40[6]Varies with viscosity (e.g., -50 for 50 cSt)ASTM D7346
Refractive Index @ 25°C 1.4800 - 1.533[5][6]~1.403 (for 350 cSt)ASTM D1747
Specific Gravity @ 25°C 1.020 - 1.110[6]~0.970 (for 350 cSt)ASTM D1298

Table 2: Lubricity and Permeability

PropertyPhenyl Silicone OilMethyl Silicone Oil (PDMS)Test Method
Lubricity (Wear Scar Diameter, mm) Qualitatively superior; specific data not available in searches.Example: 0.689 mm (for a specific lubricant)[7]ASTM D4172
Gas Permeability Qualitatively lower than PDMS.[8]HighASTM D1434
Oxygen Permeability (Barrer) Data not available in searches.~600[9]ASTM D1434
Nitrogen Permeability (Barrer) Data not available in searches.~265-300[9]ASTM D1434

In-Depth Analysis of Performance Attributes

Thermal and Oxidative Stability

The introduction of phenyl groups significantly enhances the thermal and oxidative stability of silicone oil.[5][10][11] Phenyl silicone oils can withstand higher temperatures for longer periods without degradation, making them ideal for high-temperature applications such as heat transfer fluids, high-temperature bath fluids, and lubricants for high-temperature instruments.[12][13] In a closed, oxygen-free system, polyphenylmethylsiloxanes can be stable for thousands of hours at 250°C.[4]

Refractive Index

Phenyl silicone oils exhibit a higher refractive index compared to their methyl counterparts.[5] This property is directly related to the phenyl content; a higher concentration of phenyl groups results in a higher refractive index.[10] This makes phenyl silicone oils excellent candidates for use as refractive index matching fluids, optical fluids in sensors and imaging technologies, and in LED applications.[5]

Lubricity

While quantitative, direct comparative data is scarce in the public domain, it is widely reported that phenyl silicone oils offer superior lubricity over methyl silicone oils, especially under high-temperature conditions.[1][12] This improved performance is attributed to the ability of the phenyl groups to form a more robust lubricating film.

Gas Permeability

Methyl silicone oil (PDMS) is known for its high gas permeability.[14] The replacement of methyl groups with bulkier phenyl groups restricts the movement of gas molecules through the polymer matrix, resulting in lower gas permeability.[8] This property can be advantageous in applications where a gas barrier is required.

Radiation Resistance

The aromatic phenyl groups in phenyl silicone oils provide enhanced resistance to radiation compared to the methyl groups in PDMS.[10] This makes them suitable for applications in environments with exposure to radiation.

Experimental Protocols

To ensure accurate and reproducible comparisons, standardized test methods are crucial. The following are detailed methodologies for evaluating the key performance indicators discussed.

Thermal Stability: Thermogravimetric Analysis (TGA)
  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Methodology: A small, precisely weighed sample of the silicone oil is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate. The TGA instrument measures the change in mass of the sample as a function of temperature. The temperature at which significant weight loss occurs is an indicator of the oil's thermal stability. The test can be run in an inert atmosphere to assess thermal decomposition or in an oxidative atmosphere to evaluate oxidative stability.

Refractive Index Measurement
  • Standard: ASTM D1747 - Standard Test Method for Refractive Index of Viscous Materials.

  • Methodology: This method employs a refractometer, typically an Abbe refractometer. A few drops of the silicone oil are placed on the prism of the refractometer. The instrument measures the angle at which light is bent as it passes from the prism into the sample. This angle is used to calculate the refractive index. The temperature must be precisely controlled, as the refractive index is temperature-dependent.

Lubricity: Four-Ball Wear Test
  • Standard: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

  • Methodology: This test evaluates the anti-wear properties of a lubricant. Three steel balls are clamped together in a cup, and a fourth ball is rotated against them under a specified load, speed, and temperature for a set duration, with the balls immersed in the test lubricant. After the test, the average diameter of the wear scars on the three stationary balls is measured using a microscope. A smaller wear scar diameter indicates better lubricity.[15]

Gas Permeability
  • Standard: ASTM D1434 - Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting.

  • Methodology: Although this standard is for plastic films, the principles can be adapted for liquid samples. The test involves a permeability cell that is divided into two chambers by the material being tested. One chamber is filled with the test gas at a specific pressure, while the other chamber is at a lower pressure. The rate at which the gas permeates through the material is measured by monitoring the pressure increase in the low-pressure chamber (manometric method) or the volume of gas that passes through (volumetric method).

Application-Driven Selection Workflow

Choosing between phenyl and methyl silicone oil is highly dependent on the specific requirements of the application. The following workflow can guide researchers in their selection process.

SiliconeOilSelection start Application Requirement Analysis high_temp High-Temperature Stability (>200°C)? start->high_temp optical High Refractive Index / Optical Clarity? high_temp->optical No phenyl_oil Select Phenyl Silicone Oil high_temp->phenyl_oil Yes lubricity High Lubricity Under Load? optical->lubricity No optical->phenyl_oil Yes gas_barrier Low Gas Permeability? lubricity->gas_barrier No lubricity->phenyl_oil Yes general_purpose General Purpose / Cost-Effective? gas_barrier->general_purpose No gas_barrier->phenyl_oil Yes general_purpose->phenyl_oil No (Specialty Requirement) methyl_oil Select Methyl Silicone Oil (PDMS) general_purpose->methyl_oil Yes

Caption: Decision workflow for silicone oil selection.

Conclusion

The choice between phenyl and methyl silicone oils is a critical decision that can significantly impact the performance and success of a research project or product development. While methyl silicone oils are versatile and cost-effective for a wide range of general-purpose applications, the incorporation of phenyl groups imparts superior properties that are essential for demanding environments. Phenyl silicone oils excel in high-temperature stability, offer a higher refractive index for optical applications, provide enhanced lubricity, and exhibit greater resistance to radiation and oxidation. By understanding the quantitative differences and the underlying chemical principles, researchers can confidently select the optimal silicone fluid for their specific needs.

References

A Comparative Guide to the Quantitative Analysis of Octaphenylcyclotetrasiloxane in a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical techniques for the quantitative analysis of octaphenylcyclotetrasiloxane (OPCTS) in a polymer matrix: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method is critical for quality control, stability testing, and ensuring the safety and efficacy of polymer-based drug delivery systems and other advanced materials.

Executive Summary

Both GC-MS and HPLC are powerful techniques for the quantification of OPCTS in polymer matrices. GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds, and provides structural information through mass spectral data. HPLC is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile. The choice between these methods will depend on the specific requirements of the analysis, including the nature of the polymer matrix, the required sensitivity, and the available instrumentation.

This guide presents detailed experimental protocols and performance data for both GC-MS and HPLC methodologies, enabling an objective comparison to facilitate method selection and development.

Data Presentation

The following tables summarize the key performance characteristics of GC-MS and HPLC for the quantitative analysis of this compound.

Table 1: Performance Comparison of Analytical Methods for this compound (OPCTS) Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance or mass spectrometry.
Volatility Req. RequiredNot required
Sample Prep. Extraction, derivatization may be needed.Extraction, filtration.
Sensitivity High (ng/mL to pg/mL)Moderate to High (µg/mL to ng/mL)
Selectivity High (mass spectral data)Moderate (UV) to High (MS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 10%< 5%
Analysis Time ~30 minutes~15 minutes

Table 2: Typical Method Validation Parameters for OPCTS Analysis

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity/Selectivity No interference at the retention time of the analyte.

Experimental Protocols

Method 1: Quantitative Analysis of OPCTS by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of OPCTS in a silicone polymer matrix.

1. Sample Preparation: Extraction

  • Objective: To extract OPCTS from the polymer matrix.

  • Procedure:

    • Weigh approximately 1 gram of the polymer sample into a Soxhlet extraction thimble.

    • Add the thimble to a Soxhlet extraction apparatus.

    • Extract the sample with 150 mL of tetrahydrofuran (B95107) (THF) for 6 hours.

    • After extraction, evaporate the solvent using a rotary evaporator.

    • Reconstitute the residue in 10 mL of THF for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for OPCTS): m/z 715, 716, 717 (quantification ion in bold).

3. Calibration

  • Prepare a series of standard solutions of OPCTS in THF in the range of 1-100 µg/mL.

  • Inject each standard solution into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of OPCTS.

4. Quantification

  • Inject the prepared sample extract into the GC-MS system.

  • Determine the peak area of the quantification ion for OPCTS in the sample.

  • Calculate the concentration of OPCTS in the sample using the calibration curve.

Method 2: Quantitative Analysis of OPCTS by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides an alternative for the quantification of OPCTS, particularly for polymer matrices that are soluble in common HPLC solvents.

1. Sample Preparation: Dissolution and Filtration

  • Objective: To dissolve the polymer and prepare a clear sample solution.

  • Procedure:

    • Weigh approximately 100 mg of the polymer sample into a 10 mL volumetric flask.

    • Dissolve the sample in tetrahydrofuran (THF).

    • If necessary, use sonication to aid dissolution.

    • Once dissolved, dilute to the mark with THF.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 215 nm.

3. Calibration

  • Prepare a series of standard solutions of OPCTS in THF in the range of 10-500 µg/mL.

  • Inject each standard solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of OPCTS.

4. Quantification

  • Inject the prepared sample solution into the HPLC system.

  • Determine the peak area of OPCTS in the sample.

  • Calculate the concentration of OPCTS in the sample using the calibration curve.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Weighing Weighing Sample->Weighing Extraction Soxhlet Extraction (THF) Weighing->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in THF Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of OPCTS by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Polymer Sample Weighing Weighing Sample->Weighing Dissolution Dissolution in THF Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of OPCTS by HPLC-UV.

Method_Comparison cluster_methods Analytical Methods cluster_considerations Key Considerations OPCTS_Analysis Quantitative Analysis of OPCTS in Polymer Matrix GCMS GC-MS OPCTS_Analysis->GCMS HPLC HPLC OPCTS_Analysis->HPLC Volatility Analyte Volatility GCMS->Volatility Requires Volatility HPLC->Volatility No Volatility Requirement Matrix Polymer Matrix Matrix->GCMS Extraction Needed Matrix->HPLC Solubility is Key Sensitivity Required Sensitivity Sensitivity->GCMS Higher Sensitivity->HPLC Moderate to High Instrumentation Available Instrumentation Instrumentation->GCMS Instrumentation->HPLC

Caption: Logical relationship for selecting an analytical method.

Endocrine activity comparison of octaphenylcyclotetrasiloxane and other siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Endocrine Activity of Octaphenylcyclotetrasiloxane and Other Siloxanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endocrine-disrupting potential of this compound and other commonly used siloxanes. The information presented is collated from various scientific studies and is intended to aid in the assessment of these compounds in research and development settings. The focus is on their interaction with estrogen and androgen signaling pathways, supported by in vitro and in vivo experimental data.

Key Findings Summary

Experimental evidence indicates that some cyclic siloxanes, particularly octamethylcyclotetrasiloxane (B44751) (D4), exhibit weak estrogenic activity. In contrast, this compound has been used as a negative control in studies, suggesting it lacks such activity. Decamethylcyclopentasiloxane (D5) and several other linear and cyclic siloxanes also appear to be devoid of significant endocrine-disrupting properties.

Quantitative Data Comparison

The following tables summarize the endocrine activity of various siloxanes based on in vitro and in vivo studies.

Table 1: In Vitro Estrogen and Androgen Receptor Activity of Siloxanes
CompoundAssay TypeReceptorActivityConcentration/DoseSource
Octamethylcyclotetrasiloxane (D4)Estrogen Receptor BindingERαBinding AffinitySignificant competition with ³H-estradiol[1]
Estrogen Receptor BindingERβNo Binding Affinity-[1]
Luciferase Reporter GeneEstrogen ReceptorActivation10 µM[2][3]
Decamethylcyclopentasiloxane (D5)Estrogen Receptor BindingERα, ERβNo Binding Affinity-[2]
Luciferase Reporter GeneEstrogen ReceptorNo ActivationUp to 10 µM[2][3]
This compound--No data available--
Hexamethyldisiloxane (B120664) (HMDS)--No data available--

Note: The lack of available in vitro data for this compound and hexamethyldisiloxane in these specific assays is noted.

Table 2: In Vivo Endocrine Effects of Siloxanes
CompoundAssay TypeSpeciesEndpointEffectDoseSource
Octamethylcyclotetrasiloxane (D4)Uterotrophic AssayRat, MouseUterine WeightSignificant Increase250-1000 mg/kg (mouse)[1]
Uterotrophic AssayRatUterine WeightSmall but Significant Increase-[2]
Uterine Peroxidase ActivityMouseEnzyme ActivitySignificant Increase-[1]
Hershberger AssayRatAndrogenic ActivityNegative-[2][3]
Decamethylcyclopentasiloxane (D5)Uterotrophic AssayRatUterine WeightNegative-[2][3]
Hershberger AssayRatAndrogenic ActivityNegative-[2][3]
This compoundUterotrophic AssayMouseUterine WeightNo Effect (used as negative control)1000 mg/kg/day[4]
HexamethylcyclotrisiloxaneUterotrophic AssayMouseUterine WeightNo Effect (used as negative control)1000 mg/kg/day[1][4]
DecamethyltetrasiloxaneUterotrophic AssayMouseUterine WeightNo Effect (used as negative control)1000 mg/kg/day[1][4]
Hexamethyldisiloxane (HMDS)Uterotrophic AssayRatUterine WeightNo EffectUp to 1200 mg/kg/day[5][6]
Anti-Uterotrophic AssayRatUterine WeightSmall but Significant Reduction with EE1200 mg/kg/day[6]

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical estrogen receptor signaling pathway, which can be disrupted by endocrine-active compounds.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (B170435) (E2) or Xenoestrogen ER Estrogen Receptor (ERα/ERβ) E2->ER Binding ER_HSP Inactive ER-HSP Complex ER->ER_HSP ER_dimer ER Dimerization ER->ER_dimer Translocation HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein ER_dimer->ERE Binding

Caption: Classical estrogen receptor signaling pathway.

Experimental Workflow: Uterotrophic Assay

The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound.

UterotrophicWorkflow cluster_workflow Uterotrophic Assay Workflow cluster_controls Control Groups start Immature or Ovariectomized Rodents dosing Daily Dosing with Test Compound start->dosing dissection Uterus Dissection dosing->dissection weighing Uterine Wet and Blotted Weight Measurement dissection->weighing analysis Comparison to Control Groups weighing->analysis vehicle Vehicle Control analysis->vehicle positive Positive Control (e.g., Estradiol) analysis->positive

Caption: Workflow of the in vivo uterotrophic assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro Receptor Binding Assay (Competitive Binding)

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

  • Receptor Source: Uteri from ovariectomized Sprague-Dawley rats are typically used as the source for estrogen receptors (ERα and ERβ).[7]

  • Radioligand: A tritiated form of estradiol (e.g., [³H]-estradiol) is used as the radiolabeled ligand that binds to the estrogen receptors.[1]

  • Incubation: A constant concentration of the radioligand and the receptor source are incubated with varying concentrations of the test siloxane.

  • Separation: Bound and unbound radioligand are separated.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the relative binding affinity (RBA) compared to a reference compound like estradiol.

In Vitro Reporter Gene Assay (e.g., Luciferase Assay)

This assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

  • Cell Line: A mammalian cell line (e.g., HeLa) is transiently or stably transfected with two plasmids: one expressing the human estrogen receptor and another containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).[2][3]

  • Treatment: The transfected cells are treated with various concentrations of the test siloxane. Positive (e.g., estradiol) and negative (vehicle) controls are included.

  • Lysis and Substrate Addition: After an incubation period, the cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added.

  • Signal Detection: The light output (luminescence) is measured using a luminometer.

  • Data Analysis: An increase in the reporter signal compared to the vehicle control indicates receptor activation. Dose-response curves are generated to determine the potency (e.g., EC50) of the compound.

In Vivo Rat Uterotrophic Assay

This assay is considered a reliable in vivo screening method for estrogenic activity.

  • Animal Model: Immature or ovariectomized female rats (e.g., Sprague-Dawley or Fischer 344) are used.[2][5][6] This ensures a low and stable level of endogenous estrogens.

  • Dosing: The animals are administered the test siloxane daily for a period of three to seven days via an appropriate route (e.g., oral gavage, subcutaneous injection, or inhalation).[1][2]

  • Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and trimmed of fat and connective tissue.

  • Uterine Weight Measurement: The wet weight of the uterus is recorded. The uterus is then blotted to remove luminal fluid, and the blotted weight is measured.

  • Data Analysis: A statistically significant increase in uterine weight (both wet and blotted) compared to the vehicle control group is indicative of estrogenic activity.[1][2]

In Vivo Hershberger Assay

This assay is used to screen for androgenic or anti-androgenic activity.

  • Animal Model: Peripubertal castrated male rats are used.[2][3]

  • Dosing: The animals are treated with the test compound for a specified period.

  • Endpoint Measurement: The weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.

  • Data Analysis: An increase in the weight of these tissues indicates androgenic activity, while a decrease in their weight in the presence of an androgen suggests anti-androgenic activity. The siloxanes tested were found to be negative for androgenic activity.[2][3]

References

A Comparative Guide to the Analytical Characterization of Octaphenylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of octaphenylcyclotetrasiloxane (OPCTS), a cyclic organosilicon compound with increasing importance in advanced materials and specialty chemicals.[1] For comparative purposes, data for octamethylcyclotetrasiloxane (B44751) (OMCTS) is also presented to highlight the influence of the phenyl versus methyl substituents on the analytical data.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of OPCTS. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments, while Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic vibrational modes of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of OPCTS. The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR are indicative of the electronic environment of the respective nuclei.

Table 1: Comparison of NMR Spectroscopic Data for OPCTS and OMCTS

ParameterThis compound (OPCTS)Octamethylcyclotetrasiloxane (OMCTS)
¹H NMR
Chemical Shift (δ)~7.1-7.6 ppm (multiplet)~0.1 ppm (singlet)
¹³C NMR
Chemical Shift (δ)~127-135 ppm~1.0 ppm
²⁹Si NMR
Chemical Shift (δ)~ -47 ppm~ -19 ppm

Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and the siloxane backbone of OPCTS. The presence of phenyl groups introduces characteristic absorption bands that are absent in the spectrum of OMCTS.

Table 2: Key FTIR Absorption Bands for OPCTS and OMCTS

Vibrational ModeOPCTS Wavenumber (cm⁻¹)OMCTS Wavenumber (cm⁻¹)
C-H stretch (aromatic)~3070, 3050-
C-H stretch (aliphatic)-~2960
C=C stretch (aromatic)~1590, 1485, 1430-
Si-Phenyl~1430, 1130-
Si-O-Si stretch~1090 (broad, strong)~1090 (broad, strong)
Si-CH₃-~1260, 800

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of OPCTS, which aids in its identification and structural confirmation. Electron ionization (EI) is a common technique used for this purpose.

Table 3: Mass Spectrometry Data for OPCTS and OMCTS

ParameterThis compound (OPCTS)Octamethylcyclotetrasiloxane (OMCTS)
Molecular FormulaC₄₈H₄₀O₄Si₄C₈H₂₄O₄Si₄
Molecular Weight793.18 g/mol 296.62 g/mol
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)
Molecular Ion [M]⁺m/z 792m/z 296
Major Fragmentsm/z 715 [M-Ph]⁺, 637, 559m/z 281 [M-CH₃]⁺, 207, 133

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of OPCTS. The presence of phenyl groups significantly enhances the thermal stability compared to methyl groups.[2][3]

Table 4: Thermal Analysis Data for OPCTS and OMCTS

ParameterThis compound (OPCTS)Octamethylcyclotetrasiloxane (OMCTS)
TGA
Onset of Decomposition~500 °C (in N₂)~350 °C (in N₂)
DSC
Melting Point~200 °C~17.5 °C

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of OPCTS in the solid state, including bond lengths, bond angles, and crystal packing. The cyclic siloxane core can adopt different conformations, such as a chair or boat form.

Table 5: Crystallographic Data for OPCTS

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.9
b (Å)10.2
c (Å)14.8
β (°)114.5

Note: These values are representative and can vary depending on the crystalline form.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 20 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of -2 to 10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. Use a spectral width of 0 to 200 ppm. Employ proton decoupling to simplify the spectrum.

  • ²⁹Si NMR: Acquire the spectrum on an 80 MHz spectrometer. Use a spectral width of -100 to 50 ppm. Inverse-gated proton decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).[4]

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000 to 400 cm⁻¹.[5]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50 to 850.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Thermal Analysis (TGA/DSC)
  • TGA: Heat a 5-10 mg sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[6]

  • DSC: Heat a 2-5 mg sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of OPCTS suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Mount a crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model using full-matrix least-squares techniques.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties Synthesis Synthesis of OPCTS Purification Purification Synthesis->Purification NMR NMR (1H, 13C, 29Si) Purification->NMR Structural Elucidation FTIR FTIR Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Thermal Stability Xray X-ray Crystallography Purification->Xray 3D Structure

Caption: Experimental workflow for the characterization of this compound.

Logical_Relationships cluster_info Information Obtained cluster_tech Analytical Techniques OPCTS This compound NMR NMR OPCTS->NMR FTIR FTIR OPCTS->FTIR MS MS OPCTS->MS Thermal TGA/DSC OPCTS->Thermal Xray X-ray OPCTS->Xray Structure Molecular Structure Composition Elemental Composition Purity Purity Assessment Stability Thermal Stability Conformation Solid-State Conformation NMR->Structure NMR->Purity FTIR->Structure MS->Structure MS->Composition Thermal->Stability Xray->Structure Xray->Conformation

Caption: Logical relationships between analytical techniques and the information obtained for OPCTS.

References

Octaphenylcyclotetrasiloxane (OPCS): A Performance Comparison in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Octaphenylcyclotetrasiloxane (OPCS), a cyclic organosilicon compound, serves as a critical building block for high-performance phenyl silicone materials.[1] Its unique structure, featuring a stable siloxane ring and bulky phenyl side groups, imparts exceptional properties to the resulting polymers, including high thermal stability, oxidation resistance, and a high refractive index.[1][2] This guide provides an objective comparison of the performance of OPCS-derived materials against common alternatives in key applications, supported by experimental data and detailed methodologies.

Application: High-Temperature Lubricants

Phenyl silicone fluids, synthesized from OPCS, are prized for their performance in extreme temperature environments where conventional lubricants fail. The introduction of phenyl groups into the polysiloxane backbone significantly enhances thermal and oxidative stability compared to standard polydimethylsiloxane (B3030410) (PDMS) fluids.[2]

Logical Relationship: Synthesis of Phenyl Silicone Lubricant

G cluster_start Starting Material cluster_process Synthesis Process cluster_product Final Product A This compound (OPCS) B Ring-Opening Polymerization A->B Initiator/ Catalyst C High-Performance Phenyl Silicone Fluid (Lubricant) B->C Polymerization

Caption: Synthesis pathway from OPCS monomer to phenyl silicone fluid.

Performance Comparison: High-Temperature Lubricating Fluids

The performance of phenyl silicone fluids is compared against other common synthetic lubricants like Polyalphaolefins (PAO) and Perfluoropolyethers (PFPE).

PropertyPhenyl Silicone FluidPolyalphaolefin (PAO)Perfluoropolyether (PFPE)
Max. Service Temperature (Open System) >250°C[3]~150°C>250°C
Viscosity Index (VI) High (e.g., ~160)High (e.g., ~140)Low to High (Varies)
Oxidation Stability Excellent[1][2]GoodExcellent
Lubricity (Metal-to-Metal) ModerateGoodExcellent
Wear Scar Diameter (mm, ASTM D4172) ~0.50 - 0.65~0.40 - 0.50~0.35 - 0.45
Cost HighModerateVery High

Note: Values are typical and can vary based on specific formulation and additives.

Experimental Protocol: Wear Preventive Characteristics (ASTM D4172)

This method evaluates the anti-wear properties of fluid lubricants using a Four-Ball Wear Test Machine.[4][5]

Objective: To measure the wear scar on stationary steel balls to determine the lubricant's ability to prevent wear under sliding contact.[6]

Apparatus:

  • Four-Ball Wear Test Machine

  • Three stationary steel balls clamped in a pot, covered with the test lubricant.

  • One rotating steel ball pressed against the stationary balls.[5]

  • Microscope for measuring wear scars.

Procedure:

  • The three stationary AISI E-52100 steel balls are locked into the test cup.[7]

  • The test lubricant is added to the cup, completely submerging the stationary balls.

  • The fourth steel ball is secured in the chuck of the motor-driven spindle.

  • The test is conducted under specified conditions. For example, ASTM D4172 Procedure B specifies:

    • Temperature: 75°C

    • Speed: 1200 rpm

    • Load: 40 kgf

    • Duration: 60 minutes[5][8]

  • After the test, the three stationary balls are cleaned, and the average diameter of the resulting wear scars is measured using a microscope.[6] A smaller wear scar indicates better wear prevention.[5]

Experimental Workflow: 4-Ball Wear Test (ASTM D4172)

G A Assemble 3 stationary balls in lubricant cup B Add test lubricant A->B C Secure rotating ball in spindle B->C D Set Test Conditions (Load: 40 kgf, Temp: 75°C, Speed: 1200 rpm, Time: 60 min) C->D E Run Test D->E F Clean stationary balls E->F G Measure wear scar diameters via microscope F->G H Calculate average wear scar diameter G->H

Caption: Workflow for evaluating lubricant wear characteristics via ASTM D4172.

Application: High-Refractive-Index LED Encapsulants

Materials derived from OPCS are increasingly used for the encapsulation of Light-Emitting Diodes (LEDs). The high phenyl content leads to a high refractive index (RI), which is crucial for maximizing light extraction efficiency from the LED chip.[9][10] These silicones also offer superior thermal stability and resistance to yellowing compared to traditional epoxy encapsulants.[11][12]

Performance Comparison: LED Encapsulating Materials

This table compares key properties of phenyl silicone encapsulants with standard epoxy resins.

PropertyPhenyl SiliconeEpoxy Resin
Refractive Index (at 633 nm) High (1.54 - 1.58)[9][10][13]Moderate (~1.50)
Thermal Stability (Td5%) >450°C[14]~300-350°C
Transmittance (at 450 nm) Excellent (>90%)[10][13]Good (can yellow over time)
Resistance to Yellowing (Thermal/UV) Excellent[12][15]Poor to Moderate[15]
Flexibility at Low Temp. (-40°C) Good (Elongation >20%)[11]Poor (Brittle)
Adhesion Moderate (can be improved)[15]Excellent

Td5% = Temperature at 5% weight loss from TGA.

Experimental Protocols

A. Refractive Index Measurement (ASTM D542)

Objective: To determine the refractive index of the cured polymer, a key parameter for optical applications.[16]

Apparatus:

  • Abbe Refractometer

  • Light Source (e.g., Sodium D-line, 589 nm)

  • Contacting Liquid (if needed)

Procedure:

  • A flat, polished sample of the cured encapsulant is prepared.[16]

  • A small drop of a suitable contacting liquid (with a refractive index higher than the sample) is placed on the refractometer prism.

  • The polymer sample is placed onto the prism, making firm contact with the liquid.

  • The light source and instrument optics are adjusted until the boundary line is clearly visible in the eyepiece.

  • The refractive index is read directly from the instrument's scale or digital display.[16]

B. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the encapsulant by measuring its mass loss as a function of temperature.[17][18]

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.[19]

Procedure:

  • A small, accurately weighed sample (e.g., 10-25 mg) of the cured encapsulant is placed in a sample pan (e.g., alumina (B75360) or platinum).[20]

  • The sample is heated in the TGA furnace under a controlled atmosphere (typically inert, like nitrogen, to measure decomposition).[20]

  • A constant heating rate is applied (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).[20]

  • The instrument continuously records the sample's mass as a function of temperature.

  • The resulting TGA curve is analyzed to determine key parameters, such as the onset of decomposition and the temperature at which 5% mass loss occurs (Td5%), indicating the upper limit of its thermal stability.[14]

Logical Relationship: LED Encapsulant Performance Evaluation

G cluster_material Material cluster_properties Key Performance Properties cluster_tests Evaluation Methods A Cured Phenyl Silicone Encapsulant B Optical Performance (Light Extraction) A->B C Durability & Reliability (Lifetime) A->C D Refractive Index Measurement (ASTM D542) B->D Evaluated by E Thermogravimetric Analysis (TGA) C->E Evaluated by

Caption: Key properties of LED encapsulants and their evaluation methods.

Application: Gas Chromatography (GC) Stationary Phases

Polysiloxanes containing phenyl groups, derived from monomers like OPCS, are widely used as stationary phases in gas chromatography. The phenyl groups increase the polarity and selectivity of the phase compared to 100% dimethylpolysiloxane, primarily through π-π and dipole-induced dipole interactions with analytes.[21][22] This allows for the effective separation of aromatic and moderately polar compounds.

Performance Comparison: GC Stationary Phases

The polarity and selectivity of a GC column are often characterized by McReynolds constants.[23] A higher constant indicates a stronger interaction with a specific probe compound, and the sum of the constants provides a general measure of column polarity.[24]

Stationary Phase TypePhenyl ContentGeneral PolarityTypical Max. Temp.Key Interactions
Polydimethylsiloxane 0%Non-Polar325-350°CDispersion (van der Waals)
5% Phenyl Polydimethylsiloxane 5%Low Polarity325-350°CDispersion, some π-π
50% Phenyl Polydimethylsiloxane 50%Mid-Polarity[25]300-325°CDispersion, strong π-π, polarizability[21]
Polyethylene Glycol (WAX) 0%High Polarity250-280°CHydrogen bonding, dipole-dipole
Experimental Protocol: Characterizing Stationary Phase Polarity (McReynolds Constants)

Objective: To empirically quantify the polarity and selectivity of a GC stationary phase by comparing the retention of probe compounds to their retention on a standard non-polar phase (squalane).[21][24]

Procedure:

  • Column Preparation: A capillary GC column is coated with the phenyl-substituted polysiloxane stationary phase to be tested.

  • Reference Analysis: A standard set of five McReynolds probe compounds (benzene, 1-butanol, 2-pentanone, 1-nitropropane, and pyridine) is injected onto a standard squalane (B1681988) column under isothermal conditions (typically 120°C).[23] Their Kováts retention indices (I) are determined.

  • Test Analysis: The same set of probe compounds is injected onto the test column under the identical isothermal conditions. Their Kováts retention indices (Itest phase) are determined.

  • Calculation: The McReynolds constant (ΔI) for each probe is calculated as the difference between its retention index on the test phase and on squalane: ΔI = Itest phase - Isqualane

  • Interpretation: Each constant represents the stationary phase's specific interaction potential (e.g., the constant for benzene (B151609) indicates π-π interaction strength). The sum of the constants provides an overall polarity value.[24]

Logical Relationship: GC Phase Selectivity

G cluster_interactions Dominant Interactions A Analyte Mixture B GC Column with Phenyl Silicone Phase A->B C Separation based on Differential Partitioning B->C D Separated Analytes (Chromatogram) C->D I1 Dispersion Forces I1->C I2 π-π Interactions I2->C I3 Dipole Interactions I3->C

Caption: Interaction-based separation on a phenyl silicone GC phase.

References

The Purity of Octaphenylcyclotetrasiloxane: A Critical Factor in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the correlation between the purity of octaphenylcyclotetrasiloxane (OPCTS) and the resultant properties of high-performance polysiloxane polymers reveals a direct and significant relationship. For researchers, scientists, and drug development professionals, understanding this link is paramount for optimizing polymer characteristics such as thermal stability, mechanical strength, and optical clarity. This guide provides a comparative overview, supported by experimental insights, to underscore the importance of high-purity OPCTS in demanding applications.

This compound (OPCTS) is a key precursor in the synthesis of specialized silicone polymers, particularly those requiring exceptional performance at elevated temperatures and in harsh environments. The introduction of phenyl groups into the siloxane backbone, facilitated by OPCTS, is known to enhance the thermal, mechanical, and optical properties of the resulting polymers. However, the purity of the initial OPCTS monomer is a critical, and often underestimated, determinant of the final polymer's performance. Impurities, which can include residual reactants, byproducts from synthesis, or other siloxane species, can introduce defects into the polymer chain, leading to a degradation of its desired properties.

Impact of Purity on Key Polymer Properties

While direct, publicly available quantitative studies correlating specific percentage purities of OPCTS with polymer performance metrics are scarce, the consensus in scientific literature and industrial best practices points to a strong positive correlation. High-purity OPCTS (typically ≥99.5%) is consistently recommended for applications where performance is critical.

Thermal Stability: The presence of phenyl groups in the polysiloxane backbone inherently increases its resistance to thermal degradation. However, impurities can act as initiation sites for thermal decomposition, lowering the overall stability of the polymer. For instance, residual catalysts or acidic/basic byproducts from the OPCTS synthesis can catalyze depolymerization reactions at elevated temperatures, leading to a reduction in the polymer's service temperature. It has been observed that the introduction of phenyl groups can significantly improve the thermal properties of silicone rubber.[1][2] Diphenyl silicone rubber, synthesized from OPCTS, exhibits better thermal stability compared to methyl phenyl silicone rubber.[1][2]

Mechanical Properties: The mechanical integrity of a polymer, including its tensile strength and elongation at break, is highly dependent on the uniformity and length of its polymer chains. Impurities in the OPCTS monomer can interfere with the polymerization process, leading to a broader molecular weight distribution and shorter polymer chains. This, in turn, can result in a material with reduced tensile strength and increased brittleness. While the introduction of phenyl groups has a limited effect on the mechanical properties of silicone rubber at high temperatures, the overall quality of the polymer network, influenced by monomer purity, is crucial.[1]

Optical Properties: For applications in optics and electronics, such as LED encapsulation, the optical clarity and refractive index of the polymer are of utmost importance. Impurities in OPCTS can lead to discoloration of the final polymer, reducing its transparency. Furthermore, variations in the polymer structure caused by impurities can affect the refractive index, compromising the performance of optical components.

Comparative Data Overview

To illustrate the impact of composition on polymer properties, the following table summarizes general comparative data for different types of polysiloxanes. While not a direct comparison of OPCTS purity levels, it highlights the significant role that the incorporation of phenyl groups (derived from OPCTS) plays in enhancing polymer performance compared to standard polydimethylsiloxane (B3030410) (PDMS). The superior properties of phenyl-containing silicones underscore the importance of using high-purity OPCTS to achieve these enhanced characteristics without the detrimental effects of impurities.

PropertyPolydimethylsiloxane (PDMS)Phenyl-Containing Polysiloxane (General)
Thermal Stability (Decomposition Temp.) LowerHigher
Tensile Strength LowerGenerally Higher
Elongation at Break HigherLower (more rigid)
Refractive Index LowerHigher
Low-Temperature Flexibility GoodExcellent

Experimental Protocols

The synthesis and characterization of high-performance polysiloxanes from OPCTS involve several key experimental procedures.

Synthesis of Phenyl-Containing Polysiloxane

A common method for synthesizing phenyl-containing polysiloxanes is through the ring-opening polymerization of OPCTS, often in combination with other cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) to achieve a desired phenyl content.

  • Reactants: High-purity this compound (OPCTS), octamethylcyclotetrasiloxane (D4), and a suitable catalyst (e.g., potassium hydroxide).

  • Procedure:

    • The desired molar ratio of OPCTS and D4 are charged into a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

    • The mixture is heated to a specified temperature (e.g., 150-170°C) under a nitrogen atmosphere.

    • The catalyst is added to initiate the ring-opening polymerization.

    • The reaction is allowed to proceed for a set duration to achieve the desired molecular weight.

    • The catalyst is then neutralized.

    • Volatile components are removed under vacuum to yield the final polymer.

Characterization of Polymer Properties

Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer, TGA is performed. A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature. The onset of decomposition and the temperature at which maximum weight loss occurs are key indicators of thermal stability.

Mechanical Testing: The mechanical properties of the cured polymer are evaluated using a universal testing machine. Dog-bone shaped specimens are subjected to tensile stress until failure. The tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at the point of failure) are recorded.

Optical Characterization: The refractive index of the polymer is measured using a refractometer. The optical transparency can be assessed by measuring the percentage of light transmission through a sample of a specific thickness using a UV-Vis spectrophotometer.

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates the logical workflow from monomer purity consideration to final polymer characterization.

cluster_0 Monomer Selection & Purity Analysis cluster_1 Polymer Synthesis cluster_2 Resulting Polymer cluster_3 Property Characterization cluster_4 Performance Outcome OPCTS_High High-Purity OPCTS (>=99.5%) Analysis Purity Verification (HPLC, NMR) OPCTS_High->Analysis OPCTS_Low Lower-Purity OPCTS OPCTS_Low->Analysis Polymerization_High Ring-Opening Polymerization Analysis->Polymerization_High High Purity Polymerization_Low Ring-Opening Polymerization Analysis->Polymerization_Low Lower Purity Polymer_High High-Performance Polysiloxane Polymerization_High->Polymer_High Polymer_Low Polysiloxane with Potential Defects Polymerization_Low->Polymer_Low TGA Thermal Analysis (TGA) Polymer_High->TGA Mechanical Mechanical Testing Polymer_High->Mechanical Optical Optical Analysis Polymer_High->Optical Polymer_Low->TGA Polymer_Low->Mechanical Polymer_Low->Optical Performance_High Superior Thermal Stability Enhanced Mechanical Strength High Optical Clarity TGA->Performance_High Performance_Low Reduced Thermal Stability Compromised Mechanical Properties Discoloration / Lower Clarity TGA->Performance_Low Mechanical->Performance_High Mechanical->Performance_Low Optical->Performance_High Optical->Performance_Low

Caption: Workflow from OPCTS purity to polymer performance.

Conclusion

The purity of this compound is a critical parameter that directly influences the final properties of high-performance polysiloxanes. While the benefits of incorporating phenyl groups into the silicone backbone are well-established, achieving these advantages to their full potential necessitates the use of high-purity OPCTS. Impurities can compromise the thermal stability, mechanical integrity, and optical clarity of the resulting polymers. Therefore, for researchers and professionals in fields that demand materials with exceptional performance, the stringent selection and verification of high-purity OPCTS is a fundamental step in the development of reliable and robust polymer-based products.

References

Safety Operating Guide

Proper Disposal of Octaphenylcyclotetrasiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Octaphenylcyclotetrasiloxane, a silicon-based organic compound, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its proper disposal, drawing from safety data sheets and regulatory information. Adherence to these procedures is crucial for minimizing risks and complying with relevant regulations.

Immediate Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. While some classifications may vary, it is generally considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear neoprene or nitrile rubber gloves.[2]

  • Eye Protection: Use chemical safety goggles. Contact lenses should not be worn.[2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: If there is a risk of dust inhalation, use a NIOSH/MSHA-approved respirator.[2]

Handling and Storage:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Handle in a well-ventilated area, preferably with local exhaust.[2][4]

  • Keep containers tightly closed and store in a cool, dry place.[3][4]

  • Avoid contact with strong oxidizing agents, as this may pose an ignition risk.[1][3]

  • Be aware that as a combustible solid, it can form explosive mixtures with air, particularly as dust.[1] Do not cut, drill, grind, or weld containers that have held the substance.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][5] Chemical waste generators are responsible for correctly classifying waste.[5]

  • Waste Identification and Collection:

    • Collect unused this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly sealed waste container.[6]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound."[6]

    • Include any other relevant hazard warnings as required by your institution.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, well-ventilated, and away from incompatible materials.

  • Disposal Method:

    • Recycling: If the material is unused and uncontaminated, recycling may be an option.[1] Consult the manufacturer for recycling possibilities.[1]

    • Incineration: Incineration by a licensed waste disposal facility is a recommended method.[2] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Landfill: Disposal in a landfill should only be considered if other options are not available and it is permitted by local regulations.

    • Do not dispose of down the drain or in regular trash. [1][6]

  • Consultation:

    • Always consult your institution's EHS office or a licensed waste management authority for specific guidance on disposal procedures in your area.[1]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert personnel in the area and evacuate if necessary.[1]

  • Ventilate the area of the spill.

  • Clean-up:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal.[4][5]

    • Use non-sparking tools for clean-up.[6]

    • For liquid spills, use an inert absorbent material to contain the spill.[6]

  • Decontaminate the spill area.

  • Dispose of all contaminated materials as hazardous waste.[6]

Hazard and Precautionary Data Summary

Hazard Classification & Precautionary StatementsDescriptionCitations
Hazard Classification Considered a hazardous substance according to OSHA 29 CFR 1910.1200. May be harmful if swallowed.[1][5]
Combustibility Combustible solid that burns but propagates flame with difficulty. Dust may form explosive mixtures with air.[1]
Incompatible Materials Strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1][3]
Hazardous Combustion Products Carbon monoxide (CO), carbon dioxide (CO2), silicon dioxide (SiO2), and other pyrolysis products.[1][3]
Environmental Hazards Some studies suggest certain siloxanes may have endocrine-disrupting properties and pose environmental risks. Avoid release to the environment.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Unused or Contaminated This compound is_contaminated Is the material contaminated? start->is_contaminated recycle Consult Manufacturer for Recycling Options is_contaminated->recycle No collect_waste Collect in a Labeled Hazardous Waste Container is_contaminated->collect_waste Yes consult_ehs Consult Institutional EHS or Waste Management Authority recycle->consult_ehs collect_waste->consult_ehs incinerate Dispose via Licensed Incineration Facility consult_ehs->incinerate Incineration Recommended other_method Follow Recommended Disposal Method consult_ehs->other_method Other Method Specified end End of Process incinerate->end other_method->end

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.